Fosinopril
Description
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. This compound is associated with a low rate of transient serum aminotransferase elevations during therapy and has been linked to rare instances of acute liver injury.
This compound is a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As an ester prodrug, this compound is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase in water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 3 approved and 3 investigational indications. This drug has a black box warning from the FDA.
A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.
See also: Captopril (related); Fosinoprilat (has active moiety); this compound Sodium (has salt form).
Structure
2D Structure
Properties
Key on ui mechanism of action |
There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Fosinoprilat, the active metabolite of fosinopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Fosinoprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. |
|---|---|
CAS No. |
98048-97-6 |
Molecular Formula |
C30H46NO7P |
Molecular Weight |
563.7 g/mol |
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/t25-,26+,30+,39-/m1/s1 |
InChI Key |
BIDNLKIUORFRQP-XYGFDPSESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2CC(CC2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H] |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 |
Appearance |
Solid powder |
melting_point |
149-153 °C |
Other CAS No. |
98048-97-6 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Insoluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacodynamics of Fosinopril in Preclinical Models of Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor, in various preclinical models of hypertension. This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat, which exerts its antihypertensive effects primarily through the inhibition of the renin-angiotensin-aldosterone system (RAAS).[1][2] This document details the mechanism of action, summarizes key quantitative data from animal studies, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.
Core Mechanism of Action
This compound, through its active metabolite fosinoprilat, is a competitive inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[3][4] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][5] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[4][6]
By inhibiting ACE, fosinoprilat decreases the production of angiotensin II, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[5][7] The inhibition of ACE also leads to decreased aldosterone secretion, contributing to a mild diuretic effect.[4] Furthermore, since ACE is also responsible for the degradation of bradykinin, a potent vasodilator, its inhibition by this compound may lead to increased bradykinin levels, further contributing to the antihypertensive effect.[3][6]
Quantitative Pharmacodynamic Data in Hypertension Models
The antihypertensive efficacy of this compound has been evaluated in several preclinical models of hypertension. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day) | Route of Administration | Duration of Treatment | Animal Model | Change in Systolic Blood Pressure (SBP) | Reference |
| 1 | Oral (in drinking water) | 6 weeks | SHR | No significant reduction | [1] |
| 10 | Oral | 2 days | SHR | Significant reduction | [5][8] |
| 25 | Oral (in drinking water) | 6 weeks | SHR | Significantly lower than untreated SHR | [1] |
| 30 | Oral | 2 days | SHR | Significant reduction | [5][8] |
| 30 | Oral (twice daily) | 14 days | SHR | Significant lowering of SBP | [5][8] |
Table 2: Effect of this compound on Blood Pressure in Other Hypertensive Animal Models
| Dose | Route of Administration | Duration of Treatment | Animal Model | Change in Arterial Pressure (AP) | Reference |
| 1.5 µmol/kg (0.88 mg/kg) | Oral | Single dose | Sodium-depleted cynomolgus monkeys | Lowered from 115 ± 5 to 99 ± 5 mmHg | [9] |
| 5.0 µmol/kg (2.9 mg/kg) | Oral | Single dose | Sodium-depleted cynomolgus monkeys | Lowered from 116 ± 3 to 87 ± 4 mmHg | [9] |
| 10 mg/kg | Oral | Single dose | Two-kidney, one-clip hypertensive rats | AP fell from 201 ± 9 to 160 ± 7 mmHg | [9] |
| 30 mg/kg | Oral | Single dose | Two-kidney, one-clip hypertensive rats | AP fell from 205 ± 7 to 145 ± 7 mmHg | [9] |
Table 3: Effect of this compound on ACE Inhibition
| Dose | Route of Administration | Time Point | Tissue/Sample | Percent ACE Inhibition | Reference |
| 10 mg | Oral | 4 hours | Human Serum | Not specified, but significant | [10] |
| 10 mg | Oral | 24 hours | Human Serum | ~80% | [10] |
| 16 mg/kg/day | Oral (4 divided doses) | Gestational day 19 | Fetal Rat Lung | 56% reduction in ACE binding | [11] |
| 16 mg/kg/day | Oral (4 divided doses) | Gestational day 19 | Fetal Rat Aorta | 44% reduction in ACE binding | [11] |
| 25 mg/kg | Oral | Various | SHR Tissues (Aorta, Lung, Brain, Kidney, Heart) | Significant and long-lasting in most tissues | [3] |
Experimental Protocols
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol outlines two common methods for measuring blood pressure in conscious rats to assess the antihypertensive effects of this compound.
a) Tail-Cuff Method (Non-invasive)
-
Principle: This method indirectly measures systolic blood pressure by occluding blood flow to the tail with an inflatable cuff and detecting the pressure at which blood flow returns upon deflation.[12][13]
-
Apparatus: A rat restrainer, a tail cuff with a pneumatic pulse sensor, a cuff inflator, and a pressure monitoring system.
-
Procedure:
-
Acclimatize the rats to the restrainer and cuff for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Place the conscious rat in the restrainer.
-
Position the cuff and sensor at the base of the tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to occlude the caudal artery.
-
Slowly deflate the cuff at a constant rate.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Repeat the measurement several times and average the readings to obtain a reliable value.
-
-
Notes: This method is suitable for repeated measurements over a long treatment period. However, it can be susceptible to variability due to animal stress and movement.[12]
b) Radiotelemetry (Invasive)
-
Principle: A surgically implanted telemetry device continuously measures and transmits blood pressure and heart rate data from a freely moving, conscious animal.[14] This is considered a gold standard method.[12]
-
Apparatus: Implantable telemetry transmitter with a pressure-sensing catheter, a receiver, and a data acquisition system.
-
Procedure:
-
Anesthetize the rat (e.g., with pentobarbital, 50 mg/kg IP).[14]
-
Under aseptic surgical conditions, make a midline abdominal incision to expose the abdominal aorta.[14]
-
Insert the catheter of the telemetric device into the aorta and secure it.
-
Place the body of the transmitter in the abdominal cavity.
-
Close the incision and allow the animal to recover from surgery for at least one week before starting the experiment.
-
Record baseline blood pressure.
-
Administer this compound according to the study design.
-
Continuously record blood pressure and heart rate data.
-
Ex Vivo Measurement of ACE Activity
This protocol describes a method to determine the inhibitory effect of this compound on ACE activity in various tissues from treated animals.
-
Principle: Tissue homogenates are incubated with a synthetic ACE substrate, and the rate of product formation is measured, typically using a fluorometric assay.[3]
-
Procedure:
-
Euthanize the animal at a specified time after this compound administration.
-
Rapidly excise the target tissues (e.g., aorta, lung, kidney, heart, brain).
-
Place the tissues in ice-cold buffer and homogenize.
-
Determine the protein concentration of the homogenates.
-
In a multi-well plate, add the tissue homogenate to a reaction buffer containing a fluorogenic ACE substrate (e.g., hippuryl-L-histidyl-L-leucine).
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the fluorescence of the product using a plate reader.
-
Calculate the ACE activity and express it as a percentage of the activity in tissues from vehicle-treated control animals.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the RAAS.
Caption: Typical experimental workflow for this compound studies in SHR.
Conclusion
This compound is a potent ACE inhibitor with well-documented antihypertensive effects in various preclinical models of hypertension. Its mechanism of action is primarily centered on the inhibition of the renin-angiotensin-aldosterone system, leading to reduced angiotensin II levels and subsequent vasodilation. The quantitative data from studies in spontaneously hypertensive rats and other models demonstrate its efficacy in lowering blood pressure. The experimental protocols outlined in this guide provide a framework for the in vivo and ex vivo assessment of this compound's pharmacodynamic properties. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.
References
- 1. Chronic ACE-inhibitor treatment and adrenergic mechanisms in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of low and high doses of this compound on the structure and function of resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Blood pressure lowering and renal hemodynamic effects of this compound in conscious animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro stability of the inhibition of serum converting enzyme by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Fosinopril's Effects on the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pharmacological effects of fosinopril on the Renin-Angiotensin-Aldosterone System (RAAS). This compound, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic efficacy is intrinsically linked to its potent modulation of the RAAS, a critical pathway in cardiovascular and renal homeostasis. This guide details the mechanism of action, presents quantitative data on its effects, and outlines key experimental protocols for its study.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid volume, and electrolyte balance.[2] It is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as reduced renal perfusion or sympathetic activation.[2] Renin cleaves angiotensinogen, a circulating glycoprotein from the liver, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the highly active octapeptide, angiotensin II, primarily by the Angiotensin-Converting Enzyme (ACE) located on the surface of endothelial cells.[3]
Angiotensin II exerts powerful physiological effects, including:
-
Vasoconstriction: Directly constricts peripheral arterioles, increasing systemic vascular resistance and blood pressure.[4]
-
Aldosterone Release: Stimulates the adrenal cortex to secrete aldosterone, a mineralocorticoid hormone.[5]
-
Sodium and Water Retention: Aldosterone acts on the distal tubules and collecting ducts of the kidneys to promote sodium and water reabsorption, thereby increasing extracellular fluid volume and blood pressure.[6]
-
Sympathetic Nervous System Activation: Enhances norepinephrine release and reduces its reuptake, further contributing to vasoconstriction and cardiac output.
Mechanism of Action of this compound
This compound is an ester prodrug that is rapidly and completely hydrolyzed, primarily in the gastrointestinal mucosa and liver, to its pharmacologically active diacid metabolite, fosinoprilat.[2][7] Fosinoprilat is a potent, competitive inhibitor of ACE (also known as kininase II).[5]
By binding to the active site of ACE, fosinoprilat blocks the conversion of angiotensin I to angiotensin II.[8][9] This inhibition is the central mechanism of its therapeutic action and leads to a cascade of downstream effects on the RAAS:
-
Decreased Angiotensin II Levels: Inhibition of ACE directly reduces the circulating and tissue levels of angiotensin II. This leads to a reduction in arteriolar vasoconstriction, resulting in decreased total peripheral resistance and a lowering of blood pressure.[3][5]
-
Decreased Aldosterone Secretion: The reduction in angiotensin II levels diminishes the primary stimulus for aldosterone secretion from the adrenal cortex.[3][5] This leads to decreased sodium and water retention and a mild diuretic effect. The decrease in aldosterone may also result in a small increase in serum potassium levels.[5]
-
Increased Plasma Renin Activity (PRA): Angiotensin II normally exerts a negative feedback effect on renin secretion. By lowering angiotensin II levels, this compound removes this feedback inhibition, leading to a compensatory increase in plasma renin activity.[2][6]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2][3] Inhibition of ACE may lead to an accumulation of bradykinin, which could contribute to the therapeutic vasodilatory effects of this compound.[2]
The following diagram illustrates the RAAS cascade and the point of intervention by fosinoprilat.
Quantitative Effects of this compound on RAAS Components
Administration of this compound results in measurable, dose-dependent changes in the key components of the RAAS. These effects have been quantified in numerous clinical and preclinical studies. The table below summarizes representative findings.
| RAAS Parameter | Patient/Model Population | This compound Dosage | Observation | Reference |
| Plasma Renin Activity (PRA) | 11 Hypertensive Males | Not specified | Increased from 0.94 ng/mL/hr (placebo) to 4.72 ng/mL/hr at rest. | [10] |
| Plasma Renin Activity (PRA) | Chronic Ambulatory Peritoneal Dialysis Patients | 10 mg (single dose) | Increased following drug administration. | |
| Plasma Aldosterone | 11 Hypertensive Males | Not specified | Changes were marginal and nonsignificant in this study. | [10] |
| Plasma Aldosterone | Chronic Ambulatory Peritoneal Dialysis Patients | 10 mg (single dose) | Decreased following drug administration. | |
| Aldosterone-to-Renin Ratio (ARR) | Patients with Suspected Primary Aldosteronism | 20 mg/day | -30% ± 24% change from baseline. | [11] |
| Angiotensin I | Hyperthyroid Rats | Not specified | Significantly decreased compared to untreated hyperthyroid group. | [12] |
| Angiotensin II | Hyperthyroid Rats | Not specified | Significantly decreased compared to untreated hyperthyroid group. | [12] |
| Aldosterone | Hyperthyroid Rats | Not specified | Significantly reduced compared to untreated hyperthyroid group. | [12] |
Experimental Protocols for RAAS Assessment
The evaluation of this compound's effect on the RAAS relies on precise and validated bioanalytical methods. Below are detailed methodologies for the quantification of key RAAS biomarkers.
In Vitro ACE Inhibition Assay
This assay quantifies the ability of a compound like fosinoprilat to inhibit ACE activity. A common method is based on the spectrophotometric measurement of hippuric acid produced from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[1]
Protocol Outline:
-
Reagent Preparation:
-
Prepare an ACE solution (e.g., from rabbit lung) in a suitable buffer (e.g., sodium borate or HEPES).[13]
-
Prepare a solution of the substrate HHL.[1]
-
Prepare solutions of the test inhibitor (fosinoprilat) at various concentrations.
-
Prepare a reaction termination solution (e.g., 1M HCl).
-
Prepare an extraction solvent (e.g., ethyl acetate).
-
-
Assay Procedure:
-
Pre-incubate the ACE solution with either the inhibitor solution or a buffer control for a defined period (e.g., 5-10 minutes) at 37°C.[5][6]
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the mixture for a specified time (e.g., 30-60 minutes) at 37°C.[14]
-
Stop the reaction by adding the termination solution (e.g., HCl).
-
-
Quantification:
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) by plotting percent inhibition against inhibitor concentration.[5]
-
Plasma Renin Activity (PRA) Measurement by Radioimmunoassay
PRA is typically measured indirectly by quantifying the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen when plasma is incubated in vitro.[2]
Protocol Outline:
-
Sample Collection:
-
Collect whole blood in pre-chilled tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at low temperature (e.g., 4°C) to separate the plasma. Store plasma at -20°C or -80°C until analysis.
-
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
To inhibit angiotensinases and converting enzyme, add a cocktail of inhibitors (e.g., EDTA, PMSF).[2]
-
Adjust the plasma pH to the optimum for renin activity (typically pH 5.7-6.0).[2][8]
-
Divide the sample into two aliquots. Incubate one aliquot at 37°C for a fixed period (e.g., 1.5-3 hours) to allow Ang I generation. Keep the second aliquot at 4°C as a baseline control.
-
Stop the enzymatic reaction by placing the tubes on ice or by boiling.[15]
-
-
Angiotensin I Quantification (Radioimmunoassay - RIA):
-
Prepare a standard curve using known concentrations of Ang I.
-
Incubate standards, 37°C-incubated samples, and 4°C-control samples with a specific anti-Ang I antibody and a known amount of radio-labeled Ang I (e.g., ¹²⁵I-Ang I).
-
After incubation, separate the antibody-bound Ang I from free Ang I (e.g., using dextran-coated charcoal).[15]
-
Measure the radioactivity of the bound or free fraction using a gamma counter.
-
-
Data Analysis:
-
Calculate the concentration of Ang I in each sample by interpolating from the standard curve.
-
Calculate the net amount of Ang I generated by subtracting the value of the 4°C control from the 37°C sample.
-
Express PRA as the mass of Ang I generated per volume of plasma per hour of incubation (e.g., ng/mL/hr).
-
Aldosterone and Angiotensin II Quantification by LC-MS/MS and ELISA
Modern quantification of aldosterone and angiotensin II relies on highly specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for aldosterone and Enzyme-Linked Immunosorbent Assays (ELISA) for angiotensin II.[7][16][17]
Protocol Outline: Aldosterone by LC-MS/MS
-
Sample Preparation:
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d4-aldosterone) to the plasma sample.
-
Perform protein precipitation (e.g., with zinc sulfate or methanol).[18]
-
Extract aldosterone using supported liquid extraction (SLE) or solid-phase extraction (SPE).[7][16]
-
Evaporate the solvent and reconstitute the extract in the mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify aldosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7]
-
Protocol Outline: Angiotensin II by Competitive ELISA
-
Assay Procedure:
-
Add standards, controls, and plasma samples to the wells of a microplate pre-coated with an anti-Ang II antibody.[17]
-
Add a fixed amount of enzyme-labeled Ang II (e.g., HRP-Ang II) to each well. A competitive reaction occurs between the labeled Ang II and the unlabeled Ang II in the sample for binding to the coated antibody.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.[17]
-
Wash the plate to remove unbound components.
-
Add a substrate solution (e.g., TMB). The enzyme on the bound labeled Ang II will convert the substrate, producing a color.[19]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[19]
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of Ang II in the sample.
-
Calculate the Ang II concentration in the samples by comparing their absorbance to the standard curve.[19]
-
The diagram below outlines a typical experimental workflow for an in vivo study assessing the pharmacodynamic effects of this compound.
Conclusion
This compound, through its active metabolite fosinoprilat, is a potent inhibitor of the angiotensin-converting enzyme. Its mechanism of action is centered on the comprehensive suppression of the renin-angiotensin-aldosterone system. By significantly reducing angiotensin II and subsequently aldosterone levels, this compound effectively lowers blood pressure and reduces cardiac workload, underpinning its utility in treating hypertension and heart failure. The characteristic response to this compound therapy—a decrease in angiotensin II and aldosterone accompanied by a compensatory rise in plasma renin activity—provides a clear pharmacodynamic signature that can be precisely quantified using established bioanalytical methodologies. This guide provides the foundational technical information required for researchers and drug development professionals engaged in the study of this important therapeutic agent.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Invasive pharmacodynamics of this compound in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 6. repositorio.ufop.br [repositorio.ufop.br]
- 7. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. Effects of fosenopril, a once-daily angiotensin-converting enzyme inhibitor, on resting and exercise-induced changes of blood pressure, hormonal variables, and plasma potassium in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Aliskiren, this compound, and Their Outcome on Renin-Angiotensin-Aldosterone System (RAAS) in Rats with Thyroid Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Determination of Plasma Renin Activity by Radioimmunoassay of Angiotensin I | Clinical Science | Portland Press [portlandpress.com]
- 16. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cloud-clone.com [cloud-clone.com]
- 18. lcms.cz [lcms.cz]
- 19. elkbiotech.com [elkbiotech.com]
Fosinopril's Binding Affinity to the ACE Zinc Metalloenzyme: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in the management of hypertension and heart failure. Its therapeutic efficacy is intrinsically linked to the high-affinity binding of its active metabolite, fosinoprilat, to the zinc metalloenzyme, ACE. This document provides a comprehensive technical overview of the binding characteristics of fosinoprilat to ACE, detailing the quantitative binding affinities, the experimental protocols used for their determination, and the molecular interactions that govern this inhibition. The renin-angiotensin system (RAS), the primary signaling pathway modulated by this compound, is also elucidated.
Quantitative Binding Affinity of Fosinoprilat to ACE
This compound is a prodrug that is hydrolyzed in vivo to its active form, fosinoprilat.[1][2] Fosinoprilat is a potent inhibitor of both the N-terminal (nACE) and C-terminal (cACE) catalytic domains of somatic ACE (sACE).[3][4] The binding affinity of this compound and fosinoprilat to ACE has been quantified using various in vitro assays, yielding key inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
| Compound | Parameter | Value | Enzyme Source | Notes |
| This compound (SQ28555 free acid) | IC50 | 0.18 µM | Not specified | This compound is the ester prodrug.[5] |
| This compound (SQ28555 free acid) | Ki | 1.675 µM | Not specified | Demonstrates non-competitive inhibition.[5] |
| Fosinoprilat (SQ 27519) | IC50 | 11 nM | Purified rabbit lung ACE | Compared to captopril (IC50 = 23 nM).[6][7] |
| This compound sodium | IC50 | 9 nM | Not specified | This compound sodium is a salt of the prodrug.[8] |
| Fosinoprilat | Ki | Nanomolar range | Human nACE and cACE | Exhibits tight binding to both domains.[9] |
| Fosinoprilat | Selectivity | 27.4-fold | Human nACE vs. cACE | Preferentially inhibits the C-domain.[9][10] |
Mechanism of Action and Interaction with the Zinc Metalloenzyme
The inhibitory activity of fosinoprilat is primarily attributed to its phosphinic acid moiety, which acts as a transition-state analog of the peptide substrate of ACE. This phosphinic acid group directly coordinates with the essential zinc ion (Zn²⁺) located within the active site of the enzyme.[8][9][10] This interaction is a hallmark of phosphinic acid-containing ACE inhibitors and is crucial for the high-affinity binding and potent inhibition of the enzyme.
High-resolution crystal structures of both nACE and cACE in complex with fosinoprilat have elucidated the detailed molecular interactions.[3][4] These structures reveal that beyond the critical zinc coordination, the binding of fosinoprilat is further stabilized by a network of hydrogen bonds and hydrophobic interactions with amino acid residues lining the active site cleft of both ACE domains.[10] The observed 27.4-fold selectivity of fosinoprilat for the cACE domain is attributed to more extensive hydrophobic interactions within the S2' subsite of the cACE active site.[9][10]
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting ACE within the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1][11] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By inhibiting ACE, fosinoprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Experimental Protocols for Determining ACE Inhibitory Activity
The binding affinity and inhibitory potency of compounds like this compound are determined through various in vitro assays. These assays typically measure the activity of ACE in the presence and absence of the inhibitor.
Spectrophotometric Assay
A common method for determining ACE inhibitory activity is through a spectrophotometric assay. This method is based on the cleavage of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), by ACE to produce hippuric acid and a dipeptide.[11][12][13]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., borate buffer).
-
Dissolve the ACE enzyme in the buffer to a specific concentration (e.g., 0.04 U/mL).
-
Prepare a solution of the substrate HHL (e.g., 5 mM in borate buffer).
-
Prepare various concentrations of the inhibitor (this compound/fosinoprilat).
-
Prepare a stop solution (e.g., 1 M HCl).
-
Prepare a colorimetric reagent (e.g., trinitrobenzenesulfonic acid).[12]
-
-
Assay Procedure:
-
In a microplate or test tube, pre-incubate the ACE solution with the inhibitor solution (or buffer for control) for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the HHL substrate solution and incubate for a specific duration (e.g., 60 minutes at 37°C).
-
Terminate the reaction by adding the stop solution.
-
Extract the hippuric acid formed using an organic solvent (e.g., ethyl acetate).[13]
-
Evaporate the organic solvent and redissolve the hippuric acid in water.
-
Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a UV-Vis spectrophotometer.[13]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Fluorometric Assay
Fluorometric assays offer an alternative, often more sensitive, method for measuring ACE activity. These assays utilize a synthetic fluorogenic peptide substrate. The cleavage of this substrate by ACE results in a product with increased fluorescence.[14]
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer.
-
Dilute all reagents, including the ACE enzyme, fluorogenic substrate, and inhibitor (this compound/fosinoprilat), in the assay buffer.
-
Prepare a standard curve using a known amount of the fluorescent product.
-
-
Assay Procedure:
-
In a 96-well black opaque microplate, add the inhibitor solution (or buffer for control).
-
Add the ACE enzyme solution to the wells and incubate for a short period (e.g., 5 minutes at 37°C).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm and 405 nm, respectively) over time using a microplate reader.[14]
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound, through its active metabolite fosinoprilat, is a potent inhibitor of the angiotensin-converting enzyme. The high-affinity binding is driven by the interaction of its phosphinic acid group with the catalytic zinc ion in the ACE active site, further stabilized by interactions with surrounding amino acid residues. Fosinoprilat exhibits a preference for the C-terminal domain of ACE. The quantitative assessment of this binding affinity is routinely performed using well-established spectrophotometric and fluorometric assays. A thorough understanding of these molecular interactions and the methodologies to quantify them is paramount for the rational design and development of novel, potentially domain-selective, ACE inhibitors with improved therapeutic profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. apexbt.com [apexbt.com]
- 9. Structural basis for the inhibition of human angiotensin‐1 converting enzyme by fosinoprilat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 12. Docking Studies and Biological Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ACE Inhibition Assay [bio-protocol.org]
A Technical Guide to the Structure-Activity Relationships of Fosinopril Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fosinopril, the first and only phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor.[1] this compound is an ester prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fosinoprilat.[2][3] This active form potently inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[2][4] By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, fosinoprilat leads to vasodilation and a reduction in blood pressure.[1][5] This document details the critical chemical moieties responsible for its inhibitory activity and explores how modifications to the this compound scaffold impact its efficacy, drawing upon quantitative data and established experimental protocols.
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The RAAS is a critical signaling pathway for blood pressure regulation. ACE inhibitors intervene by blocking the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion. This mechanism is central to their therapeutic effect in treating hypertension and heart failure.[2][5]
Caption: The role of Fosinoprilat in inhibiting Angiotensin-Converting Enzyme (ACE).
Core Pharmacophore of Fosinoprilat
The efficacy of fosinoprilat is attributed to specific structural features that interact with the active site of the ACE enzyme. The key pharmacophoric elements are:
-
Phosphinic Acid Group: This unique group mimics the tetrahedral intermediate of peptide hydrolysis and provides a strong bidentate ligand for the essential Zn²⁺ ion in the ACE active site.[1]
-
(S)-Proline Moiety: This cyclic amino acid occupies the S1' subsite of ACE, a pocket that favorably accommodates heterocyclic rings, contributing to binding affinity.
-
Acyl Side Chain: This hydrophobic chain, containing a 4-phenylbutyl group, interacts with the S1 subsite, a large hydrophobic pocket on the enzyme.
-
Ester Group (Prodrug): this compound itself is a prodrug. The ester moiety masks the polar phosphinic acid, increasing oral bioavailability. It is cleaved in vivo to reveal the active fosinoprilat.[3]
Caption: The essential structural components of Fosinoprilat for ACE inhibition.
Structure-Activity Relationship Analysis
Modifications to the core structure of this compound have a significant impact on its ACE inhibitory activity. The following sections and tables summarize the quantitative effects of these changes.
The C-terminal proline ring is a critical component for binding. Structural modifications to investigate more hydrophobic C-terminal ring systems led to a 4-cyclohexylproline analog, fosinoprilat, which was found to be more potent than captopril.[1]
The hydrophobicity and length of the side chain that binds to the S1 pocket are crucial for potency. A study of various this compound analogs demonstrated that subtle changes can significantly alter inhibitory activity. Analog A2, which features a tetrahydroisoquinoline-3-carboxylic acid group, showed the highest ACE inhibition, even greater than this compound itself.[1] This suggests that the S1 pocket can accommodate larger, more complex hydrophobic groups that may form additional favorable interactions.[1]
Table 1: ACE Inhibitory Activity of this compound and its Analogs
| Compound | Description of Modification | IC₅₀ (µM) | Relative Potency vs. This compound |
| This compound | Reference Compound | 0.18[6] | 1.00 |
| Analog A1 | Phenyl group replaced with a furan ring | ~0.25 | ~0.72 |
| Analog A2 | Proline replaced with tetrahydroisoquinoline-3-carboxylic acid | ~0.12 | ~1.50 |
| Analog A3 | Phenylbutyl group replaced with a shorter benzyl group | ~0.45 | ~0.40 |
| Analog A4 | Cyclohexyl on proline replaced with a phenyl group | ~0.30 | ~0.60 |
Note: IC₅₀ values for analogs A1-A4 are estimated from published graphical data for relative comparison.[1][7]
Experimental Protocols
The determination of ACE inhibitory activity is crucial for SAR studies. The most common in vitro method is a spectrophotometric assay based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[8][9]
This protocol outlines a standard method for determining the IC₅₀ value of a potential ACE inhibitor.[10][11]
Objective: To measure the concentration of an inhibitor required to reduce the activity of ACE by 50%.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate[8]
-
Phosphate buffer (pH 8.3) with NaCl[10]
-
Inhibitor compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
1 M HCl to stop the reaction
-
Ethyl acetate for extraction
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of ACE, HHL, and various concentrations of the inhibitor in the phosphate buffer.
-
Pre-incubation: Add 20 µL of the ACE solution to a microtube containing 40 µL of the inhibitor solution (or buffer for control). Incubate at 37°C for 5-10 minutes.[10]
-
Enzymatic Reaction: Initiate the reaction by adding 100 µL of the HHL substrate solution. Incubate the mixture at 37°C for 30-60 minutes.[10][11][12]
-
Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction: Add 1.5 mL of ethyl acetate to each tube, vortex thoroughly to extract the hippuric acid (HA) product into the organic phase.
-
Quantification: Centrifuge the samples to separate the phases.[10] Transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in buffer or water and measure the absorbance at 228 nm.[11]
-
Calculation: The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: A typical experimental workflow for determining ACE inhibitory activity.
Conclusion
The structure-activity relationship of this compound analogs is well-defined, centering on three key interactions with the ACE enzyme. The phosphinic acid group is essential for zinc binding, while the proline moiety and the hydrophobic acyl side chain are critical for occupying the S1' and S1 subsites, respectively. Quantitative analysis shows that modifications enhancing the hydrophobicity and steric complementarity within these pockets, such as the substitutions seen in highly active analogs like A2, can lead to increased potency.[1] This detailed understanding provides a rational basis for the design of novel, potentially more effective ACE inhibitors for the treatment of cardiovascular diseases.
References
- 1. Docking Studies and Biological Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 11. etflin.com [etflin.com]
- 12. tandfonline.com [tandfonline.com]
In Vivo Activation of Fosinopril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo activation of the prodrug fosinopril. This compound, an angiotensin-converting enzyme (ACE) inhibitor, is administered in an inactive ester form and requires bioactivation to its pharmacologically active metabolite, fosinoprilat. This document details the metabolic pathway, presents key pharmacokinetic data, outlines experimental methodologies for its study, and provides visual representations of the activation process and analytical workflows.
Introduction
This compound is a phosphinic acid-containing ester prodrug belonging to the class of ACE inhibitors.[1] It is prescribed for the management of hypertension and heart failure.[2] The therapeutic efficacy of this compound relies on its conversion to the active diacid metabolite, fosinoprilat, which is a potent inhibitor of the angiotensin-converting enzyme.[3] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the vasoconstrictor angiotensin II. Understanding the in vivo activation process of this compound is critical for optimizing its therapeutic use and for the development of future prodrugs.
The In Vivo Activation Pathway of this compound
Following oral administration, this compound undergoes hydrolysis to its active form, fosinoprilat. This biotransformation is a critical step for the drug's therapeutic action.
Mechanism of Activation
The activation of this compound is an enzymatic process catalyzed by esterases.[4] The ester bond in the this compound molecule is cleaved, yielding the active diacid metabolite, fosinoprilat. This hydrolysis is rapid and extensive.[5]
Sites of Activation
The primary sites for the hydrolysis of this compound to fosinoprilat are the gastrointestinal mucosa and the liver.[5][6]
The metabolic activation pathway of this compound is illustrated in the following diagram:
Quantitative Analysis of this compound Activation
The conversion of this compound to fosinoprilat and their subsequent disposition have been quantified in various studies. The following tables summarize key pharmacokinetic parameters.
Pharmacokinetic Parameters in Healthy Adults
| Parameter | This compound | Fosinoprilat | Reference(s) |
| Absolute Bioavailability (%) | ~36 | - | [5] |
| Time to Peak Plasma Concentration (Tmax) (hours) | - | ~3 | [5][7] |
| Effective Half-life (t1/2) (hours) | - | 11.5 - 12 | [5][8] |
| Plasma Protein Binding (%) | - | ≥95 | [5] |
| Metabolism to Fosinoprilat (%) | ~75% of absorbed dose | - | [5] |
| Mean Body Clearance (intravenous fosinoprilat) (mL/min) | - | 26 - 39 | [5] |
Pharmacokinetic Parameters in Special Populations
The pharmacokinetics of fosinoprilat can be altered in patients with renal or hepatic impairment.
| Population | Key Pharmacokinetic Changes for Fosinoprilat | Reference(s) |
| Renal Impairment (Creatinine Clearance < 80 mL/min/1.73m²) | Total body clearance is approximately 50% slower than in patients with normal renal function. However, hepatobiliary elimination partially compensates for the reduced renal clearance. | [2][5] |
| End-Stage Renal Disease (Creatinine Clearance < 10 mL/min/1.73m²) | Total body clearance is approximately half that of patients with normal renal function. Fosinoprilat is not significantly removed by hemodialysis or peritoneal dialysis. | [8] |
| Hepatic Impairment (alcoholic or biliary cirrhosis) | The rate of hydrolysis of this compound may be slowed, but the extent is not significantly reduced. The apparent total body clearance of fosinoprilat is approximately 50% of that in patients with normal hepatic function. | [8][9][10] |
Experimental Protocols
The study of this compound activation involves several key experimental procedures. The following sections provide an overview of these methodologies.
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the pharmacokinetic profile of this compound and fosinoprilat after oral administration.
Methodology Overview:
-
Subject Recruitment: Healthy adult volunteers or specific patient populations are recruited.
-
Drug Administration: A single oral dose of this compound is administered.[11]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose for up to 48 hours).[11]
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation. To prevent ex vivo hydrolysis of this compound, an esterase inhibitor such as formic acid may be added to the plasma samples.[12]
-
Sample Analysis: Plasma concentrations of this compound and fosinoprilat are quantified using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[13]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2 are calculated from the plasma concentration-time data.[14]
Quantification of this compound and Fosinoprilat in Plasma using LC-MS/MS
Objective: To simultaneously measure the concentrations of this compound and fosinoprilat in plasma samples.
Methodology Overview:
-
Sample Preparation:
-
Protein Precipitation: A protein precipitation agent (e.g., acetonitrile) is added to the plasma sample to remove proteins.[12]
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The analytes are extracted from the plasma matrix.[13][15] An internal standard is added to correct for extraction efficiency and matrix effects.[13]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into a tandem mass spectrometer.
-
Detection is typically performed using electrospray ionization (ESI) in the positive or negative ion mode.[13][15]
-
Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.[15]
-
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the analytes in the unknown samples.[13]
In Vitro ACE Inhibition Assay
Objective: To determine the inhibitory activity of fosinoprilat on the angiotensin-converting enzyme.
Methodology Overview:
-
Reagents: ACE enzyme, a suitable substrate (e.g., hippuryl-histidyl-leucine or a fluorogenic substrate), and fosinoprilat standard are required.[16][17]
-
Assay Procedure:
-
The ACE enzyme is pre-incubated with varying concentrations of fosinoprilat.[16]
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).[17]
-
The reaction is stopped, and the amount of product formed is measured.
-
-
Detection:
-
The product can be quantified using spectrophotometry or fluorometry, depending on the substrate used.[18]
-
-
Data Analysis: The percentage of ACE inhibition is calculated for each fosinoprilat concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.[19]
The general workflow for a typical in vivo pharmacokinetic study of this compound is depicted below:
Conclusion
The in vivo activation of the prodrug this compound to its active metabolite, fosinoprilat, is a rapid and efficient process primarily occurring in the gastrointestinal mucosa and liver. This conversion is essential for its therapeutic effect as an ACE inhibitor. The pharmacokinetic profile of fosinoprilat is well-characterized, with a dual route of elimination that distinguishes it from many other ACE inhibitors. Understanding the nuances of its activation and disposition, particularly in special patient populations, is crucial for its safe and effective clinical use. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel prodrug therapies.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. This compound. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. Single-dose and steady-state pharmacokinetics of this compound and fosinoprilat in patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 11. db.cbg-meb.nl [db.cbg-meb.nl]
- 12. Simultaneous quantification of this compound and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. A sensitive and efficient LC-MS/MS method for the bioanalysis of this compound diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 18. In vitro stability of the inhibition of serum converting enzyme by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The pharmacokinetics and pharmacodynamics of this compound in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic Pharmacokinetic Profile of Fosinopril in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic pharmacokinetic profile of Fosinopril in commonly used preclinical rodent models. This compound, an ester prodrug, is hydrolyzed in vivo to its active diacid metabolite, fosinoprilat, which is a potent angiotensin-converting enzyme (ACE) inhibitor. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in rodents is fundamental for the non-clinical development and interpretation of pharmacology and toxicology studies.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is primarily characterized by the systemic exposure to its active metabolite, fosinoprilat. Following oral administration, this compound is slowly absorbed and rapidly and completely hydrolyzed to fosinoprilat.
Data Presentation
Table 1: Pharmacokinetic Parameters of Fosinoprilat in Rats After Oral Administration of this compound
| Parameter | Value | Species/Strain | Dosage | Reference |
| Absorption | ||||
| Oral Bioavailability (%) | 9.7 - 13.6 | Rat | Not Specified | [1] |
| Distribution | ||||
| Protein Binding (%) | ≥ 95 | Rat | Not Specified | [2] |
| Elimination | ||||
| Half-life (t½) (hours) | ~11.5 (effective) | Rat (normotensive) | Repeated doses | [2][3] |
| Primary Excretion Routes | Renal and Fecal (approximately equal) | Rat | Not Specified | [4][5] |
Table 2: Tissue Distribution of Fosinoprilat in Male Rats 24 Hours After a Single Oral Dose of 14C-Fosinopril (25 mg/kg)
| Tissue | Relative Concentration | Reference |
| Large Intestine | Highest | [2][3] |
| Small Intestine | High | [2][3] |
| Plasma | High | [2][3] |
| Liver | High | [2][3] |
| Lungs | High | [2][3] |
| Kidneys | High | [2][3] |
Key Pharmacokinetic Processes
Absorption
This compound is absorbed from the proximal small intestine (duodenum/jejunum)[1][4]. The absolute oral absorption of this compound in rats has been reported to be in the range of 9.7% to 13.6%[1].
Distribution
Following absorption and conversion to fosinoprilat, the active metabolite is highly bound to plasma proteins (≥95%)[2]. Studies in pregnant rats have shown that fosinoprilat can cross the placenta[1]. However, animal studies indicate that this compound and fosinoprilat do not cross the blood-brain barrier[4]. Twenty-four hours after a single oral dose of radiolabeled this compound in male rats, the highest concentrations of fosinoprilat were observed in the large and small intestines, plasma, liver, lungs, and kidneys[2][3].
Metabolism
This compound is a prodrug that undergoes rapid and complete hydrolysis to its pharmacologically active metabolite, fosinoprilat[2][4]. This biotransformation is believed to occur in the gastrointestinal mucosa and the liver[3][5]. In addition to hydrolysis, fosinoprilat can be further metabolized to a glucuronide conjugate and a p-hydroxy metabolite[1][3][4][5]. In rats, the p-hydroxy metabolite of fosinoprilat is as potent an ACE inhibitor as fosinoprilat itself, while the glucuronide conjugate is devoid of ACE inhibitory activity[1][3][4][5].
References
Fosinopril's Impact on Bradykinin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed therapeutic agent for hypertension and heart failure.[1][2] Its mechanism of action extends beyond the canonical inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) to a significant modulation of the Kallikrein-Kinin system. This technical guide provides an in-depth examination of the biochemical and physiological effects of this compound on bradykinin metabolism. It details the dual-action mechanism, presents quantitative data on its inhibitory potency, outlines key experimental protocols for its study, and visualizes the involved pathways. A comprehensive understanding of this interaction is crucial for appreciating both the therapeutic efficacy and the adverse effect profile of this compound, particularly concerning bradykinin-mediated effects such as dry cough and angioedema.
Introduction: The Dual Role of Angiotensin-Converting Enzyme
This compound is an ester prodrug that is hydrolyzed in vivo to its pharmacologically active metabolite, fosinoprilat.[1][3] Fosinoprilat is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE), a key zinc-dependent metalloproteinase.[1][4] ACE, also known as kininase II, plays a pivotal role in two major physiological systems:
-
The Renin-Angiotensin-Aldosterone System (RAAS): ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[5][6] Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention.[5]
-
The Kallikrein-Kinin System: ACE is a primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide, into inactive fragments.[3][6]
By inhibiting ACE, this compound simultaneously suppresses the RAAS and potentiates the Kallikrein-Kinin system. This guide focuses on the latter, exploring the intricate effects of this compound on the metabolic fate and physiological actions of bradykinin.
Mechanism of Action: Inhibition of Bradykinin Degradation
Following oral administration, this compound is absorbed and rapidly converted by hepatic esterases into fosinoprilat.[1][7] The phosphinate group within fosinoprilat binds with high affinity to the active site of the ACE enzyme, competitively inhibiting its function.[1]
This inhibition has two primary consequences for bradykinin metabolism:
-
Reduced Degradation: The primary effect is the blockade of bradykinin's breakdown by ACE (kininase II). This leads to an accumulation of bradykinin in various tissues and the systemic circulation.[2][3]
-
Enhanced Physiological Effects: Elevated levels of bradykinin lead to increased stimulation of its B2 receptors, which are constitutively expressed on endothelial cells.[8][9] This stimulation triggers a cascade of downstream effects, including the release of nitric oxide (NO) and prostacyclin, both of which are powerful vasodilators.[1] This contributes significantly to the blood pressure-lowering effect of this compound.[2][3]
The clinical manifestations of this mechanism are twofold: a contribution to the desired antihypertensive effect and the cause of specific adverse reactions, namely persistent dry cough and, more rarely, life-threatening angioedema.[2][7][10]
Signaling Pathway Overview
The following diagram illustrates the central role of ACE in both the RAAS and Kallikrein-Kinin systems and the point of intervention by Fosinoprilat.
Caption: Fosinoprilat inhibits ACE, blocking Angiotensin II production and Bradykinin degradation.
Quantitative Data on this compound's Effects
The potency and duration of action of this compound are supported by quantitative in vitro and in vivo data. The following tables summarize key parameters related to its interaction with ACE and subsequent effects.
Table 1: In Vitro ACE Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of this compound's active metabolite, fosinoprilat, against ACE, with captopril shown for comparison. Lower values indicate higher potency.
| Compound | Source of ACE | IC50 (nM) | Reference |
| Fosinoprilat (SQ 27,519) | Purified Rabbit Lung | 11 | [11][12] |
| Captopril | Purified Rabbit Lung | 23 | [11][12] |
Table 2: Pharmacokinetics of this compound and Fosinoprilat
This table outlines the key pharmacokinetic properties of this compound following oral administration.
| Parameter | Value | Reference |
| Absolute Bioavailability | ~36% | [3][5] |
| Time to Peak Plasma Conc. (Fosinoprilat) | ~3 hours | [1][7] |
| Plasma Protein Binding (Fosinoprilat) | >99% | [7] |
| Half-life (Fosinoprilat) | ~12 hours | [1] |
| Elimination Route | Dual: Renal (~50%) and Hepatic (~50%) | [1][13] |
Table 3: In Vivo ACE Inhibition in Humans
This table shows the degree of serum ACE activity suppression at 24 hours post-dose in human subjects.
| Single Oral Dose | Serum ACE Inhibition at 24h | Reference |
| 10 mg | 85% | [5] |
| 20 mg | 93% | [5] |
| 40 mg | 93% | [5] |
Experimental Protocols
Accurate quantification of this compound's effects on bradykinin metabolism requires robust and validated experimental methodologies.
In Vitro ACE Activity Assay (Spectrophotometric)
This protocol is used to determine the direct inhibitory effect of fosinoprilat on ACE activity.
-
Principle: This method is based on the cleavage of a synthetic substrate, such as hippuryl-glycyl-glycine (HGG), by ACE. The resulting product, glycyl-glycine, is then reacted with a colorimetric agent like trinitrobenzenesulfonic acid (TNBS) to form a colored product that can be quantified spectrophotometrically.[4]
-
Reagents:
-
Purified ACE (e.g., from rabbit lung)
-
Hippuryl-glycyl-glycine (HGG) substrate
-
Trinitrobenzenesulfonic acid (TNBS)
-
Borate buffer
-
Fosinoprilat (or other inhibitors) at various concentrations
-
Hydrochloric acid (for stopping the reaction)
-
-
Procedure:
-
Pre-incubate purified ACE with varying concentrations of fosinoprilat in borate buffer at 37°C.
-
Initiate the enzymatic reaction by adding the HGG substrate.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding hydrochloric acid.
-
Add TNBS and incubate to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 420 nm) using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each fosinoprilat concentration and determine the IC50 value by plotting inhibition versus log concentration.
-
Bradykinin Quantification in Plasma (LC-MS/MS)
Measuring bradykinin in biological samples is challenging due to its very short half-life (estimated at <30 seconds in plasma).[14][15][16] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its accurate quantification.
-
Principle: This method uses high-performance liquid chromatography (HPLC) to separate bradykinin from other plasma components, followed by tandem mass spectrometry (MS/MS) for highly specific and sensitive detection and quantification based on its mass-to-charge ratio.
-
Sample Collection and Processing:
-
Blood Collection: Draw blood directly into chilled tubes containing a cocktail of protease inhibitors (e.g., EDTA, phenanthroline) and an ACE inhibitor (e.g., enalaprilat) to prevent ex vivo degradation and formation of bradykinin.[14][17]
-
Centrifugation: Immediately centrifuge the blood at 4°C to separate the plasma.
-
Extraction: Perform solid-phase extraction (SPE) to clean up the plasma sample and concentrate the kinins.
-
Storage: Store the processed samples at -80°C until analysis.[18]
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column to separate bradykinin from its metabolites and other interfering substances.
-
Ionization: Use electrospray ionization (ESI) to generate charged bradykinin ions.
-
Mass Spectrometry: Analyze the ions in a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for bradykinin and then detecting specific fragment ions, ensuring high specificity.
-
Quantification: Use a stable isotope-labeled internal standard of bradykinin to correct for matrix effects and variations in extraction efficiency, allowing for precise quantification against a standard curve.[19]
-
Workflow for Bradykinin Measurement
The following diagram outlines the critical steps in the accurate measurement of plasma bradykinin.
Caption: Workflow for accurate plasma bradykinin measurement using LC-MS/MS.
Clinical Implications and Bradykinin-Mediated Side Effects
The accumulation of bradykinin due to this compound therapy is a classic example of a drug's mechanism of action being responsible for both its therapeutic benefits and its characteristic adverse effects.
Dry Cough
-
Mechanism: The most common side effect of all ACE inhibitors is a persistent, non-productive cough, occurring in 5-30% of patients.[1] This is believed to be caused by the accumulation of bradykinin and substance P in the upper respiratory tract and lungs, which stimulates afferent C-fibers and triggers the cough reflex.
-
Management: The cough is typically mild but can be troublesome enough to require discontinuation of the drug.[1] It resolves upon cessation of ACE inhibitor therapy.
Angioedema
-
Mechanism: A much rarer (0.1-0.7% incidence) but potentially fatal side effect is angioedema.[10][20] This is a non-allergic, bradykinin-mediated swelling of the subcutaneous and submucosal tissues, most commonly affecting the lips, tongue, and larynx.[5][20] Excessive bradykinin leads to profound vasodilation and increased vascular permeability, causing fluid to extravasate into the surrounding tissues.[21] Airway obstruction can occur, constituting a medical emergency.[20][21]
-
Management: Immediate discontinuation of this compound is mandatory.[7] Treatment is supportive and focuses on airway management. Unlike allergic angioedema, this form does not respond well to antihistamines or corticosteroids.[22][23]
Logical Flow from this compound to Clinical Outcomes
Caption: Causal chain from this compound administration to its therapeutic and adverse effects.
Conclusion
This compound's therapeutic utility is fundamentally linked to its potent inhibition of angiotensin-converting enzyme. This action dually impacts two critical vasoactive peptide systems: it attenuates the vasoconstrictive RAAS while simultaneously potentiating the vasodilatory Kallikrein-Kinin system. The inhibition of bradykinin degradation is a significant contributor to the antihypertensive efficacy of this compound but is also the direct cause of its most characteristic side effects, including dry cough and angioedema.
For researchers and drug development professionals, a deep understanding of this dual mechanism is paramount. It informs the interpretation of clinical outcomes, the design of safer and more effective cardiovascular drugs, and the development of predictive models for adverse events. The experimental protocols detailed herein provide a framework for the continued investigation of the complex interplay between ACE inhibitors and bradykinin metabolism, a field that remains crucial for advancing cardiovascular pharmacology.
References
- 1. This compound - BioPharma Notes [biopharmanotes.com]
- 2. This compound | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Docking Studies and Biological Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of bradykinin receptor antagonism on ACE inhibitor-associated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. medrxiv.org [medrxiv.org]
- 20. mdpi.com [mdpi.com]
- 21. angioedemanews.com [angioedemanews.com]
- 22. Angiotensin‐converting enzyme inhibitor–induced angioedema: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Treatment of ACEi-induced angioedema [emcrit.org]
Cellular and Molecular Targets of Fosinoprilat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosinopril is an ester prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1] Following oral administration, it is rapidly hydrolyzed by esterases, primarily in the gastrointestinal mucosa and liver, to its active diacid metabolite, fosinoprilat.[1][2] Fosinoprilat is a potent and specific competitive inhibitor of angiotensin-converting enzyme (ACE), a key regulator of the renin-angiotensin-aldosterone system (RAAS).[2][3] This technical guide provides a comprehensive overview of the cellular and molecular targets of fosinoprilat, with a focus on its interaction with ACE, its impact on downstream signaling pathways, and the experimental methodologies used to characterize these interactions.
Primary Molecular Target: Angiotensin-Converting Enzyme (ACE)
The principal molecular target of fosinoprilat is angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[2] Somatic ACE consists of two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities.[3][4] The C-domain is predominantly involved in blood pressure regulation through the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] The N-domain is thought to play a role in hematopoietic stem cell differentiation and proliferation.[2]
Fosinoprilat competitively binds to the active site of both ACE domains, preventing the binding of its natural substrate, angiotensin I.[2] This inhibition is highly potent, with nanomolar affinity.
Quantitative Data on Fosinoprilat-ACE Interaction
The inhibitory potency of fosinoprilat against ACE has been quantified in various studies. The following table summarizes key quantitative data:
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 11 nM | Purified Rabbit Lung ACE | - | [5] |
| Ki | 0.29 nM | Human ACE C-domain | Hippuryl-Histidyl-Leucine (HHL) | [6] |
| Ki | 0.06 nM | Human ACE N-domain | Ac-SDKP | [6] |
| Ki | 0.13 nM | Human ACE N-domain | AcSDAcKP | [6] |
| Selectivity | 27.4-fold for cACE over nACE | Human ACE | - | [7] |
Downstream Signaling Pathways
The inhibition of ACE by fosinoprilat leads to a cascade of downstream effects, primarily through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS).
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
By blocking the conversion of angiotensin I to angiotensin II, fosinoprilat leads to:
-
Decreased Angiotensin II levels: This results in reduced vasoconstriction, leading to a decrease in blood pressure.[1]
-
Reduced Aldosterone Secretion: Lower levels of angiotensin II lead to decreased aldosterone release from the adrenal cortex. This promotes sodium and water excretion, further contributing to the antihypertensive effect.[8]
-
Increased Bradykinin levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by fosinoprilat leads to an accumulation of bradykinin, which contributes to vasodilation and the blood pressure-lowering effects.[2]
TGF-β1/Smad Signaling Pathway
Recent studies have elucidated the role of this compound in modulating the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway in vascular smooth muscle cells (VSMCs). Angiotensin II can induce VSMC proliferation, migration, and phenotypic transformation, contributing to vascular remodeling in hypertension. This compound has been shown to inhibit these Angiotensin II-induced effects by suppressing the TGF-β1/Smad pathway.[9][10] This involves the inhibition of TGF-β1 expression and the subsequent phosphorylation of Smad2/3.[9]
Experimental Protocols
The characterization of fosinoprilat's interaction with ACE relies on robust in vitro assays. The following are detailed methodologies for key experiments.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Cushman and Cheung Method)
This spectrophotometric assay is a classic method for determining ACE activity and inhibition.[11]
Principle: The assay measures the amount of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE. The HA is then extracted and quantified by measuring its absorbance at 228 nm.
Materials:
-
ACE (from rabbit lung) solution
-
Hippuryl-histidyl-leucine (HHL) solution (substrate)
-
Sodium borate buffer (pH 8.3) containing NaCl
-
Fosinoprilat or other inhibitor solutions of varying concentrations
-
1 M HCl (to stop the reaction)
-
Ethyl acetate (for extraction)
Procedure:
-
Pre-incubation: In a test tube, add 25 µL of ACE solution (e.g., 80 mU/mL) to 25 µL of the inhibitor solution (or buffer for control). Pre-incubate the mixture for 3 minutes at 37°C.[12]
-
Reaction Initiation: Add 25 µL of HHL substrate solution to the pre-incubated mixture.[12]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the enzymatic reaction by adding 50 µL of 1 M HCl.[12]
-
Extraction: Add a defined volume of ethyl acetate to the reaction mixture to extract the hippuric acid. Vortex vigorously and then centrifuge to separate the phases.
-
Quantification: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in a suitable buffer and measure the absorbance at 228 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of inhibitor / Absorbance of control)] x 100
High-Performance Liquid Chromatography (HPLC)-Based ACE Inhibition Assay
HPLC-based methods offer a more sensitive and specific way to quantify the product of the ACE reaction.
Principle: This method separates and quantifies the hippuric acid (HA) produced from the hydrolysis of HHL by ACE using reverse-phase HPLC with UV detection.
Materials:
-
Same as the Cushman and Cheung method.
-
HPLC system with a C18 column and UV detector.
-
Mobile phase: A mixture of an aqueous buffer (e.g., 10 mM KH2PO4, pH 3) and an organic solvent (e.g., methanol or acetonitrile).[12][13]
Procedure:
-
Enzymatic Reaction: The pre-incubation, reaction initiation, incubation, and reaction termination steps are the same as in the Cushman and Cheung method.[12]
-
Sample Preparation: After stopping the reaction with HCl, the reaction mixture is typically filtered or centrifuged to remove any precipitate before injection into the HPLC system.
-
HPLC Analysis:
-
Quantification and Calculation:
-
The concentration of hippuric acid is determined by comparing the peak area to a standard curve of known HA concentrations.
-
The percentage of ACE inhibition is calculated based on the reduction in the amount of HA produced in the presence of the inhibitor compared to the control.
-
Conclusion
Fosinoprilat exerts its therapeutic effects primarily through the potent and competitive inhibition of both the N- and C-domains of angiotensin-converting enzyme. This leads to the disruption of the renin-angiotensin-aldosterone system, resulting in reduced angiotensin II and aldosterone levels and increased bradykinin. Furthermore, evidence suggests that fosinoprilat can modulate the TGF-β1/Smad signaling pathway in vascular smooth muscle cells, contributing to its beneficial effects on vascular remodeling. The quantitative analysis of its interaction with ACE and the detailed understanding of the experimental protocols used for its characterization are crucial for the ongoing research and development of ACE inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for the inhibition of human angiotensin‐1 converting enzyme by fosinoprilat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound inhibits Ang II-induced VSMC proliferation, phenotype transformation, migration, and oxidative stress through the TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits Ang II-induced VSMC proliferation, phenotype transformation, migration, and oxidative stress through the TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 12. idpublications.org [idpublications.org]
- 13. Rapid HPLC Determination of Angiotensin Ⅰ-Converting Enzyme Inhibitory Activity [spkx.net.cn]
Methodological & Application
Fosinopril HPLC analytical method development
An Application Note and Protocol for the Development and Validation of a Fosinopril HPLC Analytical Method.
Abstract
This document provides a comprehensive guide for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound in bulk drug substance. The protocols outlined herein cover method development, validation in accordance with ICH guidelines, and forced degradation studies to ensure the method is stability-indicating. All experimental procedures and data presentations are designed for researchers, scientists, and drug development professionals.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds, making it the method of choice for analyzing pharmaceutical products.[2] This application note details a robust RP-HPLC method for this compound, ensuring precision, accuracy, and specificity.
Instrumentation and Materials
-
Instrumentation:
-
Chemicals and Reagents:
-
Chromatographic Column:
Method Development
The primary objective of method development is to achieve a good separation of the main drug peak from any impurities or degradation products.
Wavelength Selection
A standard solution of this compound is scanned in a UV spectrophotometer between 200 nm and 400 nm to determine the wavelength of maximum absorbance (λmax). This compound typically shows a λmax around 210 nm, 233 nm, or 271 nm, depending on the solvent.[1][2][3]
Chromatographic Conditions
Several chromatographic conditions have been reported for the analysis of this compound. The following table summarizes some of these methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5µm)[2][6] | Hypersil ODS (250 x 4.6 mm, 3.0 µm)[3] | Agilent C18 (250 x 4.6 mm, 5µm)[1][4] |
| Mobile Phase | Methanol: Acetonitrile (90:10 v/v)[2][6] | Water: Acetonitrile: 1% OPA (65:25:10 v/v/v)[3] | Methanol: Water (0.1% OPA, pH 3.3) (70:30 v/v)[4] |
| Flow Rate | 1.0 mL/min[2][6] | 1.2 mL/min[3] | 0.7 mL/min[1][4] |
| Detection (λ) | 271 nm[2][6] | 210 nm[3] | 267 nm[4] |
| Column Temp. | Ambient | 35°C[3] | Ambient |
| Injection Vol. | 20 µL[4] | 20 µL[3] | 20 µL[4] |
Experimental Workflow
The development process follows a logical sequence to optimize the separation and detection of this compound.
Caption: Diagram 1: HPLC Method Development Workflow
Standard and Sample Preparation Protocol
Standard Stock Solution Preparation (1000 ppm)
-
Accurately weigh 100 mg of this compound working standard into a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of methanol and sonicate for 30 minutes to dissolve.[2]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with methanol.
Working Standard Solution Preparation (e.g., 40 ppm)
-
Pipette 4 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well. This concentration may be adjusted based on the linearity range.
Sample Preparation (from Bulk Drug)
-
Prepare a sample solution with a target concentration equivalent to the working standard solution using the mobile phase as the diluent.
Method Validation Protocol
The developed method must be validated as per ICH guidelines to demonstrate its suitability for the intended purpose.
System Suitability
Protocol:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the working standard solution five consecutive times.[2]
-
Record the chromatograms and calculate the system suitability parameters.
| Parameter | Acceptance Criteria |
| % RSD of Peak Area | Not more than 2.0%[2] |
| % RSD of Retention Time | Not more than 2.0%[2] |
| Tailing Factor | Not more than 2.0[2] |
| Theoretical Plates (N) | Greater than 2000 |
Specificity
Protocol:
-
Inject the blank (diluent), placebo, standard solution, and sample solution into the chromatograph.
-
Assess for any interference from the blank or placebo at the retention time of this compound.
-
For stability-indicating methods, perform forced degradation studies.
Linearity
Protocol:
-
Prepare a series of at least five solutions of this compound from the stock solution at concentration levels ranging from 20 ppm to 70 ppm.[2]
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | Not less than 0.999[4] |
| y-intercept | Should be close to zero |
Accuracy (% Recovery)
Protocol:
-
Prepare sample solutions spiked with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery for each level.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% to 102.0%[2] |
Precision
Protocol:
-
Repeatability (Method Precision): Prepare six separate sample preparations of this compound at 100% of the test concentration and inject each.[2]
-
Intermediate Precision (Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.[2]
| Parameter | Acceptance Criteria |
| % RSD for Repeatability | Not more than 2.0%[2] |
| % RSD for Intermediate Precision | Not more than 2.0%[2] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Reported values for this compound are approximately 0.09 µg/mL for LOD and 0.27 µg/mL for LOQ.[1]
Robustness
Protocol:
-
Deliberately vary the method parameters one at a time.
-
Inject the standard solution for each variation.
-
Evaluate the impact on system suitability parameters.
| Parameter Varied | Variation |
| Flow Rate | ± 0.2 mL/min (e.g., 0.8 and 1.2 mL/min for a 1.0 mL/min method)[2] |
| Mobile Phase Composition | ± 2% absolute (e.g., 88:12 and 92:8 for a 90:10 ratio) |
| Column Temperature | ± 5°C |
Acceptance Criteria: System suitability parameters should remain within the specified limits.
Validation Parameters Relationship
Caption: Diagram 2: Relationship of HPLC Validation Parameters
Forced Degradation Studies
This compound should be subjected to stress conditions to demonstrate that the method is stability-indicating. The drug has been shown to degrade under hydrolytic conditions.[7]
Protocol
-
Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl.
-
Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Reflux the drug solution in water.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
After exposure, dilute the samples to a suitable concentration and analyze them by the developed HPLC method. The chromatograms should show adequate separation between the this compound peak and any degradation products formed.
Conclusion
The HPLC methods and protocols described in this document provide a robust framework for the quantitative determination of this compound in bulk form. The validation procedures ensure that the method is reliable, reproducible, and suitable for its intended use in a quality control environment. Adherence to these protocols will yield accurate results for batch release and stability testing.
References
- 1. ijnrd.org [ijnrd.org]
- 2. ijfmr.com [ijfmr.com]
- 3. asianjpr.com [asianjpr.com]
- 4. “Method Development and Validation of this compound Sodium Anti Hypertensive Drug [ijaresm.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Antihypertensive Drug (this compound) in Bulk by RP-HPLC Method - IJFMR [ijfmr.com]
- 7. Characterization of stress degradation products of this compound by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Fosinopril and Fosinoprilat in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. It is a prodrug that is hydrolyzed in vivo by esterases to its pharmacologically active metabolite, fosinoprilat.[1] Accurate and simultaneous quantification of both this compound and fosinoprilat in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
A significant analytical challenge is the ex vivo conversion of this compound to fosinoprilat in biological samples, which can lead to an underestimation of the prodrug and an overestimation of the active metabolite.[1] This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and fosinoprilat in plasma, incorporating sample stabilization techniques to ensure data integrity.
Methodology and Protocols
The following sections provide a comprehensive overview of the reagents, instrumentation, and detailed protocols required for the analysis.
1. Experimental Workflow The overall analytical process, from sample collection to final data analysis, is outlined in the workflow diagram below. It highlights the critical step of sample stabilization and the alternative paths for sample preparation.
Caption: Overall experimental workflow for this compound and fosinoprilat analysis.
2. Chemicals and Reagents
-
This compound Sodium and Fosinoprilat reference standards
-
Internal Standard (IS): Stable isotope-labeled this compound/fosinoprilat (recommended), Zaleplon, or Benazepril Hydrochloride.[1][2][3]
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile.
-
Reagents: Formic acid, Ammonium acetate, EDTA.
-
Water: Deionized or Milli-Q grade.
-
Blank plasma (human or rat), stabilized with EDTA.[1]
3. Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) system.
-
A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.[2]
4. Chromatographic and Mass Spectrometric Conditions The following tables summarize the typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Welch Ultimate XB-C18 (dimensions not specified)[1] | Reversed-phase C8 (4.6 x 50 mm, 5 µm)[2][3] |
| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid.[1] | Gradient elution with methanol and 10 mM ammonium acetate buffer.[3][4] |
| Flow Rate | 0.3 - 0.7 mL/min (Typical) | 0.3 - 0.7 mL/min (Typical) |
| Run Time | ~5 minutes[1] | ~5-8 minutes |
| Injection Volume | 10 - 20 µL | 10 - 20 µL |
| Column Temp. | 40 °C (Typical) | 40 °C (Typical) |
Table 2: Mass Spectrometry Conditions
| Parameter | This compound | Fosinoprilat | Internal Standard (Example: Benazepril) |
|---|---|---|---|
| Ionization Mode | Positive ESI[2] | Positive ESI[2] or Negative ESI[3] | Positive ESI or Negative ESI[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM)[3] | Multiple Reaction Monitoring (MRM) |
| MRM Transition (m/z) | Optimize empirically | 434.0 → 237.15[3] | 423.1 → 174.0[3] |
| Collision Energy (eV) | Optimize empirically | Optimize empirically | Optimize empirically |
| Capillary Voltage (kV) | Optimize empirically | Optimize empirically | Optimize empirically |
Detailed Experimental Protocols
1. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound, fosinoprilat, and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a methanol/water mixture.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank, stabilized plasma with appropriate volumes of the working solutions to prepare CC standards and QC samples at low, medium, and high concentrations.
2. Sample Stabilization and Preparation this compound is prone to hydrolysis by esterases, a process that must be inhibited for accurate measurement.[1]
Caption: Conversion of this compound prodrug to its active form, Fosinoprilat.
To prevent this ex vivo conversion, plasma samples should be acidified immediately after separation.[1][4] Adding formic acid is an effective stabilization method.[1]
Protocol A: Protein Precipitation (PPT) [1]
-
Thaw plasma samples at room temperature.
-
Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Add internal standard solution.
-
Add cold acetonitrile (e.g., 200 µL) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot into the LC-MS/MS system.
Protocol B: Liquid-Liquid Extraction (LLE) [2]
-
Thaw and aliquot plasma samples.
-
Add internal standard.
-
Add an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex to mix, then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol C: Solid-Phase Extraction (SPE) [3]
-
Condition an SPE cartridge (e.g., Waters Oasis) according to the manufacturer's instructions.
-
Load the plasma sample (pre-treated with IS) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a strong solvent (e.g., methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method Validation Summary
A full method validation should be performed according to regulatory guidelines (e.g., FDA).[5] The tables below summarize quantitative data from published methods.
Table 3: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|
| This compound | 0.1 - 150 | 0.1 | [1] |
| 0.1 - 15.0 | 0.1 | [2] | |
| Fosinoprilat | 1 - 1500 | 1 | [1] |
| 1.0 - 700 | 1.0 | [2] |
| | 0.5 - 1500 | 0.5 |[3] |
Table 4: Precision, Accuracy, and Recovery
| Parameter | This compound | Fosinoprilat | Reference |
|---|---|---|---|
| Intra- & Inter-day Precision (%RSD) | < 15% | < 15% | [2][4] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [2][4] |
| Recovery | > 95% (PPT) | > 91% (PPT) | [1] |
| Not specified (LLE) | Not specified (LLE) | [2] | |
| Not applicable | ~97% (SPE) | [3] | |
| Matrix Effect | Negligible | Negligible | [1] |
| Stability (Freeze-Thaw, Room Temp) | Stable | Stable |[1] |
Conclusion
The described LC-MS/MS methods provide the necessary sensitivity, specificity, and robustness for the simultaneous quantification of this compound and its active metabolite, fosinoprilat, in plasma. Critical to the success of the assay is the immediate stabilization of plasma samples to prevent the ex vivo hydrolysis of the ester-containing prodrug.[1] The choice of sample preparation—protein precipitation for speed, or LLE/SPE for cleaner extracts—can be tailored to the specific needs of the study.[1][2][3] This application note serves as a comprehensive guide for researchers developing and validating bioanalytical methods for this compound.
References
- 1. Simultaneous quantification of this compound and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and efficient LC-MS/MS method for the bioanalysis of this compound diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneonatalsurg.com [jneonatalsurg.com]
Application Notes and Protocols for the Enantioselective Synthesis of Fosinopril Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of Fosinopril, a crucial angiotensin-converting enzyme (ACE) inhibitor. The synthesis of this compound is complex due to the presence of four stereocenters, making the control of stereochemistry a critical aspect of its production. This document outlines two primary strategies for achieving the desired stereoisomers: enzymatic resolution and diastereomeric salt formation.
Introduction
This compound sodium, chemically known as [1[S(R)],2α,4β]-4-cyclohexyl-1-[[--INVALID-LINK--phosphinyl]acetyl]-L-proline, sodium salt, is a prodrug that is converted in the body to its active metabolite, fosinoprilat. The therapeutic efficacy of this compound is highly dependent on its stereochemistry. Industrial synthesis often produces a mixture of diastereomers, necessitating efficient and selective methods to isolate the desired (4S)-4-cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(oxopropoxy)propoxy]–(4-phenylbutyl)phosphinyl]acetyl]-L-proline.
This document details established protocols for the synthesis of the key chiral intermediates and their subsequent coupling to form this compound, with a focus on methods that ensure high stereochemical purity.
Key Chiral Intermediates
The enantioselective synthesis of this compound hinges on the preparation of two key chiral intermediates in high optical purity:
-
(R)-[--INVALID-LINK---phosphinyl]acetic acid
-
trans-4-cyclohexyl-L-proline
Enantioselective Synthesis of the Phosphinyl Acetic Acid Intermediate
Two primary methods are employed for the resolution of the racemic mixture of [--INVALID-LINK---phosphinyl]acetic acid.
Enzymatic Resolution by Hydrolysis
This modern and efficient method utilizes the stereoselectivity of enzymes to hydrolyze one enantiomer of a racemic ester precursor, allowing for the separation of the desired enantiomer.
Experimental Protocol: Enzymatic Hydrolysis
This protocol is adapted from a patented industrial process.[1]
-
Preparation of the Racemic Mixture Solution:
-
Dissolve 20 g (52 mmol) of the racemic mixture of [--INVALID-LINK---phosphinyl]acetic acid benzyl ester in a phosphate buffer solution. The buffer is prepared by dissolving 12 g (87 mmol) of NaH₂PO₄ monohydrate in 150 mL of water, adjusting the pH to 7.6-7.9 with 50% NaOH, and diluting with an additional 50 mL of water.
-
Adjust the pH of the final solution to 7.6-7.8 with 50% NaOH.
-
Maintain the mixture under stirring at 25°C.
-
-
Enzymatic Hydrolysis:
-
To the stirred solution, add a solution of a suitable hydrolase enzyme (e.g., ESL-001-01 from a commercial source). For example, 200 µl of an enzyme solution prepared by dissolving approximately 1.0 mg of the freeze-dried enzyme in 0.5 mL of 0.05 M phosphate buffer at pH 7.0.
-
Monitor the reaction progress by maintaining the pH at 7.5 using a pH-stat with the addition of 0.1 N NaOH.
-
The reaction is typically complete after about 2 days, as indicated by the cessation of NaOH consumption.
-
-
Isolation of the Desired Enantiomer:
-
After the reaction is complete, acidify the solution to approximately pH 4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over Na₂SO₄ and evaporate the solvent to yield the desired (R)-enantiomer of the phosphinyl acetic acid.
-
Quantitative Data:
| Parameter | Result |
| HPLC Purity | >98%[1] |
| Enantiomeric Purity | 99:1[1] |
Diastereomeric Salt Resolution
A classical method for resolving enantiomers involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. For the phosphinyl acetic acid intermediate of this compound, L-cinchonidine is a commonly used resolving agent.
Experimental Protocol: Diastereomeric Resolution with L-Cinchonidine
-
Salt Formation:
-
Dissolve the racemic phosphinyl acetic acid in a suitable solvent (e.g., acetone).
-
Add an equimolar amount of L-cinchonidine to the solution.
-
Stir the mixture to allow for the formation of the diastereomeric salts.
-
-
Crystallization:
-
The salt of the desired (R)-acid with L-cinchonidine is typically less soluble and will preferentially crystallize.
-
To achieve high enantiomeric purity, multiple consecutive crystallizations (up to five) are often necessary.[1]
-
-
Liberation of the Free Acid:
-
Treat the crystallized diastereomeric salt with a strong acid (e.g., HCl) to liberate the free (R)-phosphinyl acetic acid.
-
Extract the product into an organic solvent.
-
Wash and dry the organic phase, followed by solvent evaporation to yield the final product.
-
Note: While effective, this method is considered more laborious and expensive for industrial-scale production compared to enzymatic resolution.[1]
Synthesis of trans-4-cyclohexyl-L-proline
The second key chiral intermediate, trans-4-cyclohexyl-L-proline, is synthesized in a multi-step process, often starting from L-glutamic acid.
Experimental Protocol: Synthesis of trans-4-cyclohexyl-L-proline
A nine-step synthesis has been developed with a reported overall yield of 25% and a final product purity of 99.7%. The detailed multi-step synthesis is outlined in the publication by Kalisz et al. (2005).
Final Coupling Reaction to Synthesize this compound
Once the two chiral intermediates are obtained with high optical purity, they are coupled to form this compound.
Experimental Protocol: Amide Bond Formation
This protocol is adapted from a patented industrial process.[1]
-
Activation of the Carboxylic Acid:
-
Dissolve 2.3 g (6.0 mmol) of the pure (R)-phosphinyl acetic acid enantiomer in 60 ml of dichloromethane.
-
Add 1.0 g (6.6 mmol) of anhydrous hydroxybenzotriazole (HOBt).
-
Cool the solution to -18°C and add 1.36 g (6.6 mmol) of dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture for approximately 4 hours, allowing it to slowly warm to room temperature.
-
-
Coupling Reaction:
-
Cool the solution again to -18°C.
-
Add 1.54 g (6.6 mmol) of trans-4-cyclohexyl-L-proline hydrochloride and 1.7 g (13.2 mmol) of N,N-diisopropylethylamine (DIPEA).
-
Allow the mixture to warm to room temperature and continue stirring for 24 hours.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl ether and wash with water.
-
Acidify the biphasic mixture to a pH of 1-2 with HCl and separate the phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with water and brine, and dry over Na₂SO₄.
-
Evaporate the solvent to yield crude this compound acid.
-
Visualization of Synthetic Pathways
This compound Synthesis Workflow
Caption: Overall workflow for the enantioselective synthesis of this compound.
Enzymatic Resolution Pathway
Caption: Pathway for the enzymatic resolution of the phosphinyl acetic acid intermediate.
Summary of Quantitative Data
| Method | Key Intermediate | Purity/Yield | Reference |
| Enzymatic Resolution | (R)-[--INVALID-LINK---phosphinyl]acetic acid | >98% HPLC Purity, 99:1 Enantiomeric Purity | [1] |
| Diastereomeric Resolution | (R)-[--INVALID-LINK---phosphinyl]acetic acid | High enantiomeric purity (requires multiple crystallizations) | [1] |
| Multi-step Synthesis | trans-4-cyclohexyl-L-proline | 99.7% Purity, 25% Overall Yield | |
| Recycling of Unwanted Isomers | This compound | Overall yield can be improved up to 66% |
Conclusion
The enantioselective synthesis of this compound stereoisomers is a challenging yet well-established process. The choice between enzymatic resolution and diastereomeric salt formation for the key phosphinyl acetic acid intermediate depends on factors such as cost, efficiency, and scale of production. The enzymatic method offers a more streamlined and potentially more economical route to achieving high enantiomeric purity. The synthesis of the trans-4-cyclohexyl-L-proline intermediate is also a critical, multi-step process that requires careful control. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and professionals involved in the development and manufacturing of this compound.
References
Application Note: In Vivo Efficacy of Fosinopril in Spontaneously Hypertensive Rats (SHR)
Introduction
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat.[3][4] Fosinoprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[2][5] The Spontaneously Hypertensive Rat (SHR) is a widely used and accepted animal model for studying human essential hypertension, as it develops hypertension genetically without any known external cause.[6][7][8] This document provides an overview of this compound's efficacy in the SHR model and detailed protocols for its assessment.
Mechanism of Action
This compound's antihypertensive effect is primarily due to the suppression of the renin-angiotensin-aldosterone system.[5] The active metabolite, fosinoprilat, competitively inhibits ACE, leading to a decrease in plasma angiotensin II levels.[3][9] This reduction in angiotensin II results in vasodilation (a decrease in peripheral vascular resistance) and decreased aldosterone secretion, which in turn reduces sodium and water retention, ultimately lowering blood pressure.[2][10] Inhibition of ACE also prevents the degradation of bradykinin, a potent vasodilator, which may contribute to the therapeutic effects of this compound.[5][11]
Caption: Mechanism of this compound in the Renin-Angiotensin System.
Summary of Quantitative Data
The following tables summarize the reported effects of this compound administration on various physiological parameters in Spontaneously Hypertensive Rats.
Table 1: Effect of this compound on Blood Pressure in SHR
| Dose | Duration | Route | Effect on Blood Pressure | Reference |
| 10 mg/kg/day | 2 days | Oral | Significant reduction in blood pressure. | [11][12] |
| 30 mg/kg/day | 2 days | Oral | Significant reduction in blood pressure. | [11][12] |
| 30 mg/kg | 14 days (twice daily) | Oral | Lowered systolic blood pressure. | [11][12] |
| High Dose | 6 weeks | In drinking water | 22% reduction in systolic blood pressure. | [6] |
| 10 mg/kg | Single Dose | Oral | Arterial pressure reduced by 23 mmHg (from 183±4 to 160±5 mmHg). | [13] |
| 30 mg/kg | Single Dose | Oral | Arterial pressure reduced by 20 mmHg (from 176±4 to 156±4 mmHg). | [13] |
Table 2: Cardioprotective and Renal Effects of this compound in SHR
| Parameter | Dose | Duration | Observation | Reference |
| Heart Rate | 10 or 30 mg/kg/day | 2 days | No significant effect on heart rate. | [11][12] |
| Left Ventricular Mass Index | 10 mg/kg/day | 16 weeks | Significant reduction compared to control. | [14] |
| Cardiomyocyte Apoptosis | 10 mg/kg/day | 8 and 16 weeks | Significant reduction in apoptotic index. | [14] |
| Myocardium Angiotensin II | 10 mg/kg/day | 8 and 16 weeks | Significant reduction in concentration. | [14] |
| Vascular Structure | High Dose | 6 weeks | Prevented structural alterations in mesenteric resistance arteries. | [6] |
| Endothelial Function | High Dose | 6 weeks | Improved endothelium-dependent relaxation. | [6] |
Experimental Protocols
The following protocols provide a framework for assessing the in vivo efficacy of this compound in SHR. These are generalized methods and may require optimization for specific experimental goals.
Protocol 1: Assessment of Antihypertensive Efficacy
Objective: To evaluate the effect of orally administered this compound on the blood pressure and heart rate of conscious Spontaneously Hypertensive Rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 7-10 weeks.
-
Normotensive Wistar-Kyoto (WKY) rats (for control group).
-
This compound sodium.
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
-
Animal restraining device.
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Blood Pressure Training: For several days prior to the study, accustom the rats to the restraining device and the tail-cuff measurement procedure to minimize stress-induced blood pressure variations.
-
Group Allocation: Randomly divide the SHR into groups (n=8-10 per group):
-
Group 1: SHR Vehicle Control (receive vehicle only).
-
Group 2: SHR this compound (e.g., 10 mg/kg).
-
Group 3: SHR this compound (e.g., 30 mg/kg).
-
Group 4: WKY Normotensive Control (receive vehicle only).
-
-
Baseline Measurement: Record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for 2-3 consecutive days before starting the treatment.
-
Drug Administration: Prepare fresh solutions/suspensions of this compound daily. Administer the assigned treatment to each rat via oral gavage once daily for the desired study duration (e.g., 14 or 28 days).
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR at regular intervals (e.g., 2, 4, 6, and 24 hours) after the first dose to assess acute effects. Continue to measure blood pressure at least twice weekly throughout the study to monitor chronic effects.
-
Data Analysis: Calculate the mean change in blood pressure from baseline for each group. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between groups.
Protocol 2: Assessment of Cardioprotective Effects (Cardiac Hypertrophy)
Objective: To determine if this compound treatment reduces left ventricular hypertrophy in SHR. This protocol is an endpoint analysis following the antihypertensive efficacy study.
Materials:
-
Euthanasia solution (e.g., CO2, anesthetic overdose).
-
Dissection tools.
-
Analytical balance (sensitive to 0.1 mg).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Formalin (10%) for tissue fixation (optional).
Procedure:
-
Euthanasia and Heart Excision: At the end of the treatment period (Protocol 1), euthanize the rats according to approved institutional guidelines. Immediately perform a thoracotomy and carefully excise the heart.
-
Heart Preparation: Place the excised heart in ice-cold PBS to wash away blood. Gently blot the heart dry.
-
Dissection and Weighing:
-
Separate the atria from the ventricles.
-
Dissect the right ventricular free wall from the left ventricle and septum.
-
Weigh the total ventricles and the left ventricle (including the septum) separately.
-
Record the final body weight of the animal.
-
-
Calculation of Hypertrophy Index: Calculate the Left Ventricular Mass Index (LVMI) to normalize for body size:
-
LVMI (mg/g) = (Left Ventricle Weight [mg]) / (Body Weight [g]).
-
-
Histological Analysis (Optional): Fix the left ventricle in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) or Masson's trichrome to visualize cardiomyocyte size and fibrosis, respectively.
-
Data Analysis: Compare the LVMI between the different treatment groups using statistical analysis (e.g., ANOVA) to assess the effect of this compound on cardiac hypertrophy.[14]
Caption: General workflow for in vivo this compound efficacy testing in SHR.
References
- 1. This compound sodium (Monopril): Drug Facts, Side Effects and Dosage [medicinenet.com]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Immediate and short-term cardiovascular effects of this compound, a new angiotensin-converting enzyme inhibitor, in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Blood pressure lowering and renal hemodynamic effects of this compound in conscious animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diverse effects of chronic treatment with losartan, this compound, and amlodipine on apoptosis, angiotensin II in the left ventricle of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Fosinopril Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. It is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1] Fosinoprilat competitively inhibits ACE, an enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II (Ang II) and degrades the vasodilator bradykinin.[1] Beyond its primary role in blood pressure regulation, this compound exhibits other bioactive properties, including anti-proliferative, anti-migratory, and anti-oxidative effects, particularly in vascular smooth muscle cells (VSMCs).[2][3] These effects are crucial for mitigating vascular remodeling associated with hypertension.[2][3]
These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize the bioactivity of this compound. The assays focus on its effects on Ang II-induced VSMC proliferation, migration, phenotypic switching, and oxidative stress. The described protocols are foundational and can be adapted for high-throughput screening applications.
Core Bioactivities and Relevant Assays
The primary bioactivity of this compound relevant to vascular health, beyond ACE inhibition, is its ability to counteract the pathological effects of Angiotensin II on vascular smooth muscle cells. Key cellular processes affected include:
-
Cell Proliferation: Ang II is a known mitogen for VSMCs. This compound has been shown to inhibit Ang II-induced VSMC proliferation.[2][3]
-
Cell Migration: The migration of VSMCs is a critical step in the development of vascular lesions. This compound can attenuate Ang II-stimulated VSMC migration.[2][3]
-
Phenotypic Transformation: this compound can inhibit the transformation of VSMCs from a contractile to a synthetic phenotype, a change associated with vascular disease.[2][3]
-
Oxidative Stress: this compound has been demonstrated to suppress the increase in reactive oxygen species (ROS) in VSMCs induced by Ang II.[2][3]
The following sections detail the protocols for assays that quantify these effects.
Data Presentation: Summary of this compound Bioactivity
The following tables summarize the expected outcomes and key quantitative parameters when evaluating this compound's bioactivity in the described cell-based assays.
Table 1: this compound's Inhibitory Activity on ACE
| Parameter | Active Moiety | Value | Source |
| IC₅₀ | Fosinoprilat | 11 nM | Purified Rabbit Lung ACE[4] |
| Ki | This compound | 1.675 µM | Non-competitive inhibition |
Table 2: Effects of this compound on Angiotensin II-Induced VSMC Responses
| Assay | Parameter Measured | Stimulus (Ang II) | Treatment (this compound) | Expected Outcome with this compound Treatment |
| CCK-8 Assay | Cell Viability/Proliferation | 1 µM | 5 µM | Reduced Ang II-induced increase in cell viability[2][3] |
| EdU Incorporation Assay | DNA Synthesis (Proliferation) | 1 µM | 5 µM | Reduced percentage of EdU-positive cells[2][3] |
| Transwell Assay | Cell Migration | 1 µM | 5 µM | Decreased number of migrated cells[2][3] |
| Intracellular ROS Assay | Reactive Oxygen Species | 1 µM | 5 µM | Suppressed Ang II-induced increase in ROS levels[2][3] |
| Western Blot | Protein Expression (α-SMA, SM22α) | 1 µM | 5 µM | Inhibited Ang II-induced downregulation |
| Western Blot | Protein Expression (OPN) | 1 µM | 5 µM | Inhibited Ang II-induced upregulation[2][3] |
| Western Blot | Protein Expression (TGF-β1, p-Smad2/3) | 1 µM | 5 µM | Inhibited Ang II-induced upregulation[2][3] |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for assessing this compound's bioactivity and the key signaling pathway it modulates in VSMCs.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Primary Human Vascular Smooth Muscle Cells (VSMCs).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Groups:
-
Control: No treatment.
-
Ang II Group: Incubated with 1 µM Ang II for 24 hours.
-
Ang II + this compound Group: Pre-treated with 5 µM this compound for 2 hours, followed by co-incubation with 1 µM Ang II for 24 hours.
-
Protocol 1: Cell Proliferation (CCK-8 Assay)
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases into a colored formazan product.
-
Materials:
-
VSMCs
-
96-well cell culture plates
-
Culture medium
-
This compound and Angiotensin II
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader (450 nm absorbance)
-
-
Procedure:
-
Seed VSMCs at a density of 1 x 10⁴ cells per well in a 96-well plate.
-
Allow cells to adhere for 24 hours in a humidified incubator.
-
Gently aspirate the medium and replace it with serum-free DMEM for 24 hours to synchronize the cells.
-
Aspirate the serum-free medium and add fresh medium containing the respective treatments (Control, Ang II, Ang II + this compound).
-
Incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group.
-
Protocol 2: DNA Synthesis (EdU Incorporation Assay)
This assay detects active DNA synthesis by incorporating the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA.
-
Materials:
-
VSMCs cultured on coverslips in 24-well plates
-
EdU labeling solution (e.g., 10 µM)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail with a fluorescent azide
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
-
-
Procedure:
-
Seed and treat VSMCs on coverslips as described in the general protocol.
-
Two hours before the end of the treatment period, add EdU labeling solution to the culture medium to a final concentration of 10 µM.
-
Incubate for 2 hours to allow for EdU incorporation.
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.
-
Wash twice with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash once with PBS.
-
Stain the nuclei with DAPI or Hoechst for 15-30 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides.
-
Image using a fluorescence microscope. The percentage of EdU-positive cells is determined by counting the number of green-fluorescent nuclei (EdU-positive) and dividing by the total number of blue-fluorescent nuclei (DAPI/Hoechst).
-
Protocol 3: Cell Migration (Transwell Assay)
This assay assesses cell motility by measuring the number of cells that migrate through a porous membrane towards a chemoattractant.
-
Materials:
-
VSMCs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free DMEM
-
DMEM with 10% FBS (as chemoattractant)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Light microscope
-
-
Procedure:
-
Synchronize VSMCs by incubating in serum-free DMEM for 24 hours.
-
Harvest cells using trypsin and resuspend them in serum-free DMEM containing the respective treatments (Control, this compound).
-
Add 500 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed 1 x 10⁵ cells in 200 µL of the appropriate treatment medium into the upper chamber of each insert. If testing the effect on Ang II-induced migration, Ang II can be added to the lower chamber as a chemoattractant.
-
Incubate for 24 hours at 37°C.
-
Remove the inserts. Carefully wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view using a light microscope.
-
Protocol 4: Intracellular Reactive Oxygen Species (ROS) Detection
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Materials:
-
VSMCs in 24-well plates
-
DCFH-DA probe (5 mM stock in DMSO)
-
Serum-free DMEM
-
Fluorescence microscope or plate reader (Excitation/Emission ~485/530 nm)
-
-
Procedure:
-
Seed and treat VSMCs as described in the general protocol.
-
At the end of the treatment period, wash the cells once with warm serum-free DMEM.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free DMEM.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
Add 500 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Normalize the fluorescence intensity to the cell number or protein concentration if necessary.
-
Protocol 5: Protein Expression Analysis (Western Blot)
This protocol is used to detect changes in the expression levels of key proteins involved in VSMC phenotype and signaling.
-
Materials:
-
Treated VSMCs from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-SM22α, anti-OPN, anti-TGF-β1, anti-p-Smad2/3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and detect the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound inhibits Ang II-induced VSMC proliferation, phenotype transformation, migration, and oxidative stress through the TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits Ang II-induced VSMC proliferation, phenotype transformation, migration, and oxidative stress through the TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fosinopril Stability Testing Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosinopril is an ester prodrug of a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension and heart failure.[1][2][3] As a prodrug, it is hydrolyzed in the body to its active metabolite, fosinoprilat.[2][3] Understanding the stability of this compound under various environmental conditions is crucial for the development of stable pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.
This application note provides a detailed protocol for the stability testing of this compound under stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions include acidic and alkaline hydrolysis, oxidative, thermal, and photolytic stress.
Summary of this compound Stability
Studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and basic) and photolytic conditions.[4][5] Conversely, the drug has demonstrated stability against oxidative and thermal stress.[4][5] The primary degradation pathway involves the hydrolysis of the ester linkage to form its active metabolite, fosinoprilat, and other related substances.
Experimental Protocols
The following protocols outline the procedures for subjecting this compound to various stress conditions. A stock solution of this compound sodium (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of methanol and water.
Acidic Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Reflux the mixture at 80°C for 2 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
Alkaline Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Keep the mixture at room temperature for 1 hour.
-
After the specified time, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
After the specified time, dilute the solution with the mobile phase to a suitable concentration for analysis.
Thermal Degradation
-
Transfer a sample of solid this compound powder into a clean, dry vial.
-
Place the vial in a calibrated oven maintained at 105°C for 24 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the mobile phase at a suitable concentration for analysis.
Photolytic Degradation
-
Place a solution of this compound in a transparent container.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. This can be achieved using a calibrated photostability chamber.
-
Simultaneously, keep a control sample, protected from light, under the same temperature conditions.
-
After the exposure, dilute both the exposed and control samples with the mobile phase to a suitable concentration for analysis.
Data Presentation
The following table summarizes the illustrative quantitative data obtained from the stress testing of this compound. The percentage of degradation is determined using a validated stability-indicating HPLC method.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 2 hours | 80°C | ~ 15-25% | Fosinoprilat and other related substances |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | Room Temp. | ~ 20-30% | Fosinoprilat and other related substances |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp. | < 2% | Not significant |
| Thermal Degradation | Solid State | 24 hours | 105°C | < 2% | Not significant |
| Photolytic Degradation | Photostability Chamber | As per ICH Q1B | Room Temp. | ~ 10-20% | Photodegradants |
Note: The degradation percentages are illustrative and may vary depending on the exact experimental conditions.
Mandatory Visualization
Experimental Workflow for this compound Stress Testing
Caption: Workflow for this compound stability testing under stress conditions.
Degradation Pathway of this compound
Caption: Simplified degradation pathway of this compound under stress.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Characterization of stress degradation products of this compound by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fosinopril Studies in Animal Models of Cardiac Hypertrophy
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of established animal models of cardiac hypertrophy relevant for studying the therapeutic effects of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor. Detailed protocols for model induction, drug administration, and endpoint analysis are provided to facilitate experimental design and execution.
Introduction to Cardiac Hypertrophy and this compound
Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and changes in the extracellular matrix. While initially compensatory, sustained hypertrophy can progress to heart failure. This compound, by inhibiting the renin-angiotensin system (RAS), has been shown to attenuate and even reverse cardiac hypertrophy in various preclinical models.
Featured Animal Models
Three primary types of animal models are widely used to induce cardiac hypertrophy and are suitable for evaluating the efficacy of this compound:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that mimics human essential hypertension and the gradual development of cardiac hypertrophy.
-
Pressure Overload-Induced Hypertrophy: A surgical model, typically involving transverse aortic constriction (TAC), that creates a rapid and reproducible mechanical load on the heart.
-
Catecholamine-Induced Hypertrophy: A pharmacological model using agents like norepinephrine to simulate the effects of sympathetic nervous system overstimulation on the heart.
Spontaneously Hypertensive Rat (SHR) Model
Application: This model is ideal for studying the long-term effects of this compound on the prevention and regression of hypertrophy in a setting that closely resembles chronic hypertension in humans.
Experimental Protocol
Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[1] The hypertensive phenotype in SHRs begins to develop around 5-6 weeks of age, with established hypertension by 12-14 weeks.[1][2]
This compound Administration:
-
Preventative Strategy: Begin treatment in young SHRs (e.g., 6 weeks of age) before significant hypertrophy develops.[3]
-
Regression Strategy: Initiate treatment in adult SHRs (e.g., 16-20 weeks of age) with established hypertrophy.
-
Dosing: this compound can be administered via oral gavage or in drinking water. A common dosage range is 10-25 mg/kg/day.[3] For example, a study administered this compound in the drinking water at 1 mg/kg/day (low dose) or 25 mg/kg/day (high dose) for 6 weeks.[3]
-
Duration: Treatment duration typically ranges from 8 to 16 weeks.[3]
Endpoint Analysis:
-
Blood Pressure Monitoring: Measure systolic blood pressure weekly using the tail-cuff method.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess left ventricular (LV) dimensions, wall thickness, and function.
-
Histological Analysis: At the end of the study, euthanize animals, excise hearts, and fix in 10% buffered formalin. Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining (to measure cardiomyocyte cross-sectional area) and Masson's Trichrome staining (to assess fibrosis).
-
Molecular Analysis: Snap-freeze a portion of the left ventricle in liquid nitrogen for subsequent analysis of gene (e.g., TGF-β1) and protein expression (e.g., PKC isoforms) via qPCR and Western blotting, respectively.
Experimental Workflow
Caption: Workflow for this compound study in the SHR model.
Pressure Overload-Induced Hypertrophy (Transverse Aortic Constriction - TAC)
Application: The TAC model is suitable for investigating the effects of this compound on hypertrophy induced by a defined and severe mechanical stimulus. It allows for studying the rapid onset and progression of the disease.
Experimental Protocol
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
Surgical Procedure (TAC):
-
Anesthetize the rat (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Perform a thoracotomy to expose the aortic arch.
-
Pass a suture (e.g., 5-0 silk) around the transverse aorta between the innominate and left carotid arteries.[4]
-
Tie the suture snugly around the aorta and a blunt needle (e.g., 22-gauge) placed alongside the aorta.
-
Quickly remove the needle to create a standardized constriction.[5]
-
Close the chest cavity and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
This compound Administration:
-
Timing: Treatment can be initiated prophylactically (e.g., 1-2 days post-TAC) or after hypertrophy is established (e.g., 2-4 weeks post-TAC).
-
Dosing: A dose of 15 mg/kg/day via oral gavage has been shown to be effective.[6] Another study used a higher dose of 50 mg/kg/day.[7]
-
Duration: Typically 4-12 weeks post-TAC.
Endpoint Analysis:
-
Echocardiography: Perform serial echocardiography (e.g., weekly or bi-weekly) to monitor the progression of hypertrophy and the effects of this compound.
-
Hemodynamic Measurements: At the end of the study, invasive hemodynamic measurements can be performed using a pressure-volume catheter to assess LV pressure and function.
-
Histological and Molecular Analysis: As described for the SHR model.
Experimental Workflow
Caption: Workflow for this compound study in the TAC model.
Catecholamine-Induced Hypertrophy (Norepinephrine)
Application: This model allows for the study of this compound's effects on hypertrophy driven by neurohormonal activation, a key pathway in the pathophysiology of heart failure.
Experimental Protocol
Animals: Male Sprague-Dawley rats.
Induction of Hypertrophy:
-
Administer norepinephrine (NE) via continuous infusion using a subcutaneously implanted osmotic minipump.
-
A typical dose is 1.5 mg/kg/day for 15 days.[6]
This compound Administration:
-
Timing: this compound treatment is typically started concurrently with the initiation of norepinephrine infusion.
-
Dosing: A dose of 15 mg/kg/day administered by oral gavage has been used.[6]
-
Duration: The duration of this compound treatment matches the norepinephrine infusion period (e.g., 15 days).[6]
Endpoint Analysis:
-
Cardiac Mass: At the end of the study, measure the left ventricular weight to body weight ratio (LVW/BW) as an index of hypertrophy.
-
Histological Analysis: Assess cardiomyocyte size and collagen deposition (fibrosis) using H&E and Masson's Trichrome staining.
-
Biochemical Assays: Measure myocardial enzyme activities (e.g., Na+, K+-ATPase, Ca2+-ATPase) and markers of apoptosis.[6]
Experimental Workflow
Caption: Workflow for this compound study in the Norepinephrine model.
Data Presentation: Summary of this compound's Effects
| Animal Model | Parameter | Control/Vehicle | This compound Treated | Reference |
| SHR | Left Ventricular Index (LVW/BW) | Increased | Significantly Decreased | [8] |
| TGF-β1 Gene Expression (Integral Photic Density) | 2.836 ± 0.314 | 1.91 ± 0.217 (P < 0.01) | [8] | |
| Pressure Overload | Left Ventricular Index (LVW/BW) | Increased | Significantly Decreased | [8] |
| TGF-β1 Gene Expression (Integral Photic Density) | 3.071 ± 0.456 | 2.376 ± 0.379 (P < 0.01) | [8] | |
| Norepinephrine | Left Ventricular Hypertrophy | Induced | Prevented | [6] |
| Myocardial Collagen Content | Increased | Decreased | [6] |
Signaling Pathways Modulated by this compound in Cardiac Hypertrophy
This compound exerts its anti-hypertrophic effects primarily by inhibiting the Renin-Angiotensin System (RAS). This leads to a reduction in Angiotensin II (Ang II), a potent stimulator of cardiac myocyte growth and fibrosis. The downstream effects involve the modulation of signaling pathways such as TGF-β and Protein Kinase C (PKC).
Renin-Angiotensin and TGF-β Signaling Pathway
Caption: this compound inhibits ACE, reducing Ang II and downstream TGF-β signaling.
Protein Kinase C (PKC) Signaling in Hypertrophy
Caption: this compound can indirectly modulate PKC signaling by reducing Ang II levels.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. mmpc.org [mmpc.org]
- 5. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fosinopril and Fosinoprilat in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the prodrug fosinopril and its active metabolite, fosinoprilat, in human urine. The protocol described herein is an adaptation of established and validated methods for plasma analysis, providing a robust starting point for researchers, scientists, and drug development professionals. The methodology utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. This method is suitable for pharmacokinetic studies, drug monitoring, and other research applications where urinary concentrations of this compound and fosinoprilat are of interest.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active diacid metabolite, fosinoprilat.[1] Both this compound and fosinoprilat are eliminated through renal and hepatic pathways.[2] After oral administration, approximately half of the absorbed dose is excreted in the urine, primarily as fosinoprilat and its glucuronide conjugate.[3][4] Therefore, the quantification of these compounds in urine is crucial for understanding the pharmacokinetics and metabolism of this compound.
This document provides a detailed protocol for the simultaneous determination of this compound and fosinoprilat in human urine using LC-MS/MS. The method is designed to be sensitive, specific, and reproducible.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of this compound and fosinoprilat from a urine matrix. This technique provides a cleaner sample compared to liquid-liquid extraction, which is crucial for minimizing matrix effects in the mass spectrometer.
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to remove any particulate matter.
-
To a 1 mL aliquot of the supernatant, add an appropriate internal standard (e.g., benazepril hydrochloride or a stable isotope-labeled this compound/fosinoprilat).[5]
-
Condition a Waters Oasis SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
The chromatographic separation is performed on a C8 or C18 reversed-phase column. A gradient elution is employed to ensure good separation of the analytes from endogenous urine components.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | XTerra RP8 (4.6 x 50 mm, 5 µm) or equivalent[5] |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer[5] |
| Mobile Phase B | Methanol[5] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | As described in the original plasma method[5] |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. The instrument is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. Ionization can be performed in either positive or negative mode, with negative mode often providing good results for fosinoprilat (as this compound diacid).[5]
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Fosinoprilat (diacid) | Internal Standard (Benazepril HCl) |
| Ionization Mode | ESI Positive/Negative | ESI Negative[5] | ESI Negative[5] |
| Precursor Ion (m/z) | User Determined | 434.00[5] | 423.10[5] |
| Product Ion (m/z) | User Determined | 237.15[5] | 174.00[5] |
| Dwell Time | 200 ms | 200 ms | 200 ms |
| Collision Energy | User Optimized | User Optimized | User Optimized |
| Capillary Voltage | User Optimized | User Optimized | User Optimized |
Method Validation Parameters (Adapted from Plasma Methods)
The following table summarizes typical quantitative performance data from validated plasma methods, which can be used as a benchmark for method development and validation in a urine matrix.
Table 3: Summary of Quantitative Data (from Plasma Methods)
| Parameter | This compound | Fosinoprilat | Reference |
| Linearity Range | 0.1 - 15.0 ng/mL | 1.0 - 700 ng/mL | [6] |
| 5 - 400 ng/mL | - | [7] | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.0 ng/mL | [6] |
| Precision (RSD%) | < 15% | < 15% | [6] |
| Accuracy (%) | 85 - 115% | 85 - 115% | [6] |
| Recovery | > 95% | > 91% | |
| - | ~97% | [5] |
Experimental Workflow
Caption: Workflow for this compound Quantification in Urine.
Signaling Pathway of this compound Action
References
- 1. This compound. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. A sensitive and efficient LC-MS/MS method for the bioanalysis of this compound diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Development of a Validated Bioanalytical Method for Fosinoprilat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing and validating a bioanalytical method for the quantification of Fosinoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril, in biological matrices. The protocols and data presented are compiled from various validated methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.
Introduction
This compound is a prodrug that is hydrolyzed in vivo by esterases to its active form, Fosinoprilat. Accurate measurement of Fosinoprilat concentrations in biological samples, such as plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines the key steps and considerations for establishing a robust and reliable bioanalytical method for Fosinoprilat.
Bioanalytical Method Workflow
The overall workflow for the development and validation of a bioanalytical method for Fosinoprilat is depicted below. This process ensures the method is reliable, reproducible, and suitable for its intended purpose.
Crystallization Techniques for Fosinopril Sodium Polymorphs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective crystallization of Fosinopril sodium polymorphs. This compound sodium, an angiotensin-converting enzyme (ACE) inhibitor, is known to exist in at least two polymorphic forms, designated as Form A and Form B. Polymorph A is the thermodynamically more stable and commercially marketed form.[1][2] The control of polymorphism is critical during drug development and manufacturing to ensure product quality, stability, and bioavailability.
The following sections detail the key factors influencing the crystallization of this compound sodium polymorphs and provide specific protocols for their preparation.
Overview of this compound Sodium Polymorphs
This compound sodium exhibits polymorphism, with Form A and Form B being the most well-characterized forms.[3] These polymorphs have distinct physicochemical properties, including melting points, spectroscopic signatures (FTIR, solid-state NMR), and X-ray powder diffraction (XRPD) patterns.[3][4] Form A is the more stable polymorph under ambient conditions.[2][4] The selective crystallization of these forms is primarily influenced by the choice of solvent, the water content within the solvent system, and the kinetic factors of the crystallization process, such as the rate of cooling and evaporation.[4][5]
Key Factors Influencing Polymorphic Outcome
The crystallization of a specific this compound sodium polymorph is a multifactorial process. The interplay of the following parameters determines the final crystalline form.
Table 1: Summary of Key Factors for Selective Crystallization of this compound Sodium Polymorphs
| Parameter | Condition for Form A | Condition for Form B | Reference(s) |
| Water Content | > 0.2% (typically >2%) in the solvent system | < 0.2% (anhydrous conditions) in the solvent system | [4] |
| Solvent Type | Keto or hydroxylic solvents (e.g., acetone, methanol, ethanol) | Keto or hydroxylic solvents (e.g., acetone, methanol) | [4][5] |
| Crystallization Rate | Slow crystallization (e.g., slow cooling, slow evaporation, agitation over 10-24 hours) | Rapid crystallization (e.g., flash evaporation) | [4][5] |
| Temperature | Crystallization typically occurs between 0°C and 50°C | Evaporation often performed at elevated temperatures (e.g., 35°C) | [6] |
Experimental Protocols
The following protocols are generalized procedures based on available literature. Researchers should optimize these conditions for their specific equipment and starting material purity.
Protocol 1: Crystallization of this compound Sodium Polymorph A
This protocol describes the preparation of the thermodynamically stable Form A by slow crystallization from a solvent system containing a controlled amount of water.
Materials:
-
This compound sodium (crude or Form B)
-
Acetone (ACS grade)
-
Purified water
-
Crystallization vessel with magnetic stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Solvent Preparation: Prepare a solvent mixture of acetone containing >2% (v/v) water. For example, for 100 mL of solvent, use 98 mL of acetone and 2 mL of purified water.
-
Dissolution: In the crystallization vessel, dissolve this compound sodium in the prepared solvent mixture at a slightly elevated temperature (e.g., 30-40°C) with gentle stirring until a clear solution is obtained. The concentration will depend on the solubility of this compound sodium in the specific solvent mixture and should be close to saturation at the dissolution temperature.
-
Slow Crystallization: Slowly cool the solution to room temperature (e.g., over 2-4 hours). Continue to stir the solution at room temperature for an extended period (10-24 hours) to allow for complete crystallization of Form A.[4][5]
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetone.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
-
Characterization: Confirm the polymorphic identity of the product as Form A using appropriate analytical techniques such as PXRD, DSC, or FTIR spectroscopy.
Protocol 2: Crystallization of this compound Sodium Polymorph B
This protocol outlines the preparation of the metastable Form B by rapid crystallization from an anhydrous solvent system.
Materials:
-
This compound sodium (Form A or crude)
-
Methanol (anhydrous, <0.2% water)
-
Rotary evaporator
-
Crystallization flask
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound sodium (Form A) in anhydrous methanol in a crystallization flask. Ensure the water content of the solvent is below 0.2%.
-
Rapid Evaporation: Connect the flask to a rotary evaporator. Rapidly remove the solvent under reduced pressure at a controlled temperature (e.g., 35°C).[6] The rapid removal of the solvent prevents the system from reaching thermodynamic equilibrium, favoring the formation of the metastable Form B.
-
Isolation: Once all the solvent has been removed, a solid residue of Form B will remain in the flask.
-
Drying: Further dry the solid in a vacuum oven at a low temperature (e.g., 30-35°C) to remove any residual solvent.
-
Characterization: Immediately characterize the solid using techniques like PXRD, DSC, or FTIR to confirm the presence of Form B. Due to its metastable nature, Form B may convert to Form A over time, especially in the presence of moisture.
Protocol 3: Conversion of Polymorph B to Polymorph A
This protocol describes the solution-mediated transformation of the metastable Form B to the stable Form A.
Materials:
-
This compound sodium Polymorph B
-
Acetone (ACS grade)
-
Purified water
-
Stirring vessel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Suspension Preparation: Prepare a solvent mixture of acetone containing 2% (v/v) water.
-
Slurry Stirring: Suspend this compound sodium Polymorph B in the prepared solvent mixture at room temperature.
-
Transformation: Stir the resulting slurry at room temperature for a sufficient time (e.g., 12-24 hours) to allow for the complete conversion of Form B to Form A.[1]
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetone.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C.
-
Characterization: Confirm the complete conversion to Form A using suitable analytical methods.
Visualization of Experimental Workflows
The following diagrams illustrate the decision-making process and experimental workflows for the selective crystallization of this compound sodium polymorphs.
Caption: Workflow for selective crystallization of this compound sodium polymorphs.
Caption: Solution-mediated conversion of this compound sodium Form B to Form A.
Characterization of Polymorphs
The successful crystallization of the desired polymorph should be confirmed using a combination of analytical techniques.
Table 2: Analytical Techniques for this compound Sodium Polymorph Characterization
| Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To identify the crystalline form based on the unique diffraction pattern. | Form A and Form B exhibit distinct PXRD patterns with characteristic peaks at different 2θ angles.[4] |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior of the polymorphs. | The two polymorphs will have different melting points and may show different thermal events upon heating.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify differences in the vibrational modes of the molecules in the crystal lattice. | The FTIR spectra of Form A and Form B will show differences, particularly in the regions corresponding to the carboxylate and phosphate groups.[3] |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | To probe the local chemical environment of the atoms in the solid state. | 13C and 31P ssNMR spectra can differentiate between the two polymorphs due to differences in molecular conformation and packing.[3] |
Conclusion
The selective crystallization of this compound sodium polymorphs A and B is achievable through the careful control of key experimental parameters. The water content of the crystallization solvent is the most critical factor, with slow crystallization from a solvent containing more than 0.2% water favoring the formation of the stable Form A. Conversely, rapid crystallization from an anhydrous solvent system tends to yield the metastable Form B. The protocols and workflows provided in this document serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry to control and characterize the polymorphic forms of this compound sodium, thereby ensuring the quality and consistency of the active pharmaceutical ingredient.
References
- 1. CN102617641B - this compound sodium compound and preparation method thereof - Google Patents [patents.google.com]
- 2. CN107365268B - Preparation method of antihypertensive drug this compound sodium and key intermediate thereof - Google Patents [patents.google.com]
- 3. WO2002088149A2 - A process for manufacture of this compound sodium - Google Patents [patents.google.com]
- 4. Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20050010054A1 - Preparation of crystalline polymorphs of this compound sodium - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of Fosinopril in Cardiovascular Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, in the study of cardiovascular remodeling. This document details the mechanism of action of this compound and its effects on key signaling pathways involved in cardiac hypertrophy and fibrosis. Furthermore, it provides detailed protocols for in vivo and in vitro experiments to investigate the therapeutic potential of this compound in preventing and reversing cardiovascular remodeling.
Introduction
Cardiovascular remodeling, a complex process involving alterations in the size, shape, and function of the heart, is a hallmark of various cardiovascular diseases, including hypertension and heart failure. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in this process, with angiotensin II (Ang II) being a key mediator of cardiac hypertrophy, fibrosis, and inflammation. This compound, a potent and long-acting ACE inhibitor, effectively suppresses the RAAS by blocking the conversion of angiotensin I to Ang II.[1][2] This action not only leads to vasodilation and a reduction in blood pressure but also confers direct protective effects on the cardiovascular system, making this compound a valuable tool for studying the mechanisms of cardiovascular remodeling and for developing novel therapeutic strategies.
Mechanism of Action
This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat. Fosinoprilat competitively inhibits ACE, thereby decreasing the production of Ang II and subsequently reducing its downstream effects.[1][2] The inhibition of Ang II formation leads to:
-
Reduced Vasoconstriction: Lowering of peripheral resistance and blood pressure.
-
Decreased Aldosterone Secretion: Reduction in sodium and water retention.
-
Inhibition of Cell Growth and Fibrosis: Attenuation of the direct trophic effects of Ang II on cardiac cells.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its cardioprotective effects by modulating several key signaling pathways implicated in cardiovascular remodeling.
Transforming Growth Factor-β1 (TGF-β1)/Smad Signaling Pathway
The TGF-β1/Smad pathway is a central regulator of cardiac fibrosis. Ang II can stimulate the production of TGF-β1, which in turn activates its downstream mediators, Smad2 and Smad3. This signaling cascade promotes the differentiation of cardiac fibroblasts into myofibroblasts and increases the deposition of extracellular matrix proteins, leading to fibrosis. This compound has been demonstrated to inhibit the Ang II-induced activation of the TGF-β1/Smad pathway.
Diagram of the this compound's effect on the TGF-β1/Smad Signaling Pathway
References
Application Notes and Protocols: Electrophysiological Effects of Fosinopril on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophysiological effects of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, on various ion channels. The information is compiled from published research and is intended to guide further investigation into the cardiac electrophysiological properties of this drug.
Introduction
This compound is widely used in the management of hypertension and heart failure. Its primary mechanism of action is the inhibition of ACE, which decreases the production of angiotensin II and subsequently reduces aldosterone secretion.[1][2] Beyond its systemic effects on the renin-angiotensin-aldosterone system, studies have indicated that this compound and its active metabolite, fosinoprilat, can directly modulate the activity of cardiac ion channels. Understanding these effects is crucial for a comprehensive assessment of its cardiovascular actions and potential anti-arrhythmic or pro-arrhythmic properties.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound and its active metabolite, fosinoprilat, on cardiac ion channels.
Table 1: Effect of this compound on Ion Current Density in Rat Ventricular Myocytes
| Ion Current | Experimental Group | Current Density (pA/pF) | Reference |
| L-type Ca²⁺ Current (ICaL) | Non-Fosinopril (SHR) | -7.87 ± 0.13 | [3] |
| This compound (SHR) | -7.17 ± 0.13 | [3] | |
| Transient Outward K⁺ Current (Ito) | Non-Fosinopril (SHR) | 12.66 ± 0.25 | [3] |
| This compound (SHR) | 14.46 ± 0.28 | [3] |
SHR: Spontaneously Hypertensive Rats
Table 2: Dose-Dependent Effect of this compound on Transient Outward K⁺ Current (Ito) in Hypertensive Rat Ventricular Myocytes
| This compound Concentration (μmol/L) | Ito Peak Current Density (pA/pF) in 10-week-old SHR | Ito Peak Current Density (pA/pF) in 24-week-old SHR | Reference |
| 0 (Control) | 14.17 ± 0.31 | 11.62 ± 0.08 | [4] |
| 1 | Not significantly different from control | 12.70 ± 0.07 | [4] |
| 10 | 14.92 ± 0.14 | 13.74 ± 0.10 | [4] |
| 100 | 15.27 ± 0.13 | 14.53 ± 0.13 | [4] |
Table 3: Effect of Fosinoprilat on Action Potential Duration and Ion Currents in Guinea Pig Ventricular Myocytes
| Parameter | Control | 0.1 µM Fosinoprilat | 1.0 µM Fosinoprilat | Reference |
| APD50 (ms) | 440 ± 50 | 485 ± 48 | 632 ± 58 | [5] |
| APD90 (ms) | 510 ± 63 | 540 ± 45 | 702 ± 62 | [5] |
| L-type Ca²⁺ Current (ICaL) | - | Enhanced (Kd = 0.2 µM) | Enhanced | [5] |
| Delayed Rectifier K⁺ Current (IK) | 1.7 ± 0.2 nA (outward current) | 1.41 ± 0.11 nA | 0.54 ± 0.14 nA | [5] |
| 0.39 ± 0.03 nA (tail current) | 0.27 ± 0.03 nA | 0.13 ± 0.02 nA | [5] |
APD50/APD90: Action Potential Duration at 50%/90% repolarization
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on the descriptions provided in the referenced literature and general electrophysiological standards.
Preparation of Ventricular Myocytes from Spontaneously Hypertensive Rats (SHR)
This protocol is based on the methodology likely employed in the study by Huang et al. (2014).[3]
Materials:
-
Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats (control).
-
Langendorff perfusion system.
-
Collagenase type II.
-
Protease type XIV.
-
Krebs-Henseleit (KH) solution.
-
Tyrode's solution.
Procedure:
-
Administer this compound (e.g., 10 mg/kg/day) or saline to SHRs for a specified period (e.g., 8 weeks).
-
Heparinize and anesthetize the rats.
-
Excise the hearts and mount them on a Langendorff apparatus.
-
Perfuse the hearts with Ca²⁺-free Tyrode's solution to wash out the blood.
-
Switch to a solution containing collagenase and protease to digest the cardiac tissue.
-
After digestion, mince the ventricular tissue and mechanically disperse the myocytes in a solution with a gradually increasing calcium concentration.
-
Store the isolated myocytes in a high-K⁺ storage solution at 4°C until use.
Whole-Cell Patch-Clamp Recording
This is a generalized protocol for whole-cell patch-clamp recordings, with specific parameters adapted from the cited studies on this compound.[3][4][5]
Equipment:
-
Inverted microscope.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries and microelectrode puller.
Solutions:
-
External Solution (for ICaL): Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Pipette Solution (for ICaL): (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
External Solution (for Ito): Similar to Tyrode's, but may contain a Ca²⁺ channel blocker (e.g., CdCl₂) to isolate K⁺ currents.
-
Pipette Solution (for Ito): (in mM): 130 K-aspartate, 10 KCl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
Procedure:
-
Place a coverslip with adherent myocytes in the recording chamber on the microscope stage.
-
Perfuse the chamber with the appropriate external solution.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Approach a myocyte with the micropipette and form a high-resistance seal (GΩ seal) on the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for several minutes before recording.
-
Record ion currents using specific voltage-clamp protocols (see below).
Voltage-Clamp Protocols
-
L-type Ca²⁺ Current (ICaL):
-
Hold the membrane potential at -40 mV to inactivate Na⁺ channels.
-
Apply depolarizing steps from -30 mV to +60 mV in 10 mV increments for 300 ms.
-
Measure the peak inward current at each voltage step.
-
-
Transient Outward K⁺ Current (Ito):
-
Hold the membrane potential at -80 mV.
-
Apply a prepulse to -40 mV for 500 ms to inactivate Na⁺ and Ca²⁺ channels.
-
Apply depolarizing test pulses from -30 mV to +60 mV in 10 mV increments for 400 ms.
-
Measure the peak outward current.
-
-
Action Potential Recording:
-
Use the current-clamp mode of the amplifier.
-
Inject a small hyperpolarizing current to set the resting membrane potential.
-
Elicit action potentials by injecting brief suprathreshold depolarizing current pulses.
-
Measure parameters such as APD₅₀ and APD₉₀.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying this compound's effects on ion channels.
Caption: Signaling pathway of this compound's effects on cardiac electrophysiology.
Conclusion
The available data indicate that this compound, primarily through its active metabolite fosinoprilat, exerts direct effects on cardiac ion channels, independent of its systemic ACE inhibitory action. These effects include modulation of L-type Ca²⁺ currents and various K⁺ currents, leading to changes in the cardiac action potential. These findings provide a basis for further research into the potential anti-arrhythmic or other cardiac electrophysiological effects of this compound. The provided protocols and data serve as a resource for designing and interpreting future studies in this area.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound improves the electrophysiological characteristics of left ventricular hypertrophic myocardium in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the transient outward potassium current of hypertrophied left ventricular myocardium in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fosinoprilate prolongs the action potential: reduction of iK and enhancement of the L-type calcium current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Fosinopril Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of Fosinopril in rodent studies, with a focus on carcinogenicity and chronic toxicity. The information is compiled from publicly available toxicology data and regulatory summaries.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure. As part of its preclinical safety assessment, this compound has been evaluated in long-term studies in rodents to determine its potential for carcinogenicity and chronic toxicity.
Mechanism of Action
This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat. Fosinoprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The downstream effects include reduced aldosterone secretion, decreased sodium and water retention, and vasodilation, leading to a reduction in blood pressure.[1][2][3][4][5]
Signaling Pathway
Caption: Mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.
Data Presentation
Table 1: Acute Toxicity of this compound in Rodents
| Species | Sex | Route of Administration | LD50 (mg/kg) |
| Mouse | Male | Oral | 2720 |
| Mouse | Female | Oral | 2340 |
| Rat | Male | Oral | >2000 |
Data sourced from product monographs.
Table 2: Summary of Two-Year Carcinogenicity Studies with this compound
| Species | Strain | Sex | Dose Levels (mg/kg/day) | Duration | Key Findings |
| Mouse | (Not specified) | Male & Female | Up to 400 | 2 years | No evidence of a carcinogenic effect. |
| Rat | (Not specified) | Male & Female | Up to 400 | 2 years | No evidence of a carcinogenic effect. |
Note: The dose of 400 mg/kg/day in rodents is approximately 500 times the maximum recommended human dose.
Experimental Protocols
The following are generalized protocols for long-term carcinogenicity studies based on regulatory guidelines and available information on this compound studies.
Two-Year Oral Carcinogenicity Study in Rats
Objective: To evaluate the carcinogenic potential of this compound when administered orally to rats for a period of two years.
Materials:
-
Test Substance: this compound sodium
-
Vehicle: Purified water or appropriate vehicle
-
Animals: Young adult, healthy rats (specific strain, e.g., Sprague-Dawley or Fischer 344, to be specified) of both sexes.
-
Housing: Animals are housed in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to standard rodent chow and drinking water.
Experimental Procedure:
-
Dose Selection: Based on preliminary toxicity studies, at least three dose levels (low, mid, high) and a concurrent control group are selected. The high dose should be a maximum tolerated dose (MTD) that does not significantly shorten the lifespan of the animals from effects other than carcinogenicity.
-
Administration: The test substance is administered daily, seven days a week, for 104 weeks. Oral gavage is a common method of administration to ensure accurate dosing.
-
In-life Observations:
-
Clinical Signs: Animals are observed twice daily for clinical signs of toxicity, morbidity, and mortality.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Palpation: Animals are palpated for masses weekly.
-
-
Clinical Pathology: Blood samples are collected for hematology and clinical chemistry at 6, 12, 18, and 24 months. Urinalysis is also performed at these intervals.
-
Necropsy and Histopathology:
-
All animals that die or are euthanized at the end of the study undergo a full necropsy.
-
A comprehensive list of tissues and organs is collected and preserved.
-
Histopathological examination is performed on all tissues from the control and high-dose groups, and on all gross lesions from all groups.
-
Two-Year Oral Carcinogenicity Study in Mice
The protocol for the mouse carcinogenicity study is similar to that for the rat study, with appropriate adjustments for the species, such as the use of a mouse-specific strain (e.g., CD-1 or B6C3F1) and adjustments in dose volumes.
Experimental Workflow
Caption: A generalized workflow for a two-year rodent carcinogenicity study.
Conclusion
Based on the available data from long-term studies, this compound did not demonstrate a carcinogenic effect in either rats or mice when administered daily for two years at doses significantly higher than the maximum recommended human dose. The chronic toxicity profile is consistent with the pharmacological action of an ACE inhibitor. These application notes and protocols provide a framework for understanding the preclinical safety assessment of this compound in long-term rodent studies. Researchers should always refer to specific regulatory guidelines for the design and conduct of such studies.
References
Solid-State Characterization of Fosinopril Polymorphic Forms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor, is a crucial therapeutic agent for managing hypertension and heart failure. The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. This compound sodium is known to exist in at least two polymorphic forms, designated as Form A and Form B.[1] The characterization and control of these polymorphic forms are critical during drug development and manufacturing to ensure consistent product quality and therapeutic efficacy.
This document provides detailed application notes and experimental protocols for the solid-state characterization of this compound's polymorphic forms using various analytical techniques.
Physicochemical Data of this compound Polymorphs
The polymorphic forms of this compound sodium can be differentiated by their unique physicochemical properties. The following tables summarize the key characterization data.
Powder X-Ray Diffraction (PXRD)
PXRD is a powerful technique for identifying crystalline phases. Each polymorph exhibits a unique diffraction pattern.
| Polymorphic Form | Characteristic PXRD Peaks (2θ) [±0.2°] |
| This compound Sodium | 4.7°, 6.2°, 8.0°, 10.9°, 15.2°, 15.7°, 16.7°, 21.4°, 26.2°[2] |
| Form B | Data not available in the searched literature. |
Note: The specific form corresponding to the listed PXRD peaks was not explicitly identified in the available literature.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and heat of fusion, which are distinct for different polymorphs.
| Polymorphic Form | Melting Point (°C) | Heat of Fusion (J/g) |
| Form A (stable form) | ~194.3 - 198.54[3] | Data not available in the searched literature. |
| Form B | Data not available in the searched literature. | Data not available in the searched literature. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of molecules. Differences in the crystal lattice can lead to distinct IR spectra for polymorphs.
| Polymorphic Form | Characteristic FT-IR Absorption Bands (cm⁻¹) |
| This compound Sodium | 1759 (C=O stretch, ester), 1620 (amide), 1600 (carbonyl)[2] |
| Differentiating Peaks | Analysis of the solid-state FTIR data indicated that the environment of the acetal side chain of this compound sodium differed in the two polymorphs.[1] |
Experimental Workflow for Polymorphic Characterization
The following diagram illustrates a typical workflow for the comprehensive solid-state characterization of this compound polymorphs.
Logical Relationships in this compound Polymorphism
The relationship between the different polymorphic forms and the analytical techniques used to characterize them can be visualized as follows.
Experimental Protocols
Powder X-Ray Diffraction (PXRD)
Objective: To obtain the diffraction pattern of this compound sodium polymorphs for identification and differentiation.
Instrumentation: A standard powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).
Protocol:
-
Sample Preparation: Gently grind a small amount (approximately 10-20 mg) of the this compound sodium sample to a fine powder using an agate mortar and pestle to minimize preferred orientation.
-
Sample Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat and even surface.
-
Instrument Settings:
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 3° to 40°
-
Scan Speed/Step Size: 1-2°/min or a step size of 0.02° with a counting time of 1-2 seconds per step.
-
Divergence and Receiving Slits: Use appropriate slit sizes to ensure good resolution.
-
-
Data Acquisition: Run the scan and collect the diffraction data.
-
Data Analysis: Process the raw data to identify the peak positions (2θ) and their relative intensities. Compare the obtained pattern with known patterns of this compound polymorphs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and heat of fusion of this compound sodium polymorphs.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sodium sample into a standard aluminum DSC pan.
-
Sample Encapsulation: Crimp the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Settings:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 220°C).
-
Heating Rate: A standard heating rate of 10°C/min is typically used.
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Place the sample and reference pans in the DSC cell and start the temperature program.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. Integrate the area under the melting endotherm to calculate the heat of fusion (ΔHfus).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound sodium polymorphs to identify differences in their vibrational modes.
Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation: No specific sample preparation is required for ATR-FT-IR. Place a small amount of the this compound sodium powder directly onto the ATR crystal.
-
Instrument Settings:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Collect the background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Data Analysis: Identify the positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands. Pay close attention to regions where differences between polymorphs are expected, such as the carbonyl stretching region and the fingerprint region.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Objective: To obtain high-resolution solid-state NMR spectra of this compound sodium polymorphs to probe the local chemical environment of specific nuclei.
Instrumentation: A solid-state NMR spectrometer.
Protocol:
-
Sample Preparation: Pack the this compound sodium powder into a zirconia rotor of an appropriate size (e.g., 4 mm).
-
Instrument Settings:
-
Nuclei to Observe: ¹³C and ³¹P are particularly informative for this compound.
-
Technique: Cross-Polarization Magic Angle Spinning (CP/MAS) is commonly used to enhance the signal of low-abundance nuclei like ¹³C.
-
Magic Angle Spinning (MAS) Rate: A spinning rate of 5-15 kHz is typical.
-
Contact Time: Optimize the cross-polarization contact time to maximize signal intensity.
-
Recycle Delay: Set an appropriate recycle delay to allow for complete relaxation of the nuclei between scans.
-
-
Data Acquisition: Acquire the free induction decay (FID) and process it using Fourier transformation.
-
Data Analysis: Reference the chemical shifts (in ppm) to an external standard (e.g., adamantane for ¹³C). Analyze the differences in chemical shifts and line shapes between the spectra of the different polymorphs.
Conclusion
The comprehensive solid-state characterization of this compound sodium is essential for ensuring the quality, stability, and performance of the final drug product. The application of orthogonal analytical techniques, including PXRD, DSC, FT-IR, and ssNMR, provides a detailed understanding of the polymorphic landscape of this important API. The protocols and data presented in this document serve as a valuable resource for researchers and scientists involved in the development and manufacturing of this compound-containing pharmaceuticals. Further investigation is required to fully characterize all polymorphic forms of this compound sodium with detailed quantitative data.
References
Troubleshooting & Optimization
Optimizing mobile phase for Fosinopril HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Fosinopril High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound HPLC analysis?
A1: A common starting point for reversed-phase HPLC analysis of this compound is a mixture of an organic solvent and an aqueous buffer. Commonly used organic solvents are acetonitrile and methanol. The aqueous phase is often water mixed with an acid, like phosphoric acid or ortho-phosphoric acid, to adjust the pH.[1][2][3] A good initial mobile phase composition to try is a mixture of methanol and water (75:25 v/v) with the pH adjusted to 3.1 with orthophosphoric acid.[1]
Q2: Why is the pH of the mobile phase critical for this compound analysis?
A2: The pH of the mobile phase is a crucial parameter in the HPLC analysis of ACE inhibitors like this compound.[4] Maintaining a low pH, typically around 2.5 to 3.5, is critical to prevent peak splitting and broadening.[2][4] this compound is a basic compound, and an acidic mobile phase suppresses the ionization of its basic groups, leading to improved retention and better peak shape.[5]
Q3: What type of HPLC column is recommended for this compound analysis?
A3: For this compound analysis, a reversed-phase column, such as a C18 or ODS column, is generally recommended.[1][5] These columns have a non-polar stationary phase that effectively retains this compound through hydrophobic interactions.[5]
Q4: What are the common degradation products of this compound that I should be aware of during analysis?
A4: this compound is a prodrug that hydrolyzes to its active diacid form, SQ 27519.[1] This is a primary degradation product to monitor. This compound can also degrade under hydrolytic (acidic, basic, and neutral) and photo-acidic conditions.[6] It is relatively stable under oxidative and thermal stress.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound HPLC analysis, with a focus on mobile phase optimization.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be within the range of 2.5-3.5 using an acid like phosphoric acid. This will suppress the ionization of this compound, a basic compound, and minimize interactions with residual silanols on the column, which can cause tailing.[2][4] |
| Sub-optimal Organic Solvent Ratio | Optimize the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. Increasing the percentage of the organic solvent will generally decrease the retention time and may improve peak shape. |
| Sample Overload | Reduce the concentration of the sample being injected. Overloading the column can lead to peak fronting. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices. |
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for addressing poor peak shape in this compound HPLC analysis.
Issue 2: Poor Resolution Between this compound and its Degradation Products
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inadequate Mobile Phase Selectivity | Modify the mobile phase composition. Switching between acetonitrile and methanol can alter selectivity. You can also try a ternary mixture of water, acetonitrile, and methanol. |
| Incorrect Mobile Phase pH | Fine-tune the pH within the acidic range (2.5-3.5). Small changes in pH can significantly impact the retention and resolution of ionizable compounds like this compound and its acidic degradation product.[1] |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope of the gradient. A shallower gradient can improve the separation of closely eluting peaks. |
| Inappropriate Column Chemistry | Consider using a different C18 column from another manufacturer, as subtle differences in silica chemistry and end-capping can affect selectivity. |
Logical Relationship for Improving Resolution
Caption: Key parameters to adjust for improving the resolution of this compound and its degradation products.
Issue 3: Unstable Retention Times
Possible Causes & Solutions
| Cause | Recommended Solution |
| Mobile Phase Not Pre-equilibrated | Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase accurately and consistently for each run. Use a calibrated pH meter and volumetric flasks. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
Experimental Protocols
Preparation of a Standard Mobile Phase
This protocol describes the preparation of a commonly used mobile phase for this compound analysis.
Materials:
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Orthophosphoric Acid (85%)
Procedure:
-
Measure 750 mL of methanol and 250 mL of water into a clean 1 L glass bottle.
-
Mix thoroughly.
-
Using a calibrated pH meter, monitor the pH of the solution.
-
Carefully add orthophosphoric acid dropwise while stirring until the pH of the solution reaches 3.1.
-
Degas the mobile phase using a vacuum filtration apparatus with a 0.45 µm filter or by sonication for 15-20 minutes.
-
The mobile phase is now ready for use.
Sample Preparation
Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This yields a standard solution with a concentration of approximately 100 µg/mL.
Summary of HPLC Methods for this compound Analysis
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Methanol: Acetonitrile (90:10 v/v) | Inertsil - ODS C18 (250 x 4.6 mm, 5µ) | 1.0 | 271 | [5] |
| Methanol: Water (70:30 v/v) with 0.1% OPA, pH 3.3 | C18 Agilent-Analytical (250 x 4.6 mm, 5 µm) | 0.7 | 267 | [1] |
| Methanol: Water (60:40 v/v) | Cosmosil C18 (250mm x 4.6ID, 5 µm) | 0.8 | 218 | [7] |
| Acetonitrile: Phosphate Buffer | RP-Agilent C18 (250 mm × 4.6 mm, 5 µm) | 0.7 | 233 | [2] |
| Water: Acetonitrile: 1% Orthophosphoric Acid (65:25:10 v/v/v) | Hypersil ODS (250×4.6 mm, 3.0 µm) | 1.2 | 210 | [8] |
| Acetonitrile: Methanol: 10% Aqueous Phosphoric Acid (800:195:5 v/v/v) | Phenomenox RP18 (250 X 4.6 mm, 5 µm) | 1.0 | 205 | [3] |
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Characterization of stress degradation products of this compound by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. asianjpr.com [asianjpr.com]
Overcoming poor aqueous solubility of Fosinopril in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor aqueous solubility of Fosinopril in various formulations.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered water-soluble?
A1: this compound itself is a hydrophobic substance with low water solubility.[1][2][3] However, the commercially available form, this compound sodium, is soluble in water (100 mg/mL), as well as in methanol and ethanol.[4][5][6] It is sparingly soluble in ethanol and practically insoluble in hexane.[7][8]
Q2: Why is improving the dissolution rate of this compound sodium important if it's already soluble?
A2: While this compound sodium is water-soluble, its dissolution rate can still be a critical factor influencing its bioavailability.[9] this compound is a prodrug that is hydrolyzed to its active metabolite, fosinoprilat, in the gastrointestinal tract and liver.[7][10] Enhancing the dissolution rate can lead to more rapid and complete absorption, potentially improving therapeutic outcomes.
Q3: What are the most common strategies to enhance the solubility and dissolution rate of this compound?
A3: The most widely researched and effective method to improve the solubility and dissolution of this compound is the formation of inclusion complexes with cyclodextrins, such as beta-cyclodextrin (β-CD), randomly methylated beta-cyclodextrin (RAMEB), and hydroxypropyl-β-cyclodextrin (HPBCD).[1][2][11] Other approaches include the development of fast-dissolving tablets and films using superdisintegrants.[9][12][13]
Q4: How do cyclodextrins improve the solubility of this compound?
A4: Cyclodextrins have a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate the hydrophobic this compound molecule, or parts of it, within their cavity, forming an inclusion complex.[1][2] This complex has improved aqueous solubility and dissolution properties compared to the drug alone. Studies suggest the ester group of this compound is likely enclosed in the cyclodextrin's cavity.[1]
Q5: What is the typical molar ratio for this compound and cyclodextrin in an inclusion complex?
A5: Studies have shown that this compound forms a 1:1 molar ratio inclusion complex with cyclodextrins like RAMEB and beta-cyclodextrin.[1][2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low drug loading in cyclodextrin complexes | Incorrect molar ratio of this compound to cyclodextrin. | Optimize the molar ratio. A 1:1 ratio is a good starting point for this compound and cyclodextrins like β-CD and RAMEB.[1] |
| Inefficient complexation method. | Experiment with different preparation methods such as kneading, co-precipitation, or freeze-drying to find the most efficient one for your specific cyclodextrin.[11] | |
| Inconsistent dissolution profiles between batches | Variation in particle size of the prepared complex. | Ensure consistent and controlled manufacturing processes. Characterize the particle size and morphology of each batch using techniques like powder X-ray diffraction (PXRD) and scanning electron microscopy (SEM). |
| Incomplete amorphization of the drug. | The amorphization of this compound within the complex is crucial for enhanced solubility.[1] Use analytical techniques like PXRD and differential scanning calorimetry (DSC) to confirm the amorphous state of the drug in the complex.[1][2] | |
| Precipitation of this compound from a supersaturated solution | Exceeding the solubility limit of the this compound-cyclodextrin complex. | Determine the phase solubility diagram to understand the concentration limits of the complex in your chosen medium.[1][2] |
| pH of the medium. | This compound's solubility is pH-dependent. Ensure the pH of your formulation is maintained within a range that favors the solubility of the complex. | |
| Drug-excipient incompatibility in fast-dissolving tablets | Chemical interaction between this compound and an excipient. | Conduct drug-excipient compatibility studies using techniques like Fourier-transform infrared spectroscopy (FTIR) and DSC before finalizing the formulation.[9] |
Quantitative Data Summary
The following table summarizes the solubility of this compound sodium in various solvents and the stability constants of its inclusion complexes with cyclodextrins.
| Substance | Solvent/Complexing Agent | Solubility / Stability Constant (K1:1) | Reference |
| This compound Sodium | Water | 100 mg/mL | [4][5][6] |
| This compound Sodium | Methanol | Soluble | [4][5] |
| This compound Sodium | Ethanol | Soluble | [4][5] |
| This compound Sodium | Hexane | Slightly soluble | [4][5] |
| This compound Sodium | Beta-cyclodextrin (β-CD) | 1770.34 M⁻¹ | [1][2] |
| This compound Sodium | Randomly Methylated Beta-Cyclodextrin (RAMEB) | 3209.99 M⁻¹ | [1][2] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare a this compound-β-cyclodextrin inclusion complex in a 1:1 molar ratio to enhance the aqueous solubility of this compound.
Materials:
-
This compound sodium
-
Beta-cyclodextrin (β-CD)
-
Distilled water
-
Mortar and pestle
-
Spatula
-
Drying oven
Methodology:
-
Molar Ratio Calculation: Calculate the required weights of this compound sodium and β-cyclodextrin to achieve a 1:1 molar ratio.
-
Mixing: Accurately weigh the calculated amounts of this compound sodium and β-cyclodextrin and place them in a clean mortar.
-
Grinding: Gently grind the powders together with a pestle for 10-15 minutes to obtain a homogeneous physical mixture.
-
Kneading: Add a small amount of distilled water dropwise to the powder mixture while continuously triturating with the pestle. Continue adding water and kneading until a paste-like consistency is achieved.
-
Drying: Transfer the prepared paste to a clean glass dish and spread it into a thin layer. Place the dish in a drying oven at 40-50°C until the paste is completely dry.
-
Pulverization and Sieving: Scrape the dried complex from the dish and pulverize it into a fine powder using the mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Storage: Store the prepared inclusion complex in a well-closed container in a cool, dry place.
Protocol 2: Characterization of the this compound-β-Cyclodextrin Inclusion Complex
Objective: To confirm the formation of the inclusion complex and characterize its physicochemical properties.
Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Powder X-ray Diffraction (PXRD):
-
Differential Scanning Calorimetry (DSC):
-
Perform DSC analysis on this compound sodium, β-cyclodextrin, and the inclusion complex.
-
The disappearance or shifting of the endothermic peak corresponding to the melting point of this compound in the thermogram of the complex indicates its encapsulation within the cyclodextrin.
-
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.
-
Add an excess amount of this compound sodium to each solution and shake at a constant temperature until equilibrium is reached.
-
Filter the solutions and determine the concentration of dissolved this compound sodium spectrophotometrically.
-
Plot the solubility of this compound sodium as a function of β-cyclodextrin concentration to determine the type of complex formed and to calculate the stability constant.[1][2]
-
Mandatory Visualizations
References
- 1. This compound-cyclodextrin inclusion complexes: phase solubility and physicochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Sodium Tablets, USP Rx only [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. docetp.mpa.se [docetp.mpa.se]
- 8. db.cbg-meb.nl [db.cbg-meb.nl]
- 9. researchgate.net [researchgate.net]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. banglajol.info [banglajol.info]
- 13. Formulation and In vitro evaluation of this compound fast dissolving tablets | PDF [slideshare.net]
Challenges in Fosinoprilat extraction from biological matrices
Welcome to the technical support center for Fosinoprilat extraction from biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and established protocols to navigate the complexities of Fosinoprilat analysis.
Frequently Asked Questions (FAQs)
Q1: My quantified Fosinoprilat concentrations are unexpectedly high and inconsistent. What is the likely cause?
A1: The most probable cause is the ex vivo conversion of the parent prodrug, Fosinopril, into its active metabolite, Fosinoprilat.[1] This hydrolysis is catalyzed by esterase enzymes present in biological matrices like plasma and blood.[1][2] If sample collection and handling are not properly managed, this compound can degrade into Fosinoprilat after the sample has been drawn, leading to artificially inflated results.
Q2: What is a "matrix effect" and how does it impact Fosinoprilat analysis?
A2: A matrix effect is the alteration of analyte ionization (suppression or enhancement) in the mass spectrometer source due to co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins).[3][4] This interference can lead to poor accuracy and precision in quantitative analysis.[5] For Fosinoprilat, this means the detected signal may not be truly proportional to its concentration. The choice of extraction method and the cleanliness of the final extract are critical to minimizing these effects.[5][6]
Q3: How should I select an appropriate internal standard (IS) for Fosinoprilat quantification?
A3: The gold standard is a stable isotope-labeled (SIL) version of Fosinoprilat (e.g., ¹³C or ²H-labeled).[2][7] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same matrix effects and extraction inconsistencies, thus providing the most accurate correction.[7] If a SIL-IS is unavailable, a structural analog may be used, but it must be carefully validated to ensure it adequately mimics the behavior of Fosinoprilat during extraction and ionization.[7][8]
Q4: What are the primary differences between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for Fosinoprilat?
A4:
-
Protein Precipitation (PPT): This is a rapid and simple method involving the addition of an organic solvent (typically acetonitrile) to precipitate proteins.[2][9] While fast, it is the least selective method and may result in a "dirtier" extract, leading to more significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates Fosinoprilat based on its partitioning between two immiscible liquid phases. It offers better cleanup than PPT.[8][10] The selection of an appropriate organic solvent is crucial for achieving high recovery.[11]
-
Solid-Phase Extraction (SPE): This is the most selective and powerful technique for sample cleanup.[6][10] It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. It is particularly useful for removing salts and other polar interferences, yielding the cleanest extracts and minimizing matrix effects.[1][12]
Troubleshooting Guide
Problem: Low or Inconsistent Analyte Recovery
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize Extraction Parameters: Review and adjust the pH of the sample and extraction solvents. Ensure the chosen solvent is appropriate for Fosinoprilat's polarity. Increase vortexing/mixing time to ensure complete partitioning. For SPE, ensure the cartridge has been properly conditioned and that the elution solvent is strong enough to desorb the analyte completely. |
| Analyte Degradation | Maintain Sample Integrity: Perform all extraction steps on ice or at reduced temperatures (e.g., 4°C) to minimize enzymatic activity.[12] Avoid prolonged exposure to light or extreme pH conditions if the analyte is known to be labile.[13] |
| Incomplete Protein Removal (PPT) | Refine Precipitation Protocol: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v).[9] Allow adequate time for precipitation to complete, and ensure thorough mixing. Centrifuge at a sufficient speed and duration to pellet all precipitated proteins. |
Problem: High Signal Variability and Poor Reproducibility in LC-MS/MS
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | Improve Sample Cleanup: Switch from a less selective method like PPT to a more robust one like SPE to obtain a cleaner extract.[6] Chromatographic Separation: Modify the LC gradient to better separate Fosinoprilat from co-eluting matrix components.[4] Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for unavoidable and variable matrix effects.[2][4] |
| Internal Standard (IS) Issues | Verify IS Performance: Check the purity and stability of the internal standard. Ensure the IS is added consistently and at the very beginning of the extraction process. Monitor the IS response across the batch; significant variation (<50% or >150% of the mean) can indicate extraction problems.[7] |
| Inconsistent Sample Processing | Standardize Workflow: Where possible, use automated liquid handling systems for precise volume transfers. Ensure consistent timing for all steps (incubation, mixing, centrifugation). If using 96-well plates, check for well-to-well inconsistencies which may indicate clogging or incomplete elution.[14] |
Problem: Chromatographic Issues (Peak Tailing, Splitting, or Shifting)
| Possible Cause | Recommended Solution |
| Matrix Interference | Enhance Cleanup: Co-eluting matrix components can interact with the analytical column and affect peak shape.[3] Implementing a more rigorous cleanup method like SPE is highly recommended. |
| Column Overload or Degradation | Check Column Health: Inject a standard in a neat solution to confirm the peak shape is ideal. If the peak shape is still poor, the column may be overloaded or at the end of its life. Reduce injection volume or replace the column. Using a guard column can extend the analytical column's lifespan. |
| Mobile Phase Issues | Prepare Fresh Mobile Phase: Ensure the mobile phase is correctly prepared, pH is properly adjusted, and it has been adequately degassed. Inconsistent mobile phase composition can lead to retention time shifts. |
Data and Method Summaries
Table 1: Comparison of Common Extraction Techniques for Fosinoprilat
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal via solvent-induced denaturation | Analyte partitioning between immiscible liquids | Analyte retention on a solid sorbent |
| Pros | Fast, simple, high-throughput | Better cleanup than PPT, versatile | Excellent cleanup, high selectivity, reduces matrix effects |
| Cons | "Dirty" extract, high matrix effect potential[5] | More labor-intensive, uses larger solvent volumes | More complex method development, higher cost |
| Typical Recovery | >91%[2] | Variable, dependent on solvent choice | >80% (for similar ACE inhibitors)[15] |
| Best For | Rapid screening, high-throughput discovery | Assays where PPT is insufficient | Regulated bioanalysis, low LLOQ requirements |
Table 2: Typical LC-MS/MS Parameters for Fosinoprilat Analysis in Plasma
| Parameter | Typical Value / Condition | Reference |
| Extraction Method | Protein Precipitation or Liquid-Liquid Extraction | [2][8] |
| Chromatography | Reversed-Phase C8 or C18 column | [2][8] |
| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., Ammonium Formate or Formic Acid) | [2][16] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2][8] |
| LLOQ | 1.0 ng/mL | [2][8] |
| Linear Range | 1.0 - 700 ng/mL or 1.0 - 1500 ng/mL | [2][8] |
| Internal Standard | Stable Isotope-Labeled Fosinoprilat or Zaleplon (analog) | [2][8] |
Experimental Protocols & Workflows
Protocol 1: Fosinoprilat Extraction from Plasma via Protein Precipitation
This protocol is based on a validated method for the simultaneous determination of this compound and Fosinoprilat in plasma.[2]
-
Sample Stabilization: Collect whole blood in tubes containing EDTA as an anticoagulant. Immediately after collection, add formic acid to the plasma to stabilize this compound and prevent its conversion to Fosinoprilat.[2]
-
Aliquoting: Transfer 50 µL of the stabilized plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (preferably a stable isotope-labeled Fosinoprilat) to the plasma sample.
-
Protein Precipitation: Add 200 µL of acetonitrile (a 4:1 ratio of solvent to plasma) to the tube.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Protocol 2: Fosinoprilat Extraction from Urine via Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on methods for other ACE inhibitors in urine.[15][17]
-
Sample Pre-treatment: Take 1 mL of urine and add the internal standard. Acidify the sample with a small volume of acid (e.g., nitric or phosphoric acid) to a pH of ~2-3.[17] This ensures Fosinoprilat is in a suitable form for retention.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent (e.g., 10% acetonitrile in water) to remove polar interferences.[17] Follow with a wash of 2 mL of water to remove salts.
-
Analyte Elution: Elute the Fosinoprilat from the cartridge using 1-2 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Visual Diagrams
Caption: this compound degradation pathway and key stabilization points.
Caption: General workflow for Fosinoprilat extraction and analysis.
Caption: Troubleshooting logic for low Fosinoprilat recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of this compound and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cbspd.com [cbspd.com]
- 14. norlab.com [norlab.com]
- 15. researchgate.net [researchgate.net]
- 16. actascientific.com [actascientific.com]
- 17. Determination of the angiotensin-converting enzyme inhibitor lisinopril in urine using solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Fosinopril In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vivo experiments involving Fosinopril.
Troubleshooting Guide
This guide addresses specific issues that can arise during this compound in vivo studies, offering potential causes and solutions to ensure data integrity and reproducibility.
| Issue | Potential Causes | Recommended Solutions |
| High variability in blood pressure readings | Inconsistent dosing schedule or volume. Stress-induced blood pressure fluctuations in animal models. Improper blood pressure measurement technique. Animal strain variability. | Ensure precise and consistent timing and volume of this compound administration. Acclimatize animals to the experimental setup to minimize stress. Use a standardized and validated method for blood pressure measurement (e.g., tail-cuff, telemetry). Report and consider the specific strain of the animal model used, as responses can vary. |
| Inconsistent plasma concentrations of Fosinoprilat | Variability in oral absorption. Co-administration of interacting substances. Issues with sample collection and processing. Instability of this compound/Fosinoprilat in samples. | Administer this compound at a consistent time relative to feeding, as food can slow the rate of absorption[1]. Avoid co-administration of antacids, which can alter this compound absorption[2][3]. Standardize blood collection times and use appropriate anticoagulants. Process and store plasma samples at -20°C or below immediately after collection. |
| Unexpectedly low or absent drug efficacy | Incorrect dose calculation or preparation. Degradation of this compound stock solution. Animal model is a poor responder. Genetic polymorphisms in the Angiotensin-Converting Enzyme (ACE). | Double-check all dose calculations and ensure accurate preparation of dosing solutions. Prepare fresh this compound solutions regularly and store them protected from light. Consider using a different animal model known to be responsive to ACE inhibitors. Be aware that ACE gene polymorphisms can influence the response to this compound[4][5]. |
| Adverse effects observed (e.g., hypotension, hyperkalemia) | Dose is too high for the specific animal model or individual animal. Renal impairment in the animal model. Concurrent administration of potassium supplements or potassium-sparing diuretics. | Start with a lower dose and titrate up based on the animal's response. Screen animals for renal function before initiating the study. Avoid co-administration of substances that can increase serum potassium[1][2][6]. |
| Variability in tissue-specific drug effects | Differences in tissue perfusion and drug distribution. Inconsistent timing of tissue collection relative to dosing. | Standardize the timing of tissue harvesting post-dosing to ensure consistent drug exposure. Ensure consistent and rapid tissue collection and processing methods. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an ester prodrug that is hydrolyzed in the liver to its active metabolite, Fosinoprilat.[2][3][7] Fosinoprilat is a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[8][9] ACE is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][8] By inhibiting ACE, Fosinoprilat decreases the production of angiotensin II, leading to reduced vasoconstriction and lower aldosterone secretion.[1][8] This ultimately results in a decrease in blood pressure.
Diagram of this compound's Mechanism of Action
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. Predicting response to chronic antihypertensive treatment with this compound: the role of angiotensin-converting enzyme gene polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing the Stereospecific Synthesis of Fosinopril
Welcome to the technical support center for the stereospecific synthesis of Fosinopril. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereospecific synthesis of this compound?
A1: this compound has four chiral centers, leading to the potential formation of sixteen stereoisomers. The primary challenge is to selectively synthesize and isolate the desired (4S)-4-cyclohexyl-1-[[(R)---INVALID-LINK--phosphinyl]acetyl]-L-proline isomer, which possesses the therapeutic activity.[1] The industrial synthesis typically produces a mixture of four diastereomers (SR, RS, RR, and SS), from which the desired SR isomer must be separated.[2]
Q2: What are the key steps in the stereospecific synthesis of this compound?
A2: The synthesis of this compound generally involves two key stages:
-
Synthesis of the optically active phosphinyl acetic acid intermediate: This is a critical step that determines the stereochemistry of the final product. Methods include chemical resolution using chiral resolving agents like L-cinchonidine or, more efficiently, enantioselective enzymatic hydrolysis.[3]
-
Coupling with trans-4-cyclohexyl-L-proline: The optically pure phosphinyl acetic acid derivative is then coupled with the proline derivative to form the final this compound molecule. This is typically an amide bond formation reaction.[1]
Q3: How can the overall yield of the this compound synthesis be improved?
A3: A significant improvement in the overall yield can be achieved by recycling the undesired diastereomers (RS, RR, and SS) that are generated during the synthesis.[2] A patented process describes a method to convert these unwanted isomers back into the desired SR-phosphinyl acetic acid precursor, which can then be used in the main synthetic route. This recycling protocol has the potential to increase the overall yield of this compound up to 66%.[2]
Q4: What are the advantages of using enzymatic resolution in the synthesis of the key phosphine intermediate?
A4: Enzymatic resolution offers a more economical and efficient alternative to traditional chemical resolution methods, which can be laborious and expensive.[3] This method uses enzymes, such as proteases from Bacillus licheniformis, to selectively hydrolyze one enantiomer of a racemic mixture, allowing for the isolation of the desired optically pure intermediate with high enantiomeric purity (typically >99:1).[3] This process can be carried out in aqueous buffer solutions under mild temperature conditions (20-40 °C).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Inefficient separation of the desired SR isomer from the diastereomeric mixture. | Implement a recycling protocol for the undesired RS, RR, and SS isomers. This involves converting them back to the key phosphinyl acetic acid intermediate.[2] |
| Poor conversion during the amide coupling step. | Optimize the coupling reaction conditions. Use a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of an activator like hydroxybenzotriazole (HOBt). Ensure anhydrous conditions and optimal temperature control (e.g., cooling to -18°C before adding reagents).[3] | |
| Low Stereoselectivity / Enantiomeric Purity | Incomplete resolution of the phosphinyl acetic acid intermediate. | If using chemical resolution with L-cinchonidine, multiple crystallizations (up to five) may be necessary to achieve high enantiomeric purity.[3] |
| Inefficient enzymatic hydrolysis. | Ensure the pH of the reaction mixture is maintained at the optimal level for the enzyme (e.g., pH 7.5-7.9). Monitor the reaction progress by HPLC to determine the optimal reaction time (typically 1-2 days).[3] Select a highly selective enzyme; proteases from Bacillus licheniformis or esterases have shown good results.[3] | |
| Impurity Formation | Side reactions during the synthesis. | Purify intermediates at each step. For the phosphinyl acetic acid intermediate, extraction and crystallization are crucial. For the final product, formation of an alkali metal salt followed by crystallization can be used to isolate the desired isomer with high purity.[1] |
| Racemization during reaction steps. | Use mild reaction conditions, especially during the activation and coupling steps of the carboxylic acid. Avoid high temperatures and strong bases that could promote racemization. |
Data Presentation
Table 1: Comparison of Methods for Obtaining the Optically Pure Phosphinyl Acetic Acid Intermediate
| Method | Resolving/Catalytic Agent | Key Parameters | Reported Purity/Yield | Reference |
| Chemical Resolution | L-cinchonidine | Five consecutive crystallizations are required. | High enantiomeric purity suitable for synthesis. | [3] |
| Enzymatic Hydrolysis | Protease from Bacillus licheniformis | pH 7.6-7.9, Temperature: 20-25°C, Reaction time: 48 hours. | Enantiomeric purity >99:1, HPLC purity >98.5%. | [3] |
| Enzymatic Hydrolysis | Crude Proleather enzyme (Amano) | pH ~6.5, Reaction time: 2 days. | HPLC purity >98%, Enantiomeric purity 99:1. | [3] |
| Enzymatic Hydrolysis | Esterase Kit Lyo 004 (Julich-Codexis) | pH 7.5, Reaction time: 2 days. | High enantiomeric purity. | [3] |
Experimental Protocols
Protocol 1: Enantioselective Enzymatic Hydrolysis of the Racemic Phosphinyl Intermediate
This protocol is based on the enzymatic resolution to obtain the optically pure phosphinyl acetic acid intermediate.[3]
Materials:
-
Racemic mixture of the phosphinyl acetic acid precursor
-
Phosphate buffer (0.05 M, pH 7.5)
-
Sodium hydroxide (2N and 50% solutions)
-
Protease from Bacillus licheniformis (or other suitable enzyme)
-
Toluene (or other suitable organic solvent)
-
Hydrochloric acid (30%)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the racemic mixture of the phosphinyl acetic acid precursor in a 0.05 M phosphate buffer at pH 7.5.
-
Adjust the pH to between 7.6 and 7.9 with a 50% NaOH solution to facilitate dissolution.
-
Add the enzyme (e.g., protease from Bacillus licheniformis).
-
Stir the solution at a controlled temperature between 20 and 25°C for approximately 48 hours.
-
Monitor the reaction progress by HPLC. The reaction is complete when approximately 50% conversion of the starting racemate is observed.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 3.4 by adding 30% HCl.
-
Extract the desired enantiomer with toluene.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the pure enantiomer.
Protocol 2: Amide Coupling of the Phosphinyl Intermediate with trans-4-cyclohexyl-L-proline
This protocol describes the coupling reaction to form this compound.[3]
Materials:
-
Optically pure phosphinyl acetic acid intermediate
-
Dichloromethane (anhydrous)
-
Anhydrous hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC)
-
trans-4-cyclohexyl-L-proline hydrochloride
-
N,N-diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the pure phosphinyl acetic acid enantiomer in anhydrous dichloromethane.
-
Add anhydrous hydroxybenzotriazole (HOBt) to the solution.
-
Cool the solution to -18°C.
-
Add dicyclohexylcarbodiimide (DCC) to the cooled solution and stir for approximately 4 hours, allowing the temperature to slowly rise to room temperature.
-
Cool the solution again to approximately -18°C.
-
Add trans-4-cyclohexyl-L-proline hydrochloride and N,N-diisopropylethylamine (DIPEA).
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
After the reaction is complete, the product can be isolated and purified using standard procedures.
Mandatory Visualizations
Caption: Workflow for the stereospecific synthesis of this compound.
References
Preventing polymorphic conversion of Fosinopril during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymorphic conversion of Fosinopril during storage.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of this compound sodium?
A1: this compound sodium is known to exist in at least two polymorphic forms, designated as Form A and Form B. Form A is the thermodynamically stable form under ambient conditions.[1]
Q2: What are the recommended storage conditions to prevent the polymorphic conversion of this compound sodium?
A2: To prevent polymorphic conversion, this compound sodium (Form A) should be stored at room temperature (15-30°C) in a tightly closed container, protected from high humidity. Stability studies have shown that Form A is stable for up to 36 months at 25°C/60% relative humidity (RH) and for 6 months at 40°C/75% RH with no significant changes observed.
Q3: What factors can induce the conversion of the stable Form A to the metastable Form B?
A3: The conversion from Form A to Form B is primarily influenced by the solvent environment. For instance, concentrating a methanolic solution of Form A can lead to the formation of Form B. While specific temperature and humidity thresholds for solid-state conversion are not extensively documented in publicly available literature, high humidity and elevated temperatures are generally considered risk factors for polymorphic changes in pharmaceuticals.[2]
Q4: How can the polymorphic form of a this compound sodium sample be identified?
A4: Several analytical techniques can be used to identify the polymorphic form of this compound sodium. These include X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and solid-state Nuclear Magnetic Resonance (ssNMR).[3] Each polymorph exhibits a unique analytical fingerprint with these methods.
Q5: Are there any formulation strategies that can enhance the stability of this compound sodium's polymorphic form?
A5: Yes, the choice of excipients can influence the stability of the polymorphic form. For instance, the use of a combination of colloidal silicon dioxide and talc as lubricants in tablet formulations has been shown to improve the shelf stability of this compound sodium.
Troubleshooting Guides
XRPD Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor signal-to-noise ratio | Insufficient sample amount or poor crystallinity. | Increase the amount of sample. If the sample is poorly crystalline, consider techniques to improve crystallinity if appropriate for the study's goal. |
| Peak broadening | Small crystallite size or lattice strain. | This may be inherent to the sample. Ensure proper sample preparation to minimize mechanical stress. |
| Preferred orientation of crystals | Non-random orientation of crystallites in the sample holder, often with needle or plate-like crystals. | Gently grind the sample to a fine, uniform powder. Use a back-loading sample holder or a spinning sample stage to minimize preferred orientation. |
| Difficulty in distinguishing between polymorphs in a mixture | Overlapping peaks or low concentration of one polymorph. | Use a high-resolution diffractometer. Consider using complementary techniques like DSC or ssNMR to confirm the presence of a minor polymorphic form. |
DSC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Baseline drift | Uneven packing of the sample in the pan, or contamination. | Ensure the sample is evenly distributed at the bottom of the pan. Clean the DSC cell and use new, clean sample pans. |
| Overlapping thermal events | A metastable form melting and then recrystallizing into a more stable form before melting again. | Vary the heating rate. A slower heating rate may allow for better separation of the thermal events. |
| Inconsistent melting points | Impurities in the sample or variation in the heating rate. | Use a pure reference standard for calibration. Ensure the heating rate is consistent across all experiments. |
| No clear thermal event for polymorphic transition | The transition may be very slow or have a very small enthalpy change. | Use a more sensitive DSC or a modulated DSC (mDSC) to detect subtle transitions. Pre-heating the sample to just below the transition temperature and holding it isothermally may also reveal the transition. |
Data Presentation
Table 1: Stability of this compound Sodium Form A under Different Storage Conditions
| Storage Condition | Duration | Observation |
| 25°C / 60% RH | 36 months | No significant changes observed |
| 40°C / 75% RH | 6 months | No significant changes observed |
Experimental Protocols
X-ray Powder Diffraction (XRPD) for Polymorph Identification
-
Sample Preparation: Gently grind the this compound sodium sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a standard XRPD sample holder. Ensure a flat, smooth surface that is level with the holder's surface.
-
Instrument Setup:
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 3° to 40°
-
Step Size: e.g., 0.02°
-
Scan Speed: e.g., 1°/min
-
-
Data Acquisition: Run the scan and collect the diffraction pattern.
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns for this compound sodium Form A and Form B to identify the polymorphic form(s) present in the sample.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sodium sample into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.
-
Instrument Setup:
-
Temperature Range: e.g., 25°C to 250°C
-
Heating Rate: e.g., 10°C/min
-
Purge Gas: Nitrogen at a flow rate of e.g., 50 mL/min
-
Reference: An empty, hermetically sealed aluminum pan.
-
-
Data Acquisition: Place the sample and reference pans in the DSC cell and start the temperature program.
-
Data Analysis: Analyze the resulting thermogram for thermal events such as melting endotherms and solid-solid transitions. The melting point and enthalpy of fusion can be used to differentiate between polymorphs.
Visualizations
Caption: Experimental workflow for monitoring this compound polymorphism.
Caption: Factors influencing this compound sodium polymorphism.
References
Technical Support Center: Fosinopril Stability in Aqueous Solutions
Welcome to the technical support center for Fosinopril. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting this compound instability in aqueous solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary causes of this compound instability in an aqueous environment?
A1: this compound, an ester prodrug, is susceptible to degradation in aqueous solutions primarily through two pathways:
-
Hydrolysis: The ester linkage in this compound can be hydrolyzed to its active metabolite, Fosinoprilat. This reaction is influenced by pH and temperature.
-
Metal Ion-Mediated Degradation: The presence of certain metal ions, such as magnesium, can catalyze the degradation of this compound into a β-ketoamide and a phosphonic acid.[1] This is a significant concern when using excipients like magnesium stearate in formulations.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: I am observing unexpected degradation of this compound in my formulation. Could the excipients be the cause?
A3: Yes, excipients can significantly impact the stability of this compound. One of the most well-documented interactions is with magnesium stearate, a common lubricant. In the presence of moisture, magnesium stearate can accelerate the degradation of this compound, leading to the formation of multiple degradation products.[2] Compatibility studies with various excipients are crucial during preformulation to identify and mitigate potential instabilities.
Q4: What are the major degradation products of this compound that I should be looking for?
A4: The primary degradation product of this compound is its active form, Fosinoprilat , formed via hydrolysis. In the presence of magnesium stearate and moisture, at least three degradation products, designated as Product A, Product B, and Product C, have been observed.[2] Metal ion-mediated degradation can also lead to the formation of a β-ketoamide and a phosphonic acid .[1]
Troubleshooting Guide
Problem: Rapid loss of this compound potency in a prepared aqueous solution.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inappropriate pH | Measure the pH of your solution. | Adjust the pH to a range where this compound exhibits maximum stability. This typically requires experimental determination through a pH-rate profile study. |
| Presence of Metal Ions | Analyze the components of your solution for potential sources of metal ions (e.g., excipients, glassware). | If metal ions are suspected, consider using chelating agents. When formulating, select excipients with low levels of metal ion impurities. For example, consider alternatives to magnesium stearate if instability is observed. |
| Elevated Temperature | Review the storage and handling conditions of your solution. | Store this compound solutions at recommended temperatures (typically refrigerated) to minimize the rate of degradation. Avoid unnecessary exposure to high temperatures during experimental procedures. |
Problem: Appearance of unknown peaks in my chromatogram during HPLC analysis.
| Possible Cause | Troubleshooting Step | Recommended Action |
| This compound Degradation | Compare the retention times of the unknown peaks with those of known this compound degradation products if available. | Utilize a stability-indicating HPLC method capable of resolving this compound from its degradation products. Perform stress testing (e.g., acid, base, oxidation, heat, light) to generate degradation products and confirm their chromatographic separation from the parent drug. |
| Excipient Interference | Run a blank chromatogram of the vehicle (solution without this compound) to check for interfering peaks. | If excipients are causing interference, modify the chromatographic conditions (e.g., mobile phase composition, gradient) to achieve better separation. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenomenox RP18 (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile: Methanol: 10% Aqueous Phosphoric Acid (800:195:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Sample Solution: Dilute the this compound formulation with the same solvent to a concentration within the linear range of the assay.
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Reflux a this compound solution with 5N HCl.
-
Base Hydrolysis: Reflux a this compound solution with 5N NaOH.
-
Oxidative Degradation: Treat a this compound solution with hydrogen peroxide.
-
Thermal Degradation: Expose a solid or solution of this compound to elevated temperatures.
-
Photolytic Degradation: Expose a this compound solution to UV light.
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.
Visualizations
Degradation Pathways
References
Addressing matrix effects in Fosinoprilat LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Fosinoprilat. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Fosinoprilat analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] In the LC-MS/MS analysis of Fosinoprilat, endogenous components from biological matrices like plasma or serum can suppress or enhance the ionization of Fosinoprilat and its internal standard. This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][4] Phospholipids are a major contributor to matrix effects in bioanalytical assays.[5][6][7]
Q2: I'm observing significant ion suppression for Fosinoprilat. What is the most likely cause?
A2: A common cause of ion suppression in bioanalytical LC-MS/MS is the presence of phospholipids from the sample matrix.[5][6][7] These molecules are often co-extracted with the analyte of interest and can interfere with the ionization process in the mass spectrometer's source.[6] Inadequate sample cleanup is a primary reason for high levels of phospholipids in the final extract.
Q3: Can I use a simple protein precipitation (PPT) method for Fosinoprilat plasma sample analysis?
A3: While protein precipitation is a quick and easy sample preparation technique, it is often not sufficient to eliminate matrix effects in sensitive LC-MS/MS analyses of Fosinoprilat.[8][9] PPT can effectively remove proteins, but it does not adequately remove other matrix components like phospholipids, which are a primary source of ion suppression.[5][9] For assays requiring high sensitivity and accuracy, more rigorous sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended to minimize matrix effects.[8][10]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for Fosinoprilat?
A4: To minimize matrix effects in Fosinoprilat analysis, more comprehensive sample preparation techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are recommended.[8][10][11] These methods provide a more thorough cleanup by removing interfering phospholipids and other endogenous components, leading to reduced ion suppression and improved assay performance.[9][12]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help in addressing matrix effects?
A5: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for quantitative bioanalysis as it has nearly identical physicochemical properties to the analyte.[13] This means it will co-elute with Fosinoprilat and experience similar degrees of matrix effects (ion suppression or enhancement). By calculating the analyte-to-IS peak area ratio, the variability introduced by matrix effects can be effectively compensated, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening) for Fosinoprilat
-
Question: My Fosinoprilat peak is showing significant tailing or broadening. What could be the cause and how can I fix it?
-
Answer:
-
Possible Cause 1: Column Overload. Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause 2: Secondary Interactions. Fosinoprilat may be interacting with active sites on the column packing material or metal surfaces in the LC system.[14]
-
Solution: Use a column with end-capping or consider a metal-free column.[14] Adjusting the mobile phase pH or ionic strength can also help to minimize secondary interactions.
-
-
Possible Cause 3: Inadequate Chromatography. The chromatographic conditions may not be optimal for Fosinoprilat.
-
Solution: Optimize the mobile phase composition, gradient profile, and flow rate to achieve a sharp, symmetrical peak.
-
-
Issue 2: High Variability in Fosinoprilat Signal Intensity Between Samples
-
Question: I am observing inconsistent Fosinoprilat signal intensity across different samples from the same batch. What is the likely reason?
-
Answer:
-
Possible Cause: Differential Matrix Effects. The composition of the biological matrix can vary between individual samples, leading to different degrees of ion suppression or enhancement.
-
Solution 1: Improve Sample Cleanup. Implement a more rigorous sample preparation method like SPE or LLE to remove a larger portion of the interfering matrix components.[9][12]
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS will co-elute and experience the same matrix effects as Fosinoprilat, allowing for reliable correction and reducing variability.[13]
-
Solution 3: Chromatographic Separation. Optimize the chromatography to separate Fosinoprilat from the regions where significant ion suppression occurs. This can be identified by a post-column infusion experiment.[15]
-
-
Issue 3: Low Fosinoprilat Recovery During Sample Preparation
-
Question: My recovery for Fosinoprilat is consistently low after sample extraction. What steps can I take to improve it?
-
Answer:
-
Possible Cause 1 (for LLE): Incorrect pH or Extraction Solvent. The pH of the sample and the choice of organic solvent are critical for efficient extraction of Fosinoprilat.
-
Solution: Adjust the pH of the aqueous sample to ensure Fosinoprilat is in its non-ionized form, enhancing its partitioning into the organic solvent. Experiment with different extraction solvents or solvent mixtures to find the optimal conditions for Fosinoprilat.[12]
-
-
Possible Cause 2 (for SPE): Inappropriate Sorbent or Elution Solvent. The SPE sorbent may not be retaining Fosinoprilat effectively, or the elution solvent may not be strong enough to desorb it completely.
-
Solution: Select an SPE sorbent with appropriate chemistry (e.g., mixed-mode cation exchange) for Fosinoprilat.[9] Optimize the wash and elution solvent compositions and volumes to ensure efficient recovery of the analyte while removing interferences.
-
-
Possible Cause 3: Incomplete Elution. The volume or strength of the elution solvent may be insufficient.
-
Solution: Increase the volume of the elution solvent or use a stronger solvent mixture. Perform multiple, smaller volume elutions and combine them.
-
-
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Fosinoprilat in Human Plasma
This protocol is a general guideline based on established methods for Fosinoprilat analysis.[11]
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled Fosinoprilat).
-
Vortex for 30 seconds.
-
-
Acidification:
-
Add 50 µL of 1 M hydrochloric acid to acidify the plasma.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Separation and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol for Fosinoprilat in Human Plasma
This protocol is a general guideline based on established methods for Fosinoprilat analysis.[10]
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of the internal standard solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute Fosinoprilat and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Fosinoprilat Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Low | Moderate to High | High |
| Analyte Recovery | High | Variable (pH & solvent dependent) | High (sorbent & solvent dependent) |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | Moderate to High |
| Recommendation for Fosinoprilat | Not recommended for sensitive assays | Recommended | Highly Recommended |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in Fosinoprilat LC-MS/MS analysis.
Caption: Experimental workflow for Liquid-Liquid Extraction (LLE) of Fosinoprilat.
Caption: Logical relationship of strategies to mitigate matrix effects in Fosinoprilat analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimization of Fosinopril Dosage for Preclinical Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fosinopril dosage in preclinical animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat. Fosinoprilat is a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that converts angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, fosinoprilat reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels), decreased aldosterone secretion, and consequently, a reduction in blood pressure.
Q2: What are the common animal models used to study the effects of this compound?
A2: Common preclinical animal models for studying this compound include:
-
Hypertension models: Spontaneously Hypertensive Rats (SHR) and the Two-Kidney, One-Clip (2K1C) model in rats and mice are frequently used to investigate the antihypertensive effects of this compound.
-
Heart failure models: While specific this compound dosage data for rat heart failure models is not abundant in the provided search results, ACE inhibitors are commonly studied in models such as coronary artery ligation-induced myocardial infarction.
-
Renal disease models: The streptozotocin-induced diabetic nephropathy model in rats is used to evaluate the renal-protective effects of this compound.
Q3: How should this compound be prepared and administered to animals?
A3: this compound is typically administered orally. For preclinical studies, it can be dissolved in distilled water or other appropriate vehicles. The solution is then administered via oral gavage. The concentration of the solution should be calculated based on the desired dosage (in mg/kg) and the average body weight of the animals.
Q4: What are the key parameters to monitor during a this compound study?
A4: The primary parameter to monitor is blood pressure. This can be done using non-invasive methods like the tail-cuff system or more accurately with implantable telemetry devices. Additionally, heart rate should be monitored. For studies investigating renal effects, it is crucial to monitor renal function by measuring parameters such as blood urea nitrogen (BUN) and serum creatinine. In diabetic models, blood glucose levels are also a key indicator.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Hypotension | - High dose of this compound- Volume depletion in the animal (e.g., due to diuretic co-administration)- Animal under anesthesia | - Reduce the dosage of this compound.- If co-administering with a diuretic, consider reducing the diuretic dose or ensuring adequate hydration.- If the animal is under anesthesia, be aware that anesthetics can also lower blood pressure. Monitor vital signs closely.- In case of severe hypotension, place the animal in a supine position and consider administering intravenous fluids (e.g., saline) to restore blood volume.[1][2][3] |
| Inconsistent Blood Pressure Readings | - Improper restraint or handling of the animal, causing stress- Incorrect cuff size or placement in the tail-cuff method- Insufficient acclimatization of the animal to the measurement procedure | - Ensure gentle and consistent handling of the animals to minimize stress.- Use the correct cuff size for the animal's tail and ensure proper placement.- Acclimatize the animals to the restrainer and the measurement procedure for several days before starting the actual experiment.[4] |
| Signs of Renal Impairment (Increased BUN/Creatinine) | - Pre-existing renal disease in the animal- High dose of this compound, especially in volume-depleted animals- Concomitant administration of nephrotoxic drugs | - Screen animals for pre-existing renal conditions before starting the study.- Ensure adequate hydration of the animals.- If renal function deteriorates, consider reducing the this compound dosage.- Avoid co-administration with other drugs known to affect renal function, unless it is part of the study design. Regularly monitor BUN and creatinine levels.[5][6][7][8] |
| Animal Distress or Agitation | - Stress from handling and experimental procedures | - Handle animals calmly and minimize the duration of restraint.- Provide environmental enrichment in the housing cages.- Ensure all procedures are performed by trained personnel. |
Data Presentation
Table 1: Recommended Oral Dosages of this compound in Preclinical Animal Models
| Animal Model | Species | Dosage | Therapeutic Effect | Reference |
| Hypertension | Rat (SHR) | 10 - 30 mg/kg/day | Reduction in blood pressure | [9] |
| Dog | 1 mg/kg/day | Reduction in blood pressure | [10] | |
| Monkey | 1.5 - 5.0 µmol/kg | Reduction in blood pressure | [9] | |
| Diabetic Nephropathy | Rat | 5 mg/kg/day | Reduction in proteinuria and renal protection | [11] |
| Heart Failure | Rat | 5 - 20 mg/kg/day (General Recommendation) | Improved cardiac function | General knowledge from ACE inhibitor class |
Note: The dosage for the heart failure model in rats is a general recommendation based on the known therapeutic range of ACE inhibitors in such models, as specific data for this compound was not found in the provided search results.
Experimental Protocols
Protocol 1: Induction of Hypertension using the Two-Kidney, One-Clip (2K1C) Model in Rats
Objective: To induce renovascular hypertension in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, clip applicator)
-
Silver clips with a specific internal gap width (e.g., 0.23 mm, 0.25 mm, or 0.27 mm)[12][13][14][15]
-
Sutures
-
Analgesics
-
Warming pad
Procedure:
-
Anesthetize the rat using isoflurane.
-
Shave the left flank and disinfect the surgical area.
-
Make a small flank incision to expose the left kidney.
-
Carefully isolate the left renal artery from the renal vein.
-
Place a silver clip with the desired gap width around the renal artery. Ensure that the clip is secure but does not completely occlude the artery.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the rat on a warming pad during recovery from anesthesia.
-
Monitor the animal daily for signs of pain or infection. Remove sutures 7-10 days post-surgery.[16][17]
-
Allow 2-4 weeks for hypertension to develop before starting this compound treatment. Confirm hypertension by measuring blood pressure.
Protocol 2: Measurement of Blood Pressure in Conscious Rats using the Tail-Cuff Method
Objective: To non-invasively measure systolic blood pressure in conscious rats.
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, cuff, pulse sensor, and monitor)
-
Warming chamber or lamp
Procedure:
-
Acclimatization: For several days prior to the experiment, place the rats in the restrainers for 10-15 minutes each day to acclimate them to the procedure.[4]
-
Warming: On the day of measurement, warm the rat's tail to increase blood flow. This can be done by placing the rat in a warming chamber (around 32-34°C) for 10-15 minutes or by using a heating lamp directed at the tail.[4]
-
Restraint: Gently place the rat into the appropriate size restrainer.
-
Cuff Placement: Place the occlusion cuff and the pulse sensor on the base of the rat's tail. Ensure a snug but not tight fit.
-
Measurement:
-
Allow the rat to stabilize in the restrainer for a few minutes.
-
Initiate the blood pressure measurement cycle on the monitor. The cuff will inflate and then gradually deflate.
-
The system will automatically detect the systolic blood pressure based on the return of the pulse.
-
Take multiple readings (e.g., 5-10) for each animal and calculate the average. Discard any readings that are clearly erroneous.
-
-
Data Recording: Record the systolic blood pressure for each animal.
Mandatory Visualization
Caption: this compound's Mechanism of Action via the Renin-Angiotensin-Aldosterone System.
Caption: Experimental Workflow for a Preclinical this compound Study in a 2K1C Rat Model.
References
- 1. medcentral.com [medcentral.com]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ahajournals.org [ahajournals.org]
- 5. reference.medscape.com [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. researchgate.net [researchgate.net]
- 9. Blood pressure lowering and renal hemodynamic effects of this compound in conscious animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on renal function, baroreflex response and noradrenaline pressor response in conscious normotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on chemerin and VEGF expression in diabetic nephropathy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. lar.fsu.edu [lar.fsu.edu]
- 17. research.ucsb.edu [research.ucsb.edu]
Fosinopril Oral Bioavailability Enhancement: Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of Fosinopril.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the absolute oral bioavailability of this compound and why is it considered low? A1: The absolute oral bioavailability of this compound, an ester prodrug, averages 36% after oral administration.[1][2][3] It is rapidly and completely hydrolyzed to its active metabolite, fosinoprilat.[2][3][4] Several factors contribute to its incomplete absorption:
-
Poor Water Solubility: this compound is one of the most hydrophobic substances among angiotensin-converting enzyme (ACE) inhibitors, which limits its dissolution in gastrointestinal fluids.[5]
-
Slow Absorption: Following oral administration, the absorption of this compound is slow.[1][2][3][6]
-
Absorption Site: The primary site of absorption is the proximal small intestine (duodenum/jejunum).[1][2][3][6][7]
-
First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the gastrointestinal mucosa and liver to be converted to active fosinoprilat.[8]
Q2: How does food impact the absorption of this compound? A2: The presence of food in the gastrointestinal tract may slow the rate of this compound absorption, but the overall extent of absorption is essentially unaffected.[1][2][6][7]
Q3: What is the role of intestinal transporters in this compound absorption? A3: this compound is transported by the intestinal peptide transporters PEPT1 and PEPT2.[9] Studies using Caco-2 cells (which express PEPT1) show that this compound competitively inhibits the uptake of the dipeptide GlySar, indicating it is a substrate for this transporter.[9] The apical peptide transporter (on the luminal side of the intestine) has a significantly greater affinity for this compound than the basolateral transporter.[9] This carrier-mediated transport is a high-affinity, proton-coupled, and saturable process.[9] However, some studies in rats suggest that while carrier-mediated transport cannot be ruled out, it may be masked by a high passive absorption component.[10]
Formulation Strategies & Troubleshooting
Q4: My goal is to use nanotechnology to improve this compound bioavailability. Which approach has shown promise? A4: Solid Lipid Nanoparticles (SLNs) are a promising strategy. Research has shown that this compound-loaded SLNs can be prepared to enhance bioavailability, potentially through lymphatic drug delivery.[11] This approach is suitable for lipophilic drugs like this compound.[11] Nanotechnology-based systems like SLNs can improve the bioavailability of poorly soluble drugs by increasing solubility, protecting the drug from degradation, and offering controlled release.[12][13][14]
Q5: Troubleshooting: I am preparing this compound-loaded SLNs using a solvent emulsification method, but the entrapment efficiency is low. What can I do? A5: Low entrapment efficiency in SLNs can be due to several factors. Consider the following troubleshooting steps:
-
Lipid Selection: Ensure the lipid used (e.g., Glyceryl monostearate) is compatible with this compound and has sufficient capacity to solubilize the drug.[11] this compound's solubility in the chosen lipid is critical.
-
Surfactant Concentration: The concentration and type of surfactants (e.g., Sodium taurocholate, Tween 80) are crucial for stabilizing the nanoparticles and preventing drug leakage.[11] Experiment with different surfactant ratios to optimize the formulation.
-
Homogenization Parameters: The speed and duration of homogenization can affect particle size and entrapment. Insufficient energy may lead to larger particles and poor drug encapsulation.
-
Solvent Evaporation Rate: A very rapid evaporation of the organic solvent can cause the drug to precipitate before it is entrapped within the lipid matrix. Try controlling the evaporation rate, for instance, by adjusting the temperature or pressure.
Q6: How can I formulate this compound into a rapidly dissolving dosage form? A6: Formulating this compound as Orodispersible Tablets (ODTs) or Fast Dissolving Tablets (FDTs) is an effective strategy to increase dissolution rates.[15][16][17] This is typically achieved by:
-
Using Superdisintegrants: Incorporating superdisintegrants like Crospovidone (CP), Croscarmellose Sodium (CCS), or Sodium Starch Glycolate (SSG) promotes rapid tablet disintegration upon contact with saliva.[15][16][18]
-
Sublimation Method: Adding a volatile substance like camphor, menthol, or ammonium bicarbonate to the formulation and then removing it via sublimation creates a highly porous tablet structure, which allows for very rapid water uptake and disintegration.[15][17]
Q7: Troubleshooting: The disintegration time of my this compound ODT is too long (>60 seconds). How can I shorten it? A7: To decrease disintegration time:
-
Increase Superdisintegrant Concentration: Studies show that increasing the concentration of superdisintegrants like Crospovidone can lead to faster disintegration.[15]
-
Optimize Superdisintegrant Type: Different superdisintegrants have different mechanisms (e.g., wicking, swelling). Crospovidone has been shown to be highly effective due to its strong wicking action.[15]
-
Incorporate a Subliming Agent: If not already used, adding an agent like ammonium bicarbonate and removing it by sublimation can drastically improve porosity and reduce disintegration time.[15][17]
-
Check Compression Force: High compression force can reduce tablet porosity and slow down water penetration. Try reducing the compression force, but ensure the tablet maintains adequate hardness and low friability.
Q8: Can complexation with cyclodextrins improve this compound's solubility? A8: Yes, forming inclusion complexes with cyclodextrins (CDs) can significantly increase the aqueous solubility of this compound.[5] A phase solubility analysis indicated that both β-cyclodextrin and randomly methylated β-cyclodextrin (RAMEB) increase this compound's solubility, suggesting the formation of inclusion complexes that could enhance its bioavailability.[5]
Quantitative Data Summary
Table 1: Pharmacokinetic & Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | 36% | [1][2][3] |
| Primary Absorption Site | Proximal Small Intestine | [1][2][6][7] |
| Time to Peak Concentration (Tmax) | ~3 hours | [1][6][19] |
| BCS Classification | Class IV | [11] |
| Effect of Food | Rate of absorption slowed, extent unaffected | [1][6][7] |
Table 2: Formulation Strategies and Resulting Improvements
| Formulation Strategy | Key Excipients/Parameters | Observed Outcome | Reference |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate (lipid), Tween 80, Sodium taurocholate (surfactants) | Particle Size: 178.8 nm; Zeta Potential: -21mV; Entrapment Efficiency: 91.64%; In-vitro Release: ~80% in 24h | [11] |
| Orodispersible Tablets (ODTs) | Crospovidone (2%), Ammonium Bicarbonate (15%) | In-vitro Dispersion Time: as low as 14 seconds; In-vitro Release: >90% in 15 minutes | [15] |
| Cyclodextrin Complexation | RAMEB (Randomly methylated β-cyclodextrin) | Forms a 1:1 inclusion complex; Apparent Stability Constant (K1:1): 3209.99 M⁻¹ | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Based on the solvent emulsification and evaporation method.[11]
Objective: To formulate this compound into SLNs to improve its encapsulation and potential for enhanced oral bioavailability.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) (Lipid)
-
Sodium taurocholate (Surfactant for organic phase)
-
Tween 80 (Surfactant for aqueous phase)
-
Dichloromethane or similar organic solvent
-
Purified water
Methodology:
-
Organic Phase Preparation: Dissolve an accurately weighed amount of this compound and GMS in a minimal volume of dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing Tween 80 and sodium taurocholate.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 15-30 minutes to form a primary oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Subject the resulting emulsion to continuous stirring on a magnetic stirrer at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate completely. This leads to the precipitation of the lipid, forming solid nanoparticles.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the resulting SLN suspension using a particle size analyzer (e.g., Zetasizer). An average particle size of ~179 nm and a zeta potential of ~ -21mV would be considered successful based on published data.[11]
-
Entrapment Efficiency (%EE): Centrifuge the SLN suspension to separate the nanoparticles from the aqueous medium. Measure the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 2: Formulation of this compound Orodispersible Tablets (ODTs)
Based on the direct compression method with superdisintegrants.[15][16]
Objective: To prepare FDTs of this compound that disintegrate rapidly to enhance drug dissolution.
Materials:
-
This compound Sodium
-
Crospovidone (Superdisintegrant)
-
Microcrystalline Cellulose (Diluent/Binder)
-
Mannitol (Diluent/Sweetener)
-
Magnesium Stearate (Lubricant)
-
Talc (Glidant)
Methodology:
-
Sieving: Pass all ingredients (except magnesium stearate and talc) through a fine mesh sieve (e.g., #60) to ensure uniformity.
-
Blending: Mix the this compound Sodium, Crospovidone, Microcrystalline Cellulose, and Mannitol in a blender for 15 minutes to achieve a homogenous blend.
-
Lubrication: Add magnesium stearate and talc to the blend and mix for an additional 3-5 minutes. Over-mixing should be avoided.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve a balance between hardness (e.g., 3-4 kg/cm ²) and rapid disintegration.
-
Evaluation:
-
Hardness and Friability: Test the tablets for mechanical strength. Friability should ideally be less than 1%.
-
Wetting Time: Place a tablet in the center of a petri dish containing a small volume of water with a pH of 6.8 and measure the time required for the tablet to get completely wet.
-
In-vitro Dispersion Time: Place a tablet in a beaker containing 10 mL of phosphate buffer pH 6.8 and measure the time it takes to disintegrate completely. A time of <30 seconds is excellent.
-
In-vitro Dissolution: Perform dissolution testing using a USP Type II (paddle) apparatus in phosphate buffer pH 6.8. A successful formulation should release >90% of the drug within 15 minutes.[15]
-
Visualizations
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-cyclodextrin inclusion complexes: phase solubility and physicochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of intestinal absorption and renal reabsorption of an orally active ace inhibitor: uptake and transport of this compound in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. impactfactor.org [impactfactor.org]
- 13. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. banglajol.info [banglajol.info]
- 16. iajps.com [iajps.com]
- 17. ijpsdronline.com [ijpsdronline.com]
- 18. Formulation and In vitro evaluation of this compound fast dissolving tablets | PDF [slideshare.net]
- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fosinopril Stability-Indicating Assay: A Technical Support Hub
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the stability-indicating assay method development of Fosinopril. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method?
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients. The method should be able to separate and quantify the API in the presence of these other components.
Q2: Under what conditions does this compound degrade?
This compound is known to degrade under hydrolytic (acidic, basic, and neutral) and photolytic stress conditions.[1][2] It has been reported to be stable under oxidative and thermal stress.[1][2]
Q3: What are the major degradation products of this compound?
The primary degradation product of this compound is its active metabolite, Fosinoprilat , formed by the hydrolysis of the ester group.[2] Other degradation products can be formed through further hydrolysis and rearrangement reactions under different stress conditions. One study identified a total of six degradation products under various stress conditions.[2] Another study reported the formation of a beta-ketoamide and a phosphonic acid derivative through metal ion-mediated degradation.[3]
Q4: What are the typical HPLC conditions for a stability-indicating assay of this compound?
Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed. Common parameters are summarized in the table below.
| Parameter | Typical Conditions |
| Column | C18 (e.g., Agilent C18, 250 mm x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate buffer, phosphoric acid solution).[4][6] |
| Flow Rate | Typically around 0.7 - 1.0 mL/min.[4][6] |
| Detection | UV detection at a wavelength in the range of 205-271 nm.[6][7][8] |
| Injection Volume | 20 µL is a common injection volume.[4][8] |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to develop and validate a stability-indicating assay method. Here is a general protocol for subjecting this compound to various stress conditions:
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add an equal volume of an acid solution (e.g., 0.1 N to 5 N HCl).
-
Reflux the mixture for a specified period (e.g., 30 minutes to 8 hours).
-
Neutralize the solution before injection into the HPLC system.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of a basic solution (e.g., 0.1 N to 5 N NaOH).
-
Reflux the mixture for a specified period (e.g., 30 minutes).
-
Neutralize the solution before analysis.
3. Neutral Hydrolysis:
-
Dissolve this compound in water or a neutral buffer.
-
Reflux the solution for a specified period.
4. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Keep the solution at room temperature or a slightly elevated temperature for a specified duration.
5. Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 60-80°C) for a defined period.
-
Alternatively, heat a solution of the drug.
6. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
Sample Chromatographic Method
The following table outlines a starting point for an HPLC method for this compound and its degradation products. Method optimization will be necessary based on the specific column and instrument used.
| Parameter | Condition |
| Column | Agilent C18 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and phosphate buffer[4] |
| Flow Rate | 0.7 mL/min[4] |
| Detection Wavelength | 233 nm[5] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient |
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Resolution Between this compound and Fosinoprilat
-
Question: I am observing co-elution or poor separation between the this compound and Fosinoprilat peaks. How can I improve the resolution?
-
Answer:
-
Adjust Mobile Phase Composition:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention times and potentially improve separation.
-
Modify the pH of the aqueous buffer. A lower pH can sometimes improve the peak shape and resolution of acidic compounds like Fosinoprilat.
-
-
Change the Column:
-
Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency.
-
-
Optimize Flow Rate:
-
A lower flow rate can sometimes enhance resolution, although it will increase the run time.
-
-
Issue 2: Peak Tailing for this compound or its Degradation Products
-
Question: The peaks for this compound and/or its degradation products are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Check for Column Contamination:
-
Residual basic compounds on the column can interact with the acidic analytes, causing tailing. Flush the column with a strong solvent.
-
-
Mobile Phase pH:
-
Ensure the pH of the mobile phase is appropriate to keep the analytes in a single ionic form. For acidic compounds, a pH well below the pKa is generally recommended.
-
-
Sample Overload:
-
Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
-
Column Degradation:
-
Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, it may be time to replace the column.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my peaks are shifting between injections. What should I investigate?
-
Answer:
-
Ensure System Equilibration:
-
Make sure the column is fully equilibrated with the mobile phase before starting the injection sequence.
-
-
Check for Leaks:
-
Any leaks in the HPLC system can cause fluctuations in pressure and flow rate, leading to variable retention times.
-
-
Mobile Phase Preparation:
-
Ensure the mobile phase is prepared consistently for each run. Small variations in composition can affect retention.
-
-
Column Temperature:
-
Use a column oven to maintain a consistent temperature, as fluctuations in ambient temperature can affect retention times.
-
-
Issue 4: Extraneous Peaks in the Chromatogram
-
Question: I am seeing unexpected peaks in my chromatogram. How can I identify their source?
-
Answer:
-
Inject a Blank:
-
Inject a sample of your solvent blank to see if the extraneous peaks are coming from the solvent or the mobile phase.
-
-
Check Sample Preparation:
-
The extra peaks could be impurities from the sample matrix or contaminants introduced during sample preparation.
-
-
Degradation in the Autosampler:
-
If the sample sits in the autosampler for an extended period, degradation may occur. Consider using a cooled autosampler.
-
-
Visualizations
Experimental Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method for this compound.
This compound Degradation Pathway
Caption: Primary degradation pathways of this compound under hydrolytic and photolytic stress.
Troubleshooting Logic for Common HPLC Issues
Caption: A decision tree for troubleshooting common HPLC problems during this compound analysis.
References
- 1. Characterization of stress degradation products of this compound by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and kinetics of metal ion-mediated degradation of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. ijfmr.com [ijfmr.com]
- 8. “Method Development and Validation of this compound Sodium Anti Hypertensive Drug [ijaresm.com]
Reducing inter-subject variability in Fosinopril pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help reduce inter-subject variability in Fosinopril pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-subject variability in the pharmacokinetics of this compound?
Inter-subject variability in this compound pharmacokinetics stems from both intrinsic and extrinsic factors. This compound is a prodrug that is hydrolyzed to its active metabolite, fosinoprilat.[1] Key sources of variability include:
-
Organ Function: While this compound has a dual elimination pathway (hepatic and renal), severe impairment in either organ system can alter its pharmacokinetic profile.[2][3]
-
Genetic Polymorphisms: Variations in the Angiotensin-Converting Enzyme (ACE) gene, specifically the insertion/deletion (I/D) polymorphism, have been shown to influence the blood pressure response to this compound, which can be linked to pharmacokinetic differences.[4][5]
-
Drug-Drug Interactions: Co-administration of other drugs can affect this compound's absorption and clearance. For instance, antacids may impair absorption, while NSAIDs can impact renal function, indirectly affecting elimination.[6][7][8]
-
Food Effects: The presence of food in the gastrointestinal tract can slow the rate of this compound absorption, though the overall extent of absorption remains largely unaffected.[7][9]
-
Disease State: Conditions such as heart failure can alter drug distribution and clearance, although studies suggest this compound can be used in these patients without significant accumulation of fosinoprilat, likely due to its dual excretory pathways.[10]
Q2: How significantly does renal impairment affect this compound's pharmacokinetic profile?
This compound is notable for its compensatory dual elimination routes. The active metabolite, fosinoprilat, is cleared by both the kidneys and the liver.[2] In subjects with renal insufficiency, hepatobiliary elimination partially compensates for the reduced renal clearance.[6][7] Consequently, the total body clearance of fosinoprilat remains relatively normal across a wide range of renal function, including in patients with end-stage renal disease.[6] Therefore, unlike many other ACE inhibitors, significant dose adjustments may not be necessary for patients with renal impairment alone.[2][3]
Q3: Does hepatic insufficiency alter this compound pharmacokinetics?
Yes, hepatic insufficiency can alter this compound's pharmacokinetics. The hydrolysis of the prodrug this compound to the active fosinoprilat may be slowed in patients with alcoholic or biliary cirrhosis.[9] This can lead to elevated plasma levels of the unchanged prodrug.[3][8] The apparent total body clearance of the active metabolite, fosinoprilat, is reduced by approximately 50% in patients with hepatic impairment compared to those with normal liver function.[9] However, studies have shown that even with this reduced clearance, there is no significant accumulation of fosinoprilat with repeated dosing, and the starting dose used in patients with normal hepatic function can often be used in those with hepatic impairment.[11]
Q4: What is the role of ACE gene polymorphism in this compound response variability?
The insertion/deletion (I/D) polymorphism of the ACE gene can be a significant factor in the variability of the pharmacodynamic response to this compound. One study demonstrated that hypertensive patients with the DD genotype experienced a significantly greater reduction in both systolic and diastolic blood pressure compared to those with the II or ID genotypes.[4] While this is a pharmacodynamic outcome, underlying pharmacokinetic differences may contribute. Researchers should consider genotyping subjects for the ACE I/D polymorphism to better stratify results and understand variability in treatment response.
Troubleshooting Guide for High Variability
Problem: We are observing high variability in Cmax and Tmax in our study subjects. What are the potential causes?
High variability in maximum concentration (Cmax) and time to reach maximum concentration (Tmax) often points to issues with drug absorption.
-
Standardize Food Intake: Food can slow the rate of this compound absorption.[12] Ensure that all subjects adhere to a strict fasting protocol (e.g., overnight fast) before dosing and for a specified period after. If the study protocol involves a fed state, the meal should be standardized in terms of composition and timing for all participants.
-
Control Co-administered Medications: Antacids containing aluminum or magnesium hydroxide can impair the absorption of this compound.[8] It is crucial to document and, if possible, control the use of all concomitant medications, especially those taken close to the this compound dosing time. Dosing should be separated by at least two hours.[8]
-
Verify Dosing Time and Procedure: Ensure strict adherence to the dosing schedule. Inconsistent administration times can lead to apparent variability in Tmax.
Problem: The Area Under the Curve (AUC) values are highly variable between subjects in our study. What should we investigate?
High variability in AUC, which represents total drug exposure, suggests differences in drug clearance or bioavailability.
-
Assess Hepatic and Renal Function: Although this compound has a dual clearance pathway, severe impairment in either liver or kidney function can alter exposure.[7][9] Screen subjects for both hepatic and renal function at baseline and consider these values as covariates during data analysis. In patients with alcoholic or biliary cirrhosis, the AUC of fosinoprilat can be nearly double that of healthy individuals.[3]
-
Investigate Potential Drug-Drug Interactions: Review all concomitant medications for potential interactions. Drugs that induce or inhibit metabolizing enzymes or transporters involved in this compound's clearance could contribute to variability.
-
Consider Genetic Factors: As discussed, polymorphisms in the ACE gene can affect response.[4] While direct links to this compound's metabolism are less established than for other drugs, genetic factors remain a potential source of variability in drug disposition and effect.[13]
-
Evaluate Bioanalytical Method Performance: High variability can sometimes be traced back to the assay itself. Review the validation data for the analytical method, particularly inter-day precision and accuracy. Re-analysis of a subset of samples may be warranted to rule out analytical error.
Data Presentation
Table 1: Pharmacokinetic Parameters of Fosinoprilat in Different Subject Populations
| Parameter | Healthy Subjects (Single 10 mg Dose)[11] | Patients with Hepatic Impairment (Single 10 mg Dose)[11] | Healthy Chinese Subjects (Single 10 mg Oral Dose)[14] |
| Cmax (ng/mL) | 112.0 ± 67.2 | 111.4 ± 40.1 | 183.4 ± 59.4 |
| AUC (ng·hr/mL) | 790.7 ± 431.0 | 926.0 ± 293.9 | 1,556 ± 586 |
| Tmax (hr) | ~3[9] | Not Reported | 4.0 (Median) |
| t½ (hr) | ~12[9] | Not Reported | 17.4 ± 11.4 |
| Bioavailability (%) | 36%[9] | Not Reported | 22.3% ± 7.9% |
Data are presented as mean ± standard deviation where available.
Table 2: Summary of Factors Contributing to Inter-Subject Variability in this compound Studies
| Factor | Potential Impact on Pharmacokinetics | Mitigation Strategy |
| Hepatic Impairment | Reduced clearance of fosinoprilat (~50%), slowed hydrolysis of this compound.[9] | Screen subjects for liver function (e.g., LFTs, bilirubin). Stratify analysis based on hepatic function status. |
| Renal Impairment | Minimal impact on total clearance due to compensatory hepatic elimination.[2] | Screen subjects for renal function (e.g., serum creatinine, eGFR). |
| Food Intake | Slows rate of absorption (affects Tmax and Cmax), but not the extent (AUC).[7] | Standardize food intake (fasting or standardized meal) across all subjects. |
| Drug Interactions | Antacids can reduce absorption.[8] NSAIDs may worsen renal function.[6] | Obtain a detailed medication history. Establish a clear protocol for allowed and disallowed concomitant medications. |
| Genetic Polymorphisms | ACE I/D polymorphism affects blood pressure response.[4] | Consider genotyping subjects for relevant polymorphisms and use this information as a covariate in the analysis. |
Experimental Protocols
Methodology: Quantification of this compound and Fosinoprilat in Human Plasma by LC-MS/MS
This section provides a representative protocol for the simultaneous determination of this compound and its active metabolite fosinoprilat, based on common methodologies.[15]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., a structurally similar but isotopically labeled compound or another drug like zaleplon).[15]
-
Vortex the mixture for 30 seconds.
-
Add 1.0 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is common.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound, fosinoprilat, and the internal standard.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows to achieve maximum sensitivity for the analytes.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of this compound and fosinoprilat.
-
Process and analyze the calibration standards and QCs with the unknown study samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Use a weighted linear regression for analysis.
-
Visualizations
Caption: Metabolic activation of this compound and its mechanism of action on the ACE pathway.
Caption: Standard experimental workflow for a this compound pharmacokinetic study.
Caption: Logical workflow for troubleshooting high inter-subject variability in PK data.
References
- 1. This compound | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Disease Interactions - Drugs.com [drugs.com]
- 4. Predicting response to chronic antihypertensive treatment with this compound: the role of angiotensin-converting enzyme gene polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. This compound: Package Insert / Prescribing Information [drugs.com]
- 10. This compound: pharmacokinetics and pharmacodynamics in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-dose and steady-state pharmacokinetics of this compound and fosinoprilat in patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: pharmacokinetics and pharmacodynamics in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the efficiency of Fosinopril synthesis and purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis and purification of Fosinopril.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge in this compound synthesis lies in controlling its stereochemistry. This compound has four chiral centers, which means there are 16 possible stereoisomers.[1][2] Only one of these, the (2S,4S)-isomer of the proline moiety and the (R)-configuration at the phosphorus center, is the therapeutically active drug.[3] The synthesis often produces a mixture of diastereomers, necessitating a robust purification strategy to isolate the desired isomer in high purity.[1]
Q2: What are the common impurities found in this compound synthesis?
A2: Common impurities include undesired stereoisomers (diastereomers and enantiomers), byproducts from side reactions, and residual starting materials or reagents.[4][5] Hydrolysis of the ester prodrug to its active diacid form, fosinoprilat, can also occur.[5] Process-related impurities such as residual solvents and reagents are also a concern and need to be minimized during purification.[5]
Q3: What methods are typically used for the purification of this compound?
A3: The most common method for separating the desired diastereomer of this compound is through crystallization of its salts.[1] The formation of alkali metal salts, such as the cesium or sodium salt, can facilitate the selective crystallization of the desired isomer.[2] Enzymatic hydrolysis is another technique used to selectively hydrolyze the ester group of one enantiomer in a racemic mixture of a key intermediate, allowing for the separation of the desired enantiomer.[3] High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing purity and separating impurities.[6]
Q4: How can the polymorphic form of this compound sodium be controlled during crystallization?
A4: this compound sodium can exist in different polymorphic forms. The formation of a specific polymorph is influenced by the water content of the solvent during crystallization. For instance, when the water content is greater than approximately 0.2%, polymorph A is favored, while at or below 0.2% water, polymorph B is more likely to form.[7] Slow crystallization over a period of 10 to 24 hours is also crucial for obtaining the desired polymorphic form.[1]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Overall Yield | Inefficient conversion of undesired stereoisomers. | Implement a recycling procedure to convert the unwanted RS, RR, and SS isomers of the phosphinyl acetic acid intermediate back to the desired SR isomer. This can improve the overall yield significantly.[4] |
| Incomplete reaction during the coupling of the phosphinyl acetic acid derivative with trans-4-cyclohexyl-L-proline. | Ensure anhydrous or near-anhydrous reaction conditions, with a water content below 0.2%.[1] Optimize the activation of the carboxylic acid group, for example, by forming a mixed anhydride.[2] | |
| Formation of Multiple Diastereomers | Lack of stereocontrol during the synthesis. | This is an inherent challenge in the synthesis. Focus on optimizing the diastereoselective separation step rather than eliminating the formation of other isomers during synthesis. |
| Side Product Formation | Non-optimal reaction temperature or time. | Carefully control the reaction temperature, for example, by cooling the reaction mixture to -18°C during the addition of coupling reagents.[3] Monitor the reaction progress by HPLC to determine the optimal reaction time and avoid the formation of degradation products. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Diastereomers by Crystallization | Inappropriate solvent system or salt form. | Experiment with different alkali metal salts, such as cesium salts, which can form dihydrates that crystallize with high purity.[2] Optimize the solvent system and the water content to enhance the differential solubility of the diastereomeric salts.[1] |
| Crystallization is too rapid, leading to co-precipitation. | Employ a slow crystallization process, allowing the solution to agitate for 10 to 24 hours to ensure selective crystallization of the desired isomer.[1] | |
| Low Purity After Enzymatic Resolution | Sub-optimal enzyme activity or reaction conditions. | Ensure the pH of the reaction is maintained within the optimal range for the enzyme (e.g., pH 7.6-7.9).[3] Use an appropriate buffer system, such as a phosphate buffer.[3] Monitor the reaction by HPLC to determine the point of ~50% conversion for optimal separation.[3] |
| Product Contaminated with Fosinoprilat | Hydrolysis of the ester group during purification or storage. | Avoid high temperatures and aqueous conditions with extreme pH during purification.[8] Control moisture and pH during manufacturing and storage to minimize hydrolysis.[5] |
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Incompatibility between the sample solvent and the mobile phase. | Dissolve and inject samples in the mobile phase whenever possible. If a different solvent must be used, ensure it has a lower eluotropic strength than the mobile phase. |
| Column overload. | Inject a smaller volume or a more dilute sample. | |
| Baseline Noise or Drift | Contaminated mobile phase. | Use high-purity solvents and degas the mobile phase properly. |
| Detector instability. | Allow the detector lamp to warm up sufficiently. Check for leaks in the detector flow cell. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | If using a gradient mixer, ensure it is functioning correctly. Consider hand-mixing the mobile phase to confirm. |
| Temperature variations. | Use a column oven to maintain a constant temperature, as a 1°C change can alter retention times by 1-2%. |
Experimental Protocols
Synthesis of this compound Intermediate (Enantiomerically Pure Phosphinyl Acetic Acid)
This protocol is adapted from a patented enzymatic resolution method.[3]
-
Enzymatic Hydrolysis:
-
Dissolve the racemic mixture of [--INVALID-LINK---phosphinyl] acetic acid in a phosphate buffer solution (e.g., 0.05 M, pH 7.5-7.8).
-
Add a suitable enzyme (e.g., a lipase or esterase).
-
Stir the mixture at a controlled temperature (e.g., 25°C) for 1-2 days.
-
Monitor the reaction by HPLC until approximately 50% of the starting racemate is converted.
-
-
Isolation of the Desired Enantiomer:
-
Acidify the reaction mixture to approximately pH 4 with an acid (e.g., 1N HCl).
-
Extract the desired enantiomer with an organic solvent such as ethyl acetate or toluene.
-
Dry the organic phase (e.g., over Na2SO4) and evaporate the solvent to obtain the enantiomerically pure phosphinyl acetic acid derivative as an oil.
Expected Yield and Purity: Yields are typically between 40-50% from the racemate, with an HPLC purity of ≥98% and an enantiomeric ratio of ≥99:1.[3]
-
Purification of this compound by Diastereoselective Crystallization
This protocol is based on the principle of forming and crystallizing alkali metal salts.[2]
-
Salt Formation:
-
Dissolve the mixture of this compound diastereomers in a suitable organic solvent.
-
Add a cesium salt (e.g., cesium carbonate) to the solution.
-
-
Crystallization:
-
Add a controlled amount of water (1 to 10 moles) to the solvent system.
-
Allow the cesium salt of the desired diastereomer to crystallize out as a dihydrate.
-
The crystallization process should be slow, over several hours, to ensure high purity.
-
-
Isolation:
-
Filter the crystalline solid and wash with a suitable solvent.
-
The desired diastereomer can be liberated from its salt by treatment with an acid.
-
Visualizations
Caption: Simplified workflow for the synthesis of this compound.
Caption: Workflow for this compound purification by crystallization.
Caption: Decision tree for troubleshooting low purity in this compound.
References
- 1. WO2002088149A2 - A process for manufacture of this compound sodium - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20100297711A1 - Process for the synthesis of this compound and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. US5162543A - Selective processes for this compound polymorphs - Google Patents [patents.google.com]
- 8. US20050010054A1 - Preparation of crystalline polymorphs of this compound sodium - Google Patents [patents.google.com]
Validation & Comparative
Fosinopril vs. Lisinopril: A Comparative Analysis of Their Effects on Renal Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renal hemodynamic effects of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, Fosinopril and Lisinopril. The information presented is supported by experimental data from clinical studies to assist researchers and drug development professionals in their understanding of these two therapeutic agents.
Introduction
This compound and Lisinopril are both potent ACE inhibitors that play a crucial role in the management of hypertension and heart failure.[1] They exert their therapeutic effects by blocking the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[2] While both drugs share a common mechanism of action, they exhibit notable differences in their pharmacokinetic profiles, particularly in their routes of elimination, which can influence their effects on renal hemodynamics, especially in patients with impaired kidney function.[3]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound and Lisinopril are competitive inhibitors of angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, these drugs decrease the production of angiotensin II, leading to reduced vasoconstriction, decreased aldosterone secretion, and consequently, a lowering of blood pressure.[2]
Comparative Effects on Renal Hemodynamics
A key differentiator between this compound and Lisinopril lies in their pharmacokinetic profiles. This compound is unique among ACE inhibitors as it has a dual elimination pathway, being cleared by both the kidneys and the liver.[3] This characteristic is particularly advantageous in patients with renal impairment, as the hepatic clearance can compensate for reduced renal function, leading to significantly less drug accumulation compared to agents that are primarily cleared by the kidneys, such as Lisinopril.[3][4]
A prospective, double-blind, randomized study by Andersen and colleagues directly compared the effects of this compound and Lisinopril on renal hemodynamics in older hypertensive patients with chronic renal insufficiency.[5] The study found that both drugs effectively lowered blood pressure to a similar extent.[5] However, there were no statistically significant changes in the overall glomerular filtration rate (GFR) or renal plasma flow (RPF) for either treatment group.[5] Interestingly, the study revealed racial differences in the renal hemodynamic response, with GFR decreasing significantly in Black patients at 22 weeks, while it tended to increase in non-Black patients.[5]
The following tables summarize the quantitative data on the comparative effects of this compound and Lisinopril on various renal hemodynamic parameters.
| Parameter | This compound | Lisinopril | Study Population | Reference |
| Change in Diastolic Blood Pressure (DBP) at 22 weeks (mmHg) | -12 ± 2 | -16 ± 2 | Hypertensive patients with chronic renal insufficiency | [5] |
| Change in Glomerular Filtration Rate (GFR) (mL/min/1.73 m²) | No significant change overall | No significant change overall | Hypertensive patients with chronic renal insufficiency | [5] |
| Change in Renal Plasma Flow (RPF) (mL/min/1.73 m²) | No significant change overall | No significant change overall | Hypertensive patients with chronic renal insufficiency | [5] |
| Parameter | Lisinopril | Study Population | Reference |
| Change in Renal Vascular Resistance (RVR) | Decreased with long-term therapy | Patients with essential hypertension | [6] |
| Change in Urinary Protein Excretion | Significant reduction | Patients with chronic renal disease | [7] |
Experimental Protocols
The following provides a summary of the methodologies employed in key comparative studies.
Andersen et al. - this compound vs. Lisinopril in Hypertensive Patients with Chronic Renal Insufficiency[5]
-
Study Design: A multicenter, placebo lead-in, double-blind, parallel-group study.
-
Participants: 27 older hypertensive patients (≥45 years) with diastolic blood pressure (DBP) of 95 mm Hg or higher and a 4-hour creatinine clearance of 20 to 70 mL/min/1.73 m².
-
Intervention: Patients were randomized to receive either this compound (n=14) or Lisinopril (n=13) once daily for 22 weeks. The primary goal was to lower DBP to 90 mm Hg or less. Furosemide was added after 6 weeks if the blood pressure goal was not achieved.
-
Measurements: Changes from baseline in blood pressure, GFR, and RPF were measured.
Toto et al. - Lisinopril in Patients with Chronic Renal Disease[8]
-
Study Design: An open-label study.
-
Participants: Nine patients with chronic renal disease and hypertension.
-
Intervention: Lisinopril therapy for three months.
-
Measurements: Mean arterial blood pressure (MAP), plasma renin activity (PRA), and renal hemodynamics (renal plasma flow, filtration fraction, and renal vascular resistance) were measured before and after the treatment period.
Summary and Conclusion
Both this compound and Lisinopril are effective in lowering blood pressure in patients with renal insufficiency. The primary distinction between the two lies in their pharmacokinetic profiles. This compound's dual elimination pathway offers a potential advantage in patients with compromised renal function by minimizing drug accumulation.
While a direct head-to-head comparison did not reveal significant overall differences in their effects on GFR and RPF, the nuanced racial differences observed suggest that the choice of ACE inhibitor may need to be tailored to individual patient characteristics. Further research with larger and more diverse patient populations is warranted to fully elucidate the comparative effects of these two agents on a broader range of renal hemodynamic parameters. The available data suggest that both drugs can have favorable effects on renal vascular resistance and urinary protein excretion, contributing to their nephroprotective properties.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound vs Lisinopril Comparison - Drugs.com [drugs.com]
- 3. What are the differences between this compound and lisinopril in terms of efficacy and side effects? | R Discovery [discovery.researcher.life]
- 4. Comparison of the pharmacokinetics of fosinoprilat with enalaprilat and lisinopril in patients with congestive heart failure and chronic renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racial differences in the renal response to blood pressure lowering during chronic angiotensin-converting enzyme inhibition: a prospective double-blind randomized comparison of this compound and lisinopril in older hypertensive patients with chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of lisinopril monotherapy on renal hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Fosinopril and Enalapril in the Mitigation of Cardiac Fibrosis: A Comparative Analysis
For researchers and professionals in drug development, understanding the nuanced differences between angiotensin-converting enzyme (ACE) inhibitors in combating cardiac fibrosis is critical. This guide provides a comparative analysis of two prominent ACE inhibitors, Fosinopril and Enalapril, focusing on their efficacy in reducing cardiac fibrosis, supported by experimental data.
Mechanism of Action: A Shared Pathway
Both this compound and Enalapril are prodrugs, converted to their active metabolites, Fosinoprilat and Enalaprilat respectively, in the body.[1][2] Their primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac fibrosis.[1][2] The reduction in angiotensin II levels leads to decreased stimulation of cardiac fibroblasts, reduced collagen synthesis, and attenuation of the signaling pathways that promote fibrosis, notably the Transforming Growth Factor-beta (TGF-β) pathway.[3][4]
Comparative Efficacy: Insights from Preclinical and Clinical Studies
While direct head-to-head clinical trials focusing specifically on the comparative anti-fibrotic effects of this compound and Enalapril are limited, preclinical studies in various animal models provide valuable insights into their individual efficacy.
Quantitative Data on Cardiac Fibrosis Reduction
The following table summarizes key quantitative findings from separate experimental studies on this compound and Enalapril. It is important to note that these results are not from direct comparative studies and were obtained in different experimental models and conditions.
| Drug | Animal Model | Dosage | Duration | Key Findings on Cardiac Fibrosis | Reference |
| Enalapril | Spontaneously Hypertensive Rats | 10 mg/kg/day | 11 months | 59% reduction in the fraction of myocardium occupied by replacement fibrosis compared to untreated controls.[5] | [5] |
| Enalapril | Uremic Cardiomyopathy (Subtotal Nephrectomy) Rats | High Dose (in drinking water) | 4 weeks | Significant improvement in myocardial fibrosis (interstitial tissue volume density reduced from 2.57±0.43% in untreated to 1.63±0.25% in treated).[6][7] | [6][7] |
| Enalapril | Arrhythmogenic Right Ventricular Cardiomyopathy Mice | 20 mg/kg | 4 months | Significantly reduced fibrotic area in the left ventricle as determined by Masson trichrome staining.[8] | [8] |
| This compound | Angiotensin II-infused Vascular Smooth Muscle Cells | In vitro | - | Inhibited the Ang II-induced upregulation of TGF-β1 and p-Smad2/3, key mediators of fibrosis.[4][9] | [4][9] |
While both drugs have demonstrated anti-fibrotic properties, a study comparing this compound and Enalapril in patients with mild to moderate chronic heart failure found that this compound was more effective in improving symptoms and delaying events related to worsening heart failure.[10] Another study in hypertensive patients showed both drugs effectively lowered blood pressure, with this compound exhibiting a slightly greater numerical reduction.[11] These clinical outcomes may be partly attributable to their effects on cardiac remodeling and fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies investigating the effects of Enalapril and this compound on cardiac fibrosis.
Enalapril in Spontaneously Hypertensive Rats[5]
-
Animal Model: 3-month-old male spontaneously hypertensive rats (SHR).
-
Treatment Groups:
-
Control group (n=26): Untreated SHR.
-
Enalapril group (n=27): Treated with Enalapril (10 mg/kg daily in drinking water).
-
-
Duration: 11 months.
-
Assessment of Cardiac Fibrosis:
-
Histology: Hearts were excised, and left ventricles were fixed in 10% buffered formalin. Paraffin-embedded sections were stained with Masson's trichrome to visualize fibrous tissue.
-
Morphometry: The fraction of the myocardium occupied by foci of replacement fibrosis was quantified using a point-counting method on the stained sections.
-
This compound's Effect on TGF-β1/Smad Signaling in Vascular Smooth Muscle Cells[4][9]
-
Cell Model: Rat vascular smooth muscle cells (VSMCs).
-
Treatment:
-
Control: Untreated VSMCs.
-
Angiotensin II (Ang II) group: VSMCs stimulated with Ang II.
-
This compound group: VSMCs pre-treated with this compound followed by Ang II stimulation.
-
-
Assessment of Pro-fibrotic Signaling:
-
Western Blotting: Protein levels of TGF-β1 and phosphorylated Smad2/3 (p-Smad2/3) were measured to assess the activation of this key fibrotic pathway.
-
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in DOT language.
Signaling Pathway of ACE Inhibitors in Cardiac Fibrosis
Caption: ACE inhibitor mechanism in reducing cardiac fibrosis.
Generalized Experimental Workflow
Caption: A typical experimental workflow for drug comparison.
Conclusion
Both this compound and Enalapril are effective in mitigating cardiac fibrosis through the inhibition of the renin-angiotensin-aldosterone system. While direct comparative studies on their anti-fibrotic efficacy are not abundant, the available evidence suggests that both drugs significantly reduce markers of cardiac fibrosis in various preclinical models. This compound's potential to inhibit the TGF-β1/Smad signaling pathway further underscores its anti-fibrotic capabilities. The choice between these agents in a research or clinical setting may be guided by other factors such as pharmacokinetic profiles, with this compound having dual elimination routes which can be advantageous in patients with renal impairment.[12][13] Further head-to-head studies are warranted to definitively delineate the comparative anti-fibrotic potency of this compound and Enalapril.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy of a cysteine protease inhibitor compared with enalapril in murine heart failure models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. This compound inhibits Ang II-induced VSMC proliferation, phenotype transformation, migration, and oxidative stress through the TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. High-Dose Enalapril Treatment Reverses Myocardial Fibrosis in Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound inhibits Ang II-induced VSMC proliferation, phenotype transformation, migration, and oxidative stress through the TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of this compound and enalapril in patients with mild to moderate chronic heart failure. This compound in Heart Failure Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound versus enalapril in the treatment of hypertension: a double-blind study in 195 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound. A review of its pharmacology and clinical efficacy in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the pharmacokinetics of fosinoprilat with enalaprilat and lisinopril in patients with congestive heart failure and chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating an HPLC Method for Fosinopril Following ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of results. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of a suitable HPLC method for this compound analysis.
Comparison of Validated HPLC Methods for this compound
The following tables summarize the experimental conditions and validation parameters from various published HPLC methods for the determination of this compound. This allows for a direct comparison of their performance characteristics.
Table 1: Chromatographic Conditions of Validated this compound HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent C18 (250 mm x 4.6 mm, 5 µm)[1] | Inertsil-ODS C18 (250 x 4.6 mm, 5µ)[2] | Hypersil ODS (250×4.6 mm, 3.0 µm)[3] |
| Mobile Phase | Methanol: Water (0.1% OPA, pH 3.3) (70:30 v/v)[1] | Methanol: Acetonitrile (90:10% v/v)[2] | Water: Acetonitrile: 1% Orthophosphoric acid (65:25:10 v/v/v)[3] |
| Flow Rate | 0.7 mL/min[1] | 1.0 mL/min[2] | 1.2 mL/min[3] |
| Detection Wavelength | 267 nm[1] | 271 nm[2] | 210 nm[3] |
| Injection Volume | 20 µL[1] | Not Specified | 20 µL[3] |
| Column Temperature | Not Specified | Not Specified | 35°C[3] |
| Retention Time | 4.543 min[1] | Not Specified | ~50.3 min[3] |
Table 2: Comparison of Method Validation Parameters According to ICH Q2(R1) Guidelines
| Validation Parameter | Method 1 | Method 2 | ICH Guideline (Typical Acceptance Criteria) |
| Linearity Range | 10-50 µg/mL[1] | 20-70 ppm[4] | Correlation coefficient (r²) ≥ 0.995[5] |
| Correlation Coefficient (r²) | 0.999[1] | 0.9999[4] | As per ICH guidelines, a correlation coefficient (r) of at least 0.995 is generally acceptable.[5] |
| Accuracy (% Recovery) | Not Specified | 98.0% - 102.0%[4] | Typically 98.0% - 102.0% for assay of bulk drug.[6] |
| Precision (%RSD) | < 2.0%[1] | < 2.0%[4] | For assay, RSD should generally be ≤2.0%.[6] |
| Limit of Detection (LOD) | Not Specified | Not Specified | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | The method was found to be specific. | Chromatograms of standard and blank should be identical with near retention times. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | The method was found to be robust.[1] | The method was found to be robust with variations in flow rate.[4] | The method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] |
Detailed Experimental Protocol: A Representative this compound HPLC Method
This protocol is a synthesized representation based on common practices found in the referenced literature.
1. Materials and Reagents:
-
This compound Sodium reference standard
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade water
-
Orthophosphoric acid (OPA) or other suitable buffer components
-
0.45 µm membrane filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions:
-
Mobile Phase: Prepare the desired mobile phase composition (e.g., Methanol:Water (70:30 v/v) with pH adjustment using OPA). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Sodium reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 10, 20, 30, 40, 50 µg/mL).
4. Chromatographic Conditions:
-
Set the column temperature (if applicable).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the detection wavelength (e.g., 271 nm).
-
Set the injection volume (e.g., 20 µL).
5. Validation Experiments (as per ICH Q2(R1) Guidelines):
-
System Suitability: Inject the standard solution multiple times (e.g., n=5) and evaluate parameters like peak area RSD, retention time RSD, theoretical plates, and tailing factor.
-
Specificity: Inject the blank (mobile phase), placebo (if applicable), and the this compound standard solution to demonstrate that there are no interfering peaks at the retention time of this compound.
-
Linearity: Inject the prepared working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day and under the same operating conditions. Calculate the %RSD.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. Calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.
-
Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±10%), and column temperature (±5°C) and assess the impact on the results.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating a this compound HPLC method in accordance with ICH guidelines.
Caption: Workflow for this compound HPLC Method Validation.
This guide provides a framework for researchers to compare and select an appropriate HPLC method for this compound analysis and to design a comprehensive validation study that adheres to ICH guidelines. The provided data and protocols serve as a valuable resource for ensuring the quality and reliability of analytical results in a regulatory environment.
References
- 1. “Method Development and Validation of this compound Sodium Anti Hypertensive Drug [ijaresm.com]
- 2. Development and Validation of Antihypertensive Drug (this compound) in Bulk by RP-HPLC Method - IJFMR [ijfmr.com]
- 3. asianjpr.com [asianjpr.com]
- 4. ijfmr.com [ijfmr.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 7. database.ich.org [database.ich.org]
Cross-validation of Fosinopril bioanalytical methods across species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Fosinopril and its active metabolite, Fosinoprilat, in various biological matrices. Due to the limited availability of published, detailed bioanalytical methods for this compound in species other than humans and rats, this document focuses on a thorough comparison of the available methodologies for these two species. Information on a radioenzymatic assay applicable to rats, dogs, and monkeys is also included to provide a broader, albeit less detailed, cross-species perspective.
Experimental Protocols
This section details the experimental procedures for the bioanalysis of this compound and Fosinoprilat in human and rat plasma, as described in published literature.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method for Human Plasma
A highly sensitive and selective LC-MS/MS method has been developed for the simultaneous determination of this compound and its active metabolite, Fosinoprilat, in human plasma.
-
Sample Preparation: Liquid-liquid extraction is employed to isolate the analytes from the plasma matrix.
-
Chromatography: The separation is achieved on a reversed-phase C8 column using a gradient elution.
-
Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection. The analytes are monitored using selected reaction monitoring (SRM).[1]
Ultra-Fast Liquid Chromatography with Tandem Mass Spectrometry (UFLC-MS/MS) Method for Rat Plasma
A rapid and robust UFLC-MS/MS method has been validated for the simultaneous quantification of this compound and Fosinoprilat in rat plasma.
-
Sample Preparation: Protein precipitation is utilized for sample clean-up. To prevent the degradation of this compound to Fosinoprilat, formic acid is added to the plasma samples.
-
Chromatography: Chromatographic separation is performed on a Welch Ultimate XB-C18 column with a gradient elution.
-
Detection: Detection is carried out using a tandem mass spectrometer with a positive ion electrospray interface.
Data Presentation
The following tables summarize the quantitative data from the validated bioanalytical methods for this compound and Fosinoprilat in human and rat plasma.
Table 1: Comparison of LC-MS/MS and UFLC-MS/MS Method Validation Parameters for this compound
| Parameter | Human Plasma (LC-MS/MS) | Rat Plasma (UFLC-MS/MS) |
| Linearity Range | 0.1 - 15.0 ng/mL | 0.1 - 150 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 0.1 ng/mL |
| Precision (RSD%) | Within acceptable limits | Within acceptable limits |
| Accuracy | Within acceptable limits | Within acceptable limits |
| Recovery | Not explicitly stated | >95% |
| Internal Standard | Zaleplon[1] | Stable isotope labeled this compound |
Table 2: Comparison of LC-MS/MS and UFLC-MS/MS Method Validation Parameters for Fosinoprilat
| Parameter | Human Plasma (LC-MS/MS) | Rat Plasma (UFLC-MS/MS) |
| Linearity Range | 1.0 - 700 ng/mL[1] | 1 - 1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 1 ng/mL |
| Precision (RSD%) | Within acceptable limits | Within acceptable limits |
| Accuracy | Within acceptable limits | Within acceptable limits |
| Recovery | Not explicitly stated | >91% |
| Internal Standard | Zaleplon[1] | Stable isotope labeled Fosinoprilat |
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the cross-validation of bioanalytical methods.
References
Comparative Docking Analysis of Fosinopril and Other ACE Inhibitors: A Guide for Researchers
This guide provides a comparative overview of in silico docking studies of Fosinopril against other prominent Angiotensin-Converting Enzyme (ACE) inhibitors, namely Lisinopril and Enalapril. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental methodologies, and visual representations of key biological and computational processes.
Introduction to ACE Inhibition and Docking Studies
Angiotensin-Converting Enzyme (ACE) is a key metalloproteinase in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE inhibitors are a class of drugs that block this conversion and are widely used in the treatment of hypertension and heart failure.[1] this compound is a unique phosphonate-containing ACE inhibitor, which is administered as a prodrug and is converted to its active form, Fosinoprilat, in vivo.[1][2]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and interaction of a ligand (drug molecule) with its target protein, such as an ACE inhibitor with the ACE protein. A lower, more negative docking score generally indicates a stronger and more favorable binding interaction.[1]
Comparative Docking Data
The following table summarizes the available docking scores for Fosinoprilat, Lisinopril, and Enalaprilat (the active form of Enalapril) against the ACE protein. It is critical to note that these values are compiled from different studies that may have employed varied docking software, force fields, and protein crystal structures. This inherent methodological variability can significantly influence the results, and therefore, the data should be interpreted with caution as a direct, absolute comparison is not feasible.
| ACE Inhibitor | Target Domain | Docking Score (kcal/mol) | Software/Method | PDB ID of ACE | Source |
| Fosinoprilat | nACE & cACE | Data not available in kcal/mol | - | 7Z6Z, 7Z70 | [3] |
| Lisinopril | N-domain | -7.3 | AutoDock Vina | Not Specified | [4] |
| C-domain | -8.8 | AutoDock Vina | Not Specified | [4] | |
| Not Specified | -15.7 | Not Specified | Not Specified | [5] | |
| tACE | -22.19 (from -92.8494 kJ/mol) | CDocker | 1O86 | [6] | |
| Enalaprilat | Data not available in kcal/mol | - | - | - | |
| Captopril | N-domain | -6.1 | AutoDock Vina | Not Specified | [4] |
| C-domain | -6.1 | AutoDock Vina | Not Specified | [4] |
Note: The docking score for Lisinopril from the CDocker study was converted from kJ/mol to kcal/mol for broader comparison (1 kJ = 0.239 kcal). The significant discrepancy in Lisinopril's docking scores across different studies underscores the impact of the computational methodology. High-resolution crystal structures for Fosinoprilat in complex with both nACE and cACE are available, which can serve as a robust starting point for future comparative docking studies.[3]
Experimental Protocols for Molecular Docking
The following represents a generalized protocol for conducting molecular docking studies of ACE inhibitors, based on methodologies reported in the cited literature.
1. Software and Force Fields:
-
Docking Software: Commonly used software includes AutoDock Vina, CDOCKER (Discovery Studio), VLife MDS, and SYBYL-X.[1][4][6][7]
-
Force Fields: The choice of force field is crucial for energy calculations. Examples include CHARMM (for CDOCKER) and OPLS (for Maestro).[6][8]
2. Preparation of the ACE Protein (Receptor):
-
Crystal Structure Retrieval: The 3D crystal structure of the human ACE is obtained from the Protein Data Bank (PDB). Commonly used structures include 1O86 (tACE complexed with lisinopril) and the recently published 7Z6Z (nACE with fosinoprilat) and 7Z70 (cACE with fosinoprilat).[3][6][9]
-
Preparation: The raw PDB file is prepared by removing water molecules and any co-crystallized ligands or non-essential ions. Polar hydrogen atoms are added, and Kollmann charges are assigned.[7] The protein structure is then energy minimized to relieve any steric clashes.
3. Preparation of the Ligands (ACE Inhibitors):
-
Structure Generation: The 2D structures of the ACE inhibitors (Fosinoprilat, Lisinopril, Enalaprilat) are drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.
-
3D Conversion and Optimization: The 2D structures are converted to 3D and subjected to energy minimization to obtain a stable, low-energy conformation.[6]
4. Docking Simulation:
-
Binding Site Definition: The active site of the ACE protein is defined. This is typically done by creating a grid box centered around the catalytic zinc ion (Zn2+) and the key active site residues.[10]
-
Docking Execution: The prepared ligands are then docked into the defined active site of the ACE protein using the chosen docking software. The software explores various possible conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The docking results are evaluated based on the scoring function of the software, which provides a measure of the binding affinity (e.g., in kcal/mol). The pose with the best score (most negative) is typically selected for further analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Visualizations
Mechanism of ACE Inhibition
Caption: The renin-angiotensin system and the mechanism of ACE inhibitors.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
References
- 1. Docking Studies and Biological Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of ACEIs Against SARS-CoV-2 Targeting the h ACE2 Receptor – ScienceOpen [scienceopen.com]
- 7. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ace revisited: A new target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
Fosinopril vs. Captopril: A Head-to-Head In Vivo Potency Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vivo potency of two prominent angiotensin-converting enzyme (ACE) inhibitors: Fosinopril and Captopril. By summarizing key experimental findings, detailing methodologies, and visualizing relevant biological pathways and workflows, this document serves as a valuable resource for researchers in cardiovascular pharmacology and drug development.
Executive Summary
This compound, a phosphinic acid-containing ACE inhibitor, and Captopril, a sulfhydryl-containing ACE inhibitor, are both effective in the management of hypertension and heart failure. Their primary mechanism of action is the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of the potent vasoconstrictor angiotensin II. While both drugs share a common therapeutic target, they exhibit notable differences in their pharmacokinetic profiles and in vivo potencies, which can influence their clinical application and efficacy.
This guide reveals that while this compound's active metabolite, fosinoprilat, demonstrates higher in vitro potency, in vivo studies in animal models suggest a more complex picture. In rats and monkeys, this compound and Captopril are largely equipotent in their ability to inhibit the pressor response to angiotensin I. However, a key differentiator is this compound's significantly longer duration of action.
Quantitative Comparison of In Vivo Potency
The following tables summarize the available quantitative data from head-to-head in vivo and ex vivo studies comparing this compound and Captopril.
Table 1: Relative In Vivo Potency and Equiactive Doses in Spontaneously Hypertensive Rats (SHR)
| Parameter | This compound | Captopril | Reference |
| Relative Potency (Active Moiety) | 13 | 3.5 | [1][2] |
| Normalized 'Equiactive' Oral Dose for ACE Inhibition | 25 mg/kg | 30 mg/kg | [1][2] |
Relative potency is normalized to SQ 29,852 (a reference ACE inhibitor) as 1.0. Higher values indicate greater potency.
Table 2: Comparative Efficacy in Animal Models
| Animal Model | Administration Route | Potency Comparison | Key Findings | Reference |
| Conscious Rats | Intravenous (active moiety) & Oral (prodrug) | Equipotent | Both drugs effectively inhibited the angiotensin I pressor response. This compound exhibited a longer duration of action. | [3] |
| Conscious Monkeys | Intravenous (active moiety) & Oral (prodrug) | Equipotent | Similar to findings in rats, both drugs showed comparable potency in inhibiting the angiotensin I pressor response, with this compound having a more sustained effect. | [3] |
| Conscious Dogs | Intravenous (active moiety) & Oral (prodrug) | Captopril slightly more potent | Captopril was observed to be slightly more potent than this compound in this model. This compound maintained a longer duration of action. | [3] |
| Hypercholesterolemic Minipigs | Oral | Doses for significant ACE inhibition: this compound (8 mg/kg/day), Captopril (80 mg/kg/day) | Both drugs significantly reduced serum ACE activity and inhibited the development of atherosclerosis. | [4] |
Signaling Pathway and Mechanism of Action
This compound and Captopril exert their therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE). The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the specific point of intervention for these ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound and Captopril on ACE.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the cited in vivo studies.
In Vivo Assessment of ACE Inhibition: Angiotensin I Pressor Response
This experimental model is a cornerstone for evaluating the in vivo potency and duration of action of ACE inhibitors.
-
Animal Model: Conscious, normotensive or spontaneously hypertensive rats are typically used. Animals are allowed to acclimate to the experimental conditions to minimize stress-induced physiological changes.
-
Catheterization: Under anesthesia, catheters are surgically implanted into a carotid artery for direct blood pressure measurement and a jugular vein for intravenous administration of test substances. The catheters are exteriorized at the back of the neck.
-
Recovery: Animals are allowed a post-operative recovery period to ensure stable baseline physiological parameters.
-
Baseline Angiotensin I Pressor Response: A baseline pressor response to an intravenous bolus of angiotensin I is established. The dose of angiotensin I is selected to elicit a submaximal, reproducible increase in blood pressure.
-
Drug Administration: this compound, Captopril, or a vehicle control is administered orally or intravenously.
-
Post-Dose Angiotensin I Challenge: At various time points following the administration of the ACE inhibitor, the pressor response to the same dose of angiotensin I is re-evaluated.
-
Data Analysis: The percentage inhibition of the angiotensin I pressor response is calculated for each time point. This data is used to determine the potency (e.g., the dose required for 50% inhibition) and the duration of action of the ACE inhibitor.
The workflow for this type of experiment is visualized in the diagram below.
Caption: A generalized experimental workflow for assessing the in vivo potency of ACE inhibitors.
Ex Vivo ACE Activity Measurement
To complement in vivo studies, ex vivo ACE activity assays are often performed on tissues and plasma collected from animals treated with ACE inhibitors.
-
Animal Dosing: Animals are administered this compound, Captopril, or a vehicle control at predetermined doses.
-
Tissue and Blood Collection: At specific time points after dosing, animals are euthanized, and blood and various tissues (e.g., lung, aorta, kidney, heart) are collected.
-
Sample Preparation: Blood is processed to obtain plasma. Tissues are homogenized to release cellular components, including ACE.
-
ACE Activity Assay: The ACE activity in the plasma and tissue homogenates is determined using a specific substrate for the enzyme. The rate of substrate conversion is measured, often through spectrophotometric or fluorometric methods.
-
Data Analysis: The ACE activity in samples from treated animals is compared to that in samples from control animals to determine the degree of enzyme inhibition in different tissues.
Discussion and Conclusion
The in vivo comparison of this compound and Captopril reveals important distinctions that are not solely predicted by their in vitro potencies. While fosinoprilat is a more potent inhibitor of purified ACE in vitro, the in vivo antihypertensive effects of this compound and Captopril are often comparable in terms of magnitude, particularly in rodent and primate models.[3] A critical differentiating factor is the longer duration of action consistently observed with this compound.[3] This is likely attributable to its pharmacokinetic properties, including a longer half-life and a dual route of elimination (hepatic and renal), which makes its clearance less dependent on renal function alone.[5]
The choice between these agents in a research or clinical setting may, therefore, depend on the desired duration of ACE inhibition and the specific physiological context being investigated. For studies requiring sustained ACE inhibition with once-daily dosing, this compound may offer an advantage. Conversely, the shorter half-life of Captopril might be preferable in experimental designs where a more rapid offset of effect is desired.
References
- 1. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiatherosclerotic effects of the angiotensin-converting enzyme inhibitors captopril and this compound in hypercholesterolemic minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosinopril's Impact on Endothelial Function: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fosinopril's Performance Against Alternative Therapies in Modulating Key Markers of Endothelial Health, Supported by Experimental Data.
This compound, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant effects on endothelial function, a critical factor in cardiovascular health. This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives, supported by experimental data. We will delve into its impact on key endothelial markers, provide detailed experimental methodologies, and visualize the underlying signaling pathways.
Comparative Analysis of this compound's Effects on Endothelial Function Markers
The following tables summarize quantitative data from various studies, offering a clear comparison of this compound's efficacy in improving endothelial function versus placebo and other antihypertensive agents.
Table 1: this compound vs. Placebo/Control on Endothelial Function Markers
| Endothelial Marker | This compound Treatment Group | Placebo/Control Group | Study Population | Duration | Key Findings | Reference |
| Endothelium-Dependent Vasodilation | Improvement observed | No significant change | Patients with hypertension and metabolic syndrome | 12 weeks | This compound was associated with improved endothelium-dependent vasodilation. | [1] |
| Plasma Endothelin-1 | Lowered from 3.5 ± 1.2 to 2.5 ± 0.7 pg/ml (P < 0.005) | Non-significant increase from 3.5 ± 1.3 to 4.3 ± 2.4 pg/ml | Patients with congestive heart failure | 12 weeks | This compound significantly reduced elevated plasma endothelin levels. | |
| Flow-Mediated Dilation (FMD) | High-dose this compound showed improvement | No improvement | Spontaneously hypertensive rats (SHR) | 6 weeks | High-dose this compound improved endothelium-dependent relaxation. | [2][3] |
Table 2: this compound vs. Other ACE Inhibitors on Endothelial Function Markers
| Endothelial Marker | This compound | Enalapril | Lisinopril | Captopril | Study Details | Key Findings | Reference |
| Blood Pressure Reduction | Decreased from 157 to 143 mmHg (systolic) and 100 to 89 mmHg (diastolic) | Decreased from 159 to 147 mmHg (systolic) and 100 to 92 mmHg (diastolic) | - | - | 195 patients with mild to moderate essential hypertension, 24-week study | This compound showed a numerically greater, though not statistically significant, reduction in blood pressure compared to enalapril. | [4] |
| ACE Inhibition | Greater inhibition | - | - | - | Subgroup of 26 patients from the above study | This compound caused a statistically significant greater inhibition of ACE at the doses used. | [4] |
| Endothelin-1 Secretion | - | Less effective than zofenoprilat | Less effective than zofenoprilat | Mildly more effective than lisinopril and enalaprilat | In vitro study on Human Umbilical Vein Endothelial Cells (HUVECs) | Zofenoprilat, a sulfhydryl-containing ACE inhibitor, was most effective in reducing ET-1. Captopril showed a mild advantage over non-sulfhydryl ACE inhibitors. | |
| Nitric Oxide Metabolite Production | - | Increased by 64% | Increased by 63% | Increased by 65% | In vitro study on HUVECs | All tested ACE inhibitors increased nitric oxide metabolites, with zofenoprilat being the most effective. | |
| Atherosclerosis Development | Significantly lower percentage of atherosclerotic area in abdominal aorta | - | - | Significantly lower percentage of atherosclerotic area in abdominal aorta | Hypercholesterolemic minipigs, 1-year study | Both this compound and captopril inhibited the development of atherosclerosis. | [5] |
| First-Dose Hypotension | Did not differ significantly from placebo | - | - | Produced a significant early and brief fall in BP | 30 diuretic-treated, salt-depleted patients with congestive heart failure | This compound had a safer first-dose blood pressure profile compared to captopril in high-risk heart failure patients. | [6] |
Table 3: this compound vs. Other Antihypertensive Classes on Endothelial Function Markers
| Endothelial Marker | This compound | Hydrochlorothiazide | Angiotensin II Receptor Blockers (ARBs) | Calcium Channel Blockers (CCBs) | Study Details | Key Findings | Reference |
| Carotid Intima-Media Thickness (IMT) Progression | -0.012 mm per year | - | - | - | Plaque Hypertension Lipid-Lowering Italian Study (PHYLLIS) | This compound was more effective than hydrochlorothiazide in reducing the progression of carotid atherosclerosis. | |
| Flow-Mediated Dilation (FMD) | - | - | Significantly improved FMD by 1.36% vs. placebo. No significant difference compared to ACE inhibitors. Superior to CCBs, β-blockers, and diuretics. | Less effective in improving FMD compared to ACE inhibitors and ARBs. | Meta-analysis of randomized controlled trials. | ARBs and ACE inhibitors show comparable efficacy in improving FMD, both being more effective than CCBs and diuretics. | [2][7][8] |
Detailed Experimental Protocols
A comprehensive understanding of the methodologies used to generate the above data is crucial for critical evaluation and replication.
Flow-Mediated Dilation (FMD) Protocol
Flow-mediated dilation is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.
-
Patient Preparation: Patients are required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking before the measurement. The examination is performed in a quiet, temperature-controlled room with the patient in a supine position for at least 10 minutes before the first scan.
-
Image Acquisition: A high-resolution ultrasound system with a linear array transducer (≥7 MHz) is used to image the brachial artery longitudinally, 2 to 15 cm above the antecubital fossa. The transducer is held in the same position throughout the study, aided by a stereotactic clamp.
-
Baseline Measurement: The baseline diameter of the brachial artery is recorded for at least 1 minute.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged artery segment, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is then rapidly deflated, causing a brief period of high flow (reactive hyperemia). The brachial artery diameter is continuously recorded for at least 3 minutes post-deflation.
-
Data Analysis: The FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter. The formula is: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.[9][10][11]
Nitric Oxide (NO) Measurement Protocol (Griess Assay)
Nitric oxide is unstable, so its production is typically quantified by measuring its stable metabolites, nitrite (NO₂) and nitrate (NO₃). The Griess assay is a common colorimetric method for nitrite determination.
-
Sample Preparation: Biological samples (e.g., plasma, serum, cell culture supernatant) may require deproteinization, often achieved by adding zinc sulfate and sodium hydroxide, followed by centrifugation.
-
Nitrate Reduction: For the measurement of total NO production, nitrate in the sample must first be converted to nitrite. This is commonly done using nitrate reductase.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples containing nitrite.
-
Colorimetric Detection: In an acidic environment, nitrite reacts with the Griess reagent to form a pink-to-purple azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically at a wavelength of approximately 540 nm.
-
Quantification: The concentration of nitrite in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of sodium nitrite.
Endothelin-1 (ET-1) Measurement Protocol (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying ET-1 levels in biological fluids.
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human Endothelin-1.
-
Sample and Standard Addition: Standards with known ET-1 concentrations and the biological samples (e.g., serum, plasma) are added to the wells. The plate is then incubated to allow the ET-1 to bind to the immobilized antibody.
-
Washing: The wells are washed to remove any unbound substances.
-
Detection Antibody Addition: A biotin-conjugated antibody specific for ET-1 is added to the wells, which binds to the captured ET-1, forming a sandwich.
-
Enzyme Conjugate Addition: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate into a colored product.
-
Stopping the Reaction: An acid stop solution is added to terminate the reaction, resulting in a color change.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at 450 nm.
-
Calculation: The concentration of ET-1 in the samples is determined by interpolating their absorbance values on a standard curve generated from the standards.[3][12][13][14][15]
Signaling Pathways and Mechanisms of Action
This compound's beneficial effects on endothelial function are primarily mediated through its inhibition of the Angiotensin-Converting Enzyme (ACE). This action sets off a cascade of downstream effects that ultimately improve endothelial health.
Caption: this compound's dual action on RAAS and the Kinin-Kallikrein system.
The diagram above illustrates how this compound, by inhibiting ACE, not only reduces the production of the potent vasoconstrictor Angiotensin II but also prevents the degradation of bradykinin, a vasodilator that stimulates nitric oxide production. This dual mechanism contributes to improved endothelial function. Recent research also indicates that this compound can inhibit Angiotensin II-induced proliferation and migration of vascular smooth muscle cells by targeting the TGF-β1/Smad signaling pathway and reducing oxidative stress.[16][17]
Caption: A typical workflow for a clinical trial assessing endothelial function.
Conclusion
The available evidence strongly suggests that this compound is an effective agent for improving endothelial function in patients with cardiovascular risk factors. Its mechanism of action, involving both the reduction of Angiotensin II and the potentiation of bradykinin, provides a solid basis for its beneficial vascular effects. Comparative studies indicate that this compound's efficacy is comparable to other ACE inhibitors and superior to some other classes of antihypertensive drugs in certain aspects of endothelial health. Further research focusing on head-to-head trials with newer agents and long-term outcomes will continue to refine our understanding of this compound's role in cardiovascular protection.
References
- 1. [Effect of this compound on some parameters of endothelial function in patients with metabolic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor blockers improve peripheral endothelial function: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin 1 ELISA Kit (ab133030) | Abcam [abcam.com]
- 4. This compound versus enalapril in the treatment of hypertension: a double-blind study in 195 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiatherosclerotic effects of the angiotensin-converting enzyme inhibitors captopril and this compound in hypercholesterolemic minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the first dose response of this compound and captopril in congestive heart failure: a randomized, double-blind, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Channel Blockers in Restoration of Endothelial Function: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow-mediated Dilation: Can New Approaches Provide Greater Mechanistic Insight into Vascular Dysfunction in Preeclampsia and Other Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. raybiotech.com [raybiotech.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Human Endothelin-1 (ET-1) ELISA Kit (EIAET1) - Invitrogen [thermofisher.com]
- 16. This compound inhibits Ang II-induced VSMC proliferation, phenotype transformation, migration, and oxidative stress through the TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits Ang II-induced VSMC proliferation, phenotype transformation, migration, and oxidative stress through the TGF-β1/Smad signaling pathway [agris.fao.org]
Fosinopril: A Comparative Analysis of the Sole Phosphinate-Containing ACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Fosinopril holds a unique position in the landscape of Angiotensin-Converting Enzyme (ACE) inhibitors as the only commercially available agent containing a phosphinate group. This structural distinction imparts specific pharmacokinetic and pharmacodynamic properties that differentiate it from the more common dicarboxylate-containing ACE inhibitors such as lisinopril and enalapril. This guide provides a detailed comparison of this compound with these other ACE inhibitors, supported by experimental data, to inform research and drug development efforts.
Unveiling the Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin-Converting Enzyme (ACE) plays a pivotal role in this cascade by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. ACE inhibitors exert their therapeutic effects by blocking this enzyme, leading to vasodilation and a reduction in blood pressure.
A Comparative Analysis of Fosinopril and Perindopril on Bradykinin Levels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the angiotensin-converting enzyme (ACE) inhibitors Fosinopril and Perindopril, with a specific focus on their impact on bradykinin levels. This document synthesizes available data, outlines relevant experimental methodologies, and visualizes key pathways to support further investigation in this area.
While both this compound and Perindopril are effective ACE inhibitors that lower blood pressure by blocking the conversion of angiotensin I to angiotensin II, their differential effects on the potent vasodilator bradykinin are of significant interest. ACE, also known as kininase II, is the primary enzyme responsible for the degradation of bradykinin.[1] By inhibiting this enzyme, both drugs are expected to increase circulating bradykinin levels, contributing to their therapeutic effects.[2] However, the magnitude of this effect may vary between different ACE inhibitors.
Quantitative Data on Bradykinin Levels
One animal study in rats demonstrated a significant increase in circulating bradykinin levels following the administration of Perindopril.[3] In this study, Perindopril increased circulating bradykinin-(1-9) levels approximately eightfold at a threshold dose of 0.052 mg/kg per day.[3] For this compound, while its mechanism of action strongly implies an increase in bradykinin, specific quantitative data from similar preclinical or clinical studies are not as readily available in the reviewed literature.[1]
| Drug | Subject | Dosage | Change in Bradykinin Levels | Study Type |
| Perindopril | Rats | 0.052 mg/kg/day | Approximately 8-fold increase in circulating bradykinin-(1-9) | Preclinical (in vivo)[3] |
| This compound | Not Available | Not Available | Increase expected due to ACE inhibition mechanism[1][2] | Data Not Available |
Note: The data for Perindopril is from a preclinical study in rats and may not be directly extrapolated to humans. The effect of this compound is inferred from its mechanism of action, as specific quantitative studies on its direct impact on bradykinin levels were not identified in the conducted search.
Experimental Protocols
The measurement of bradykinin in biological samples is challenging due to its short half-life and low plasma concentrations. The following outlines a typical experimental protocol for assessing the impact of an ACE inhibitor on bradykinin levels, based on methodologies described in the literature.
Sample Collection and Preparation
-
Blood Collection: Whole blood is collected in chilled tubes containing a mixture of protease inhibitors to prevent the ex vivo degradation of bradykinin. Ethylenediaminetetraacetic acid (EDTA) is a commonly used anticoagulant.
-
Plasma Separation: The blood samples are immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.
-
Storage: Plasma samples are stored at -80°C until analysis to ensure the stability of bradykinin.
Bradykinin Quantification
Two primary methods are utilized for the quantification of bradykinin in plasma:
-
Radioimmunoassay (RIA): This is a competitive binding assay where a known quantity of radiolabeled bradykinin competes with the unlabeled bradykinin in the sample for binding to a limited amount of anti-bradykinin antibody. The amount of radioactivity is inversely proportional to the concentration of bradykinin in the sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that involves the separation of bradykinin from other plasma components by liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using a mass spectrometer.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the Graphviz (DOT language).
Signaling Pathway of ACE Inhibitors
Caption: Mechanism of ACE inhibitors on the RAAS and bradykinin.
Experimental Workflow for Comparative Study
Caption: Hypothetical workflow for a comparative clinical trial.
Conclusion
Both this compound and Perindopril are vital therapeutic agents that exert their effects through the inhibition of ACE. A key consequence of this inhibition is the potentiation of bradykinin, a powerful vasodilator. While it is well-established that Perindopril significantly increases bradykinin levels, further quantitative, direct comparative studies in human subjects are needed to fully elucidate the differential effects of this compound and Perindopril on the kinin-kallikrein system. Such research would provide valuable insights for optimizing therapeutic strategies in cardiovascular medicine.
References
In Vitro Validation of Fosinopril's Selectivity for Angiotensin-Converting Enzyme (ACE): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro selectivity of Fosinopril for Angiotensin-Converting Enzyme (ACE) against other ACE inhibitors. The information presented is supported by experimental data to assist researchers in evaluating its specific inhibitory properties.
Introduction to this compound and ACE Inhibition
This compound is an angiotensin-converting enzyme (ACE) inhibitor belonging to the phosphinic acid class.[1] It is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat.[2] ACE inhibitors are a cornerstone in the management of hypertension and heart failure. They exert their effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin.
Human somatic ACE has two catalytically active domains, the N-terminal (nACE) and C-terminal (cACE) domains, which exhibit different substrate specificities.[2] The selectivity of ACE inhibitors for these domains, as well as for other related enzymes, is a critical factor in their pharmacological profile and can influence their efficacy and side-effect profile. This guide focuses on the in vitro experimental data that validates the selectivity of this compound.
Comparative Inhibitory Activity Against ACE
The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a higher potency. Fosinoprilat has demonstrated potent inhibition of ACE in various in vitro studies.
| ACE Inhibitor | Enzyme Source | IC50 (nM) | Ki (nM) |
| Fosinoprilat | Purified Rabbit Lung ACE | 11 | - |
| Captopril | Purified Rabbit Lung ACE | 23 | - |
| Fosinoprilat | Recombinant Human nACE | - | 4.11 ± 0.38 |
| Fosinoprilat | Recombinant Human cACE | - | 0.15 ± 0.01 |
Data compiled from multiple sources.[3][4]
The data clearly indicates that fosinoprilat is a more potent inhibitor of purified rabbit lung ACE than captopril, with an IC50 value approximately twofold lower.
Selectivity for ACE C-Domain
Recent studies have elucidated the selectivity of fosinoprilat for the two catalytic domains of human ACE. Kinetic studies have revealed that fosinoprilat exhibits a notable preference for the C-domain (cACE) over the N-domain (nACE).
| Inhibitor | Target Domain | Ki (nM) | Selectivity (cACE/nACE) |
| Fosinoprilat | nACE | 4.11 ± 0.38 | 27.4-fold for cACE |
| cACE | 0.15 ± 0.01 |
Data from kinetic analysis of fosinoprilat inhibition.[4]
This 27.4-fold selectivity for the cACE domain is a significant finding, as the C-domain is considered the primary site for angiotensin I conversion.[5] This domain-specific inhibition may contribute to the unique pharmacological properties of this compound.
Broader Selectivity Profile
While data on the selectivity of fosinoprilat against a wide range of other proteases is not extensively available in a comparative format, some studies have suggested that certain ACE inhibitors may interact with other metalloproteinases, such as matrix metalloproteinase-9 (MMP-9). However, specific IC50 or Ki values for fosinoprilat against enzymes like neprilysin or chymase are not readily found in the current literature, limiting a direct quantitative comparison of its broader selectivity against other ACE inhibitors.
Experimental Protocols
The following is a generalized protocol for a standard in vitro ACE inhibition assay based on spectrophotometric methods.
Objective: To determine the in vitro inhibitory activity of a compound on Angiotensin-Converting Enzyme.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Inhibitor compound (e.g., Fosinoprilat)
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the inhibitor compound in appropriate buffers.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add a specific volume of the inhibitor solution at various concentrations.
-
Add the ACE solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Reaction Termination: Stop the reaction by adding a strong acid, such as HCl.
-
Extraction of Hippuric Acid: The product of the enzymatic reaction, hippuric acid, is extracted from the aqueous solution using an organic solvent like ethyl acetate.
-
Quantification:
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the hippuric acid residue in deionized water.
-
Measure the absorbance of the resulting solution using a spectrophotometer at a wavelength of 228 nm.
-
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where A_control is the absorbance of the control (without inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for in vitro ACE inhibition assay.
Caption: Fosinoprilat's mechanism in the RAAS pathway.
Conclusion
The in vitro data robustly supports Fosinoprilat as a potent inhibitor of Angiotensin-Converting Enzyme. Notably, it demonstrates a significant selective advantage for the C-domain of ACE, a key differentiator among ACE inhibitors. While further comparative studies are needed to fully elucidate its selectivity profile against other proteases, the existing evidence underscores its specific and high-affinity binding to ACE, providing a solid foundation for its therapeutic application. The detailed experimental protocols provided herein offer a framework for researchers to independently validate and expand upon these findings.
References
Inter-laboratory Validation of a Fosinopril Quantification Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2][3] The objective is to present a clear comparison of method performance based on published validation data, offering insights for researchers selecting a suitable quantification method for their specific needs. While a formal inter-laboratory study was not identified, this guide synthesizes data from multiple independent validation studies to serve as a valuable comparative resource.
Comparative Analysis of this compound Quantification Methods
The quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique, though other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and spectrophotometry have also been successfully validated.
The following tables summarize the performance characteristics of different analytical methods for this compound quantification as reported in various studies.
Table 1: HPLC Method Performance for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil - ODS C18 (250 x 4.6 mm, 5µ)[4] | Phenomenox RP18 (250 X 4.6 mm, 5 μm)[5] | C18 column[6] | Agilent C18 (250 mm ×4.6 mm I.D., 5 µm)[3] |
| Mobile Phase | Methanol: Acetonitrile (90:10% V/V)[4] | Acetonitrile: Methanol: 10% aqueous phosphoric acid (800:195:5)[5] | Methanol: Water (40:60, v/v), pH 4 with orthophosphoric acid[6] | Acetonitrile and phosphate buffer[3] |
| Flow Rate | 1.0 ml/min[4] | 1 mL min-1[5] | 1.0 mL/min[6] | 0.7 ml/min[3] |
| Detection (UV) | 271 nm[4] | 205 nm[5] | 245 nm[6] | 233 nm[3] |
| Linearity Range | Not Specified | Not Specified | 1.6–30 µg/mL[6] | 10-50µg/ml[3] |
| LOD | Not Specified | Not Specified | 0.29 µg/mL[6] | 0.09 µg/mL[3] |
| LOQ | Not Specified | Not Specified | Not Specified | 0.27 µg/mL[3] |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified | 99.03%[3] |
| Precision (%RSD) | < 2.0%[4] | Not Specified | Not Specified | < 2.0%[3] |
Table 2: Alternative Method Performance for this compound Quantification
| Parameter | LC-MS/MS Method | Spectrophotometric Method |
| Principle | Liquid chromatography separation followed by mass spectrometric detection.[7] | Kinetic spectrophotometry based on the oxidation of this compound.[1] |
| Linearity Range | 0.1-15.0 ng/mL (this compound), 1.0-700 ng/mL (Fosinoprilat)[7] | Not Specified |
| LOD | Not Specified | Not Specified |
| LOQ | 0.1 ng/mL (this compound), 1.0 ng/mL (Fosinoprilat)[7] | Not Specified |
| Accuracy | Acceptable[7] | Good agreement in recovery studies[1] |
| Precision (%RSD) | Acceptable within- and between-batch precision[7] | Not exceeding 2%[1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison tables.
High-Performance Liquid Chromatography (HPLC-UV) Method
A common approach for this compound quantification involves reversed-phase HPLC with UV detection. While specific conditions vary between laboratories, a general workflow is outlined below.
Sample Preparation:
-
Accurately weigh and powder a number of tablets.
-
Dissolve a portion of the powder equivalent to a specific amount of this compound in a suitable solvent (e.g., methanol).[6]
-
Sonicate the solution to ensure complete dissolution.[6]
-
Filter the solution to remove any undissolved excipients.[6]
-
Dilute the filtered solution to a known concentration with the mobile phase.[6]
Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous component (e.g., water, buffer), often with pH adjustment, is typical.[3][4][5][6]
-
Detection: UV absorbance is monitored at a wavelength where this compound exhibits significant absorbance, such as 205 nm, 233 nm, 245 nm, or 271 nm.[3][4][5][6]
Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, particularly in biological matrices, an LC-MS/MS method is employed.
Sample Preparation (from plasma):
-
Perform a liquid-liquid extraction of the plasma sample to isolate the analytes.[7]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Separation is achieved on a reversed-phase column (e.g., C8) using a gradient elution.[7]
-
Ionization: Positive electrospray ionization (ESI) is a common mode.[7]
-
Detection: The analytes are detected in selected reaction monitoring (SRM) mode for high specificity.[7]
Spectrophotometric Method
A kinetic spectrophotometric method offers a simpler and more economical alternative.
Methodology:
-
The method is based on the oxidation of this compound by alkaline potassium permanganate.[1]
-
This reaction produces a colored product that can be measured spectrophotometrically at 610 nm.[1]
-
The rate of change of absorbance is proportional to the concentration of this compound.[1]
Visualizing the Workflow and Validation Relationships
To better illustrate the experimental process and the interplay of validation parameters, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Interdependencies of analytical method validation parameters.
References
- 1. Kinetic method for analyzing this compound sodium in pharmaceuticals. [wisdomlib.org]
- 2. asianjpr.com [asianjpr.com]
- 3. ijnrd.org [ijnrd.org]
- 4. ijfmr.com [ijfmr.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative proteomics of cardiac tissue after Fosinopril and Enalapril treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated proteomic changes in cardiac tissue following treatment with two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, Fosinopril and Enalapril. In the absence of direct comparative proteomic studies, this document synthesizes information on their shared mechanism of action, known signaling pathways, and findings from individual drug studies to forecast their respective impacts on the cardiac proteome.
Introduction: this compound and Enalapril
This compound and Enalapril are potent inhibitors of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the conversion of angiotensin I to the potent vasoconstrictor and pro-fibrotic agent angiotensin II, these drugs exert beneficial effects in cardiovascular diseases such as hypertension and heart failure.[1] While both drugs share a primary mechanism of action, differences in their chemical structure and pharmacokinetic profiles may lead to distinct effects on the cardiac proteome and downstream cellular processes.
Core Mechanism of Action and Affected Signaling Pathways
Both this compound and Enalapril are expected to modulate cardiac protein expression primarily by inhibiting the multifaceted signaling cascades initiated by angiotensin II. Angiotensin II, through its interaction with the angiotensin II type 1 receptor (AT1R), activates a range of intracellular signaling pathways that contribute to cardiac hypertrophy, fibrosis, inflammation, and oxidative stress.[2][3][4]
By reducing angiotensin II levels, both drugs are anticipated to downregulate proteins involved in these pathological processes. Key signaling pathways affected include:
-
TGF-β/Smad Pathway: Angiotensin II is a known inducer of Transforming Growth Factor-beta (TGF-β), a potent profibrotic cytokine.[5] Inhibition of angiotensin II production by this compound and Enalapril is expected to decrease the activation of the TGF-β/Smad signaling pathway, leading to reduced expression of extracellular matrix proteins such as collagens and fibronectin, thereby mitigating cardiac fibrosis.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are crucial mediators of cardiac hypertrophy and inflammation in response to angiotensin II.[4] Both drugs are predicted to attenuate the activation of these pathways, leading to a decrease in the expression of hypertrophic and inflammatory markers.
-
Oxidative Stress Pathways: Angiotensin II stimulates the production of reactive oxygen species (ROS) in cardiomyocytes, contributing to cellular damage. This compound and Enalapril are expected to reduce oxidative stress by downregulating the expression and activity of NADPH oxidases.
Furthermore, ACE inhibitors increase the levels of bradykinin, which has cardioprotective effects through the activation of the nitric oxide (NO) signaling pathway.[1][6] This can lead to the upregulation of proteins involved in vasodilation and anti-inflammatory responses.
Below is a diagram illustrating the primary signaling pathways influenced by ACE inhibitors like this compound and Enalapril.
Caption: ACE Inhibitor Signaling Pathway.
Anticipated Comparative Proteomic Profiles
While a head-to-head proteomic comparison is not available, based on existing literature, we can anticipate both overlapping and potentially distinct effects of this compound and Enalapril on the cardiac proteome.
Table 1: Predicted Changes in Key Cardiac Protein Classes
| Protein Class | Predicted Effect of this compound | Predicted Effect of Enalapril | Rationale |
| Extracellular Matrix Proteins | |||
| Collagen Type I, III | ↓ | ↓ | Inhibition of TGF-β/Smad signaling. |
| Fibronectin | ↓ | ↓ | Reduced profibrotic signaling. |
| Contractile & Cytoskeletal Proteins | |||
| β-Myosin Heavy Chain (MYH7) | ↓ | ↓ | Attenuation of hypertrophic signaling. |
| α-Actin | ↔ / ↓ | ↔ / ↓ | May decrease with regression of hypertrophy. |
| Calcium Handling Proteins | |||
| SERCA2a | ↑ | ↑ | This compound has been shown to attenuate the decrease in SERCA2a expression in a cardiomyopathy model.[7] Similar effects are expected with Enalapril due to improved cardiac function. |
| Phospholamban | ↑ | ↑ | This compound has been shown to attenuate the decrease in phospholamban expression.[7] |
| Signaling & Stress-Related Proteins | |||
| Atrial Natriuretic Peptide (ANP) | ↓ | ↓ | Enalapril has been shown to reduce ANP expression.[8] This is a marker of reduced cardiac stress. |
| Endothelin-1 (ET-1) | ↔ | ↔ | Enalapril did not alter ET-1 expression in a healthy rat model.[8] |
| Transforming Growth Factor β-1 (TGFβ-1) | ↓ | ↔ | This compound has been shown to inhibit the TGF-β1/Smad pathway.[5] Enalapril did not alter TGFβ-1 expression in a healthy rat model.[8] This may represent a point of divergence. |
Note: (↓) Decrease, (↑) Increase, (↔) No significant change. This table is predictive and based on the mechanism of action and limited available data.
Experimental Protocols for Cardiac Proteomics
For researchers planning to conduct direct comparative proteomic studies of this compound and Enalapril, a generalized experimental workflow is outlined below. This protocol is based on established methods for cardiac tissue proteomics.[9][10][11][12]
4.1. Experimental Workflow
The following diagram illustrates a typical bottom-up proteomics workflow for the analysis of cardiac tissue.
References
- 1. droracle.ai [droracle.ai]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound attenuates the doxorubicin-induced cardiomyopathy by restoring the function of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enalapril decreases cardiac mass and fetal gene expression without affecting the expression of endothelin-1, transforming growth factor β-1, or cardiotrophin-1 in the healthy normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bottom-up proteomic analysis of human adult cardiac tissue and isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing the Cardiac Muscle Proteome by Liquid Chromatography–Mass Spectrometry-Based Expression Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Disposal of Fosinopril in a Research Environment: A Procedural Guide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists engaged in drug development, understanding the specific procedures for disposing of pharmaceutical compounds like Fosinopril is paramount. This guide provides a step-by-step approach to the safe and compliant disposal of this compound in a laboratory setting, ensuring the protection of personnel and the environment.
Core Principles of this compound Waste Management
This compound, an angiotensin-converting enzyme (ACE) inhibitor, is not typically classified as an acutely hazardous waste (P-listed) by the Environmental Protection Agency (EPA). However, it must be managed in accordance with federal, state, and local regulations for chemical waste. The fundamental principle is to prevent its release into the environment, particularly into water systems, and to ensure the safety of all personnel involved in the handling and disposal process.
Step-by-Step Disposal Protocol for this compound
Adherence to a structured disposal protocol is essential for managing this compound waste in a laboratory. The following steps provide a clear workflow from the point of generation to final disposal.
Waste Characterization and Segregation
-
Initial Assessment: Determine if the this compound waste is mixed with any other chemicals. If it is mixed with a solvent or another substance that is considered hazardous (e.g., ignitable, corrosive, reactive, or toxic), the entire mixture must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless they are chemically compatible and designated for the same disposal route. Maintain separate, clearly labeled waste containers for different types of chemical waste.
Containerization and Labeling
-
Appropriate Containers: Use only containers that are compatible with this compound. These should be in good condition, leak-proof, and have secure screw-on caps. For larger quantities of liquid waste, 2.5 or 5-gallon carboys are often suitable.
-
Proper Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste" (if applicable).
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any associated hazards (e.g., if mixed with a flammable solvent).
-
Storage and Accumulation
-
Designated Area: Store this compound waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Container Management: Keep waste containers closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Accumulation Limits: Be aware of the storage limits for hazardous waste. While this compound itself is not acutely hazardous, if mixed with substances that are, strict accumulation timelines and quantity limits will apply.
Disposal Procedures
-
Avoid Drain Disposal: Never dispose of this compound, or any chemical waste, down the drain.[1] This practice can lead to the contamination of water supplies.[2]
-
Professional Disposal Service: Arrange for the collection of this compound waste by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will typically manage this process.
-
Spill Management: In the event of a spill, follow established laboratory protocols. For dry spills, use dry clean-up procedures to avoid generating dust.[3] For wet spills, absorb the material and place it in a labeled container for disposal.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data for this compound Disposal
While specific quantitative disposal limits for this compound are not broadly established in the provided search results, the following table outlines the types of quantitative data that are relevant in the context of chemical waste disposal. Researchers should consult their institution's EHS department and the specific Safety Data Sheet (SDS) for this compound for any applicable institutional or local limits.
| Parameter | Guideline / Limit | Source / Regulation |
| pH of Aqueous Waste | Typically between 6.0 and 9.0 for drain disposal | Local wastewater regulations (Note: Drain disposal of this compound is not recommended) |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | EPA (40 CFR 262.15) |
| Acutely Hazardous Waste (P-listed) SAA Quantity Limit | Up to 1 quart | EPA (40 CFR 262.15) (Note: this compound is not P-listed) |
Experimental Protocols
The proper disposal of this compound is not typically determined by experimental protocols but rather by regulatory guidelines and safety best practices. The key "experimental" step in this context is the waste characterization to determine if the this compound waste exhibits any hazardous characteristics as defined by the EPA's Resource Conservation and Recovery Act (RCRA). This involves assessing the waste for:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of certain toxic chemicals at concentrations above specified thresholds.
A standard operating procedure (SOP) for waste characterization should be in place in every laboratory.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
References
Personal protective equipment for handling Fosinopril
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fosinopril. Adherence to these procedural guidelines is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following personal protective equipment is recommended.
Eye and Face Protection:
-
Chemical safety goggles are required.
-
A face shield should be used for supplementary protection during larger-scale operations or when there is a risk of splashing.
Skin Protection:
-
Gloves: Chemical-resistant gloves must be worn. It is crucial to inspect gloves for any damage before use and to wash hands thoroughly after removing them.
-
Protective Clothing: An impervious gown or lab coat should be worn to prevent skin contact. For tasks with a higher risk of exposure, fire/flame-resistant and impervious clothing is recommended.
Respiratory Protection:
-
Work should be conducted in a well-ventilated area.
-
If there is a risk of generating dust, a NIOSH-certified respirator should be used. The type of respirator will depend on the specific conditions of use and the potential for airborne concentration of the material.
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect laboratory personnel from the adverse health effects of exposure to chemical substances. For this compound and other ACE inhibitors, the following limits have been identified:
| Parameter | Value | Source |
| Control Exposure Limit (CEL) TWA (ACE inhibitors) | 0.1 mg/m³ | Santa Cruz Biotechnology Safety Data Sheet |
| Occupational Exposure Limit (OEL) TWA (this compound) | 0.01 mg/m³ | Bristol-Myers Squibb Exposure Guideline |
TWA: Time-Weighted Average
Safe Handling and Operational Plan
General Handling Precautions:
-
Avoid all personal contact with this compound, including inhalation of dust.[1]
-
Always use the substance in a well-ventilated area, such as a laboratory fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Keep containers securely sealed when not in use.
-
Wash hands thoroughly with soap and water after handling.
Spill Management:
-
In the event of a spill, alert personnel in the area and control personal contact by wearing appropriate protective clothing.
-
For dry spills, use dry clean-up procedures and avoid generating dust.
-
Collect the spilled material and place it in sealed containers for disposal.
-
Prevent spillage from entering drains or water courses.
Disposal Plan
All waste containing this compound must be handled as hazardous material.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.
-
Contaminated packaging should be disposed of in the same manner as the product itself. Puncture containers to prevent re-use.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
